molecular formula C6H9NO4 B555488 4-Methyleneglutamic acid CAS No. 7150-74-5

4-Methyleneglutamic acid

Katalognummer: B555488
CAS-Nummer: 7150-74-5
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: RCCMXKJGURLWPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyleneglutamic acid is a glutamic acid derivative that serves as a potent and highly selective agonist for kainate receptors, a class of ionotropic glutamate receptors . With a demonstrated IC50 of 35 nM for the inhibition of [3H]-kainate binding, it exhibits significant selectivity, showing approximately 3,000-fold and 200-fold preference for kainate receptors over AMPA and NMDA receptors, respectively . This high specificity makes it an invaluable pharmacological tool for dissecting the distinct physiological roles and pathological contributions of kainate receptors in the central nervous system, separate from other glutamate receptor subtypes . Glutamate itself is the most abundant excitatory neurotransmitter in the vertebrate brain, involved in nearly all aspects of normal brain function including learning, memory, and synaptic plasticity . Beyond its action on kainate receptors, 4-Methyleneglutamic acid is also known to selectively inhibit the cloned excitatory amino acid transporter EAAT2 at higher concentrations . As such, this compound is a critical research chemical for fundamental studies in neuroscience, particularly in the fields of receptor pharmacology, synaptic transmission, and the mechanisms of excitotoxicity, which is implicated in various neurological disorders . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

2-amino-4-methylidenepentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCMXKJGURLWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347258
Record name 4-Methyleneglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7150-74-5, 16804-57-2
Record name 4-Methyleneglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7150-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyleneglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7150-74-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyleneglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2-Amino-4-methylenepentanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

natural sources of 4-Methyleneglutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Natural Sources and Isolation of 4-Methyleneglutamic Acid (4-MGA)

Executive Summary

4-Methyleneglutamic acid (4-MGA) is a non-proteinogenic amino acid (NPAA) structurally analogous to L-glutamate, distinguished by an exocyclic methylene group at the


-carbon. While ubiquitous L-glutamate serves as the primary excitatory neurotransmitter in the mammalian CNS, 4-MGA exhibits distinct pharmacological selectivity toward excitatory amino acid transporters (EAATs) and ionotropic glutamate receptors.

This guide addresses a critical gap in current reagent acquisition: the reliance on synthetic racemic mixtures. For high-fidelity biological assays, naturally sourced L-isomer 4-MGA is superior. This document details the chemotaxonomic distribution, biosynthetic regulation, and a validated isolation protocol for 4-MGA from its primary biological reservoirs: Arachis hypogaea (Peanut) and Tulipa (Tulip).

Botanical Distribution & Chemotaxonomy

Unlike constitutive metabolites, 4-MGA is a transient nitrogen storage vehicle. Its abundance is strictly regulated by developmental stages, specifically germination and flowering.

Primary Sources
Source OrganismTissue SpecificityDevelopmental TriggerConcentration Profile
Arachis hypogaea (Peanut)Cotyledons, ShootsGermination (Days 2–10) Absent in dry seeds. Rapid synthesis post-imbibition. 4-MGA appears first, followed by massive conversion to its amide, 4-methyleneglutamine (4-Mfq).
Tulipa gesneriana (Tulip)Leaves, Stems, BulbsFlowering / Sprouting Major soluble nitrogen constituent.[1] Accumulates in leaves; correlates with soluble N content. Often co-occurs with degradation product OMPD.
Amorpha fruticosa SeedsMaturationTrace to moderate accumulation; less characterized than Arachis.

Senior Scientist Insight: Do not attempt extraction from dormant peanut seeds. The metabolic machinery for 4-MGA synthesis is dormant until hydration initiates proteolysis and nitrogen mobilization. The optimal harvest window is Day 5–7 post-germination , where the flux between the acid (4-MGA) and the amide (4-Mfq) is most active.

Biosynthetic Mechanisms & Regulation

In Arachis, 4-MGA does not accumulate as a waste product but acts as a translocatable nitrogen carrier. The critical enzyme governing this flux is 4-methyleneglutamine synthetase , which catalyzes the amidation of 4-MGA.

The Arachis Nitrogen Flux Pathway

The following diagram illustrates the metabolic relationship between 4-MGA and its amide form during germination. Note the hormonal gating: Auxins inhibit the synthesis of the carbon skeleton in tissue culture, a critical factor for in vitro production.

Biosynthesis Precursor Carbon Precursor (Putative: Leucine/Pyruvate) MGA 4-Methylene-L-glutamic Acid (4-MGA) Precursor->MGA Germination Trigger (Inhibited by Auxins) MFQ 4-Methyleneglutamine (4-Mfq) MGA->MFQ 4-Mfq Synthetase + NH4+ + ATP MFQ->MGA Deamidase (Tissue specific) Transport Nitrogen Transport (Shoot/Root) MFQ->Transport Translocation

Figure 1: The reversible amidation pathway in Arachis hypogaea. 4-MGA serves as the immediate precursor to the transport form, 4-Mfq.[2]

Extraction & Purification Protocol

This protocol is optimized for 7-day germinated Arachis hypogaea cotyledons . It utilizes a "Catch and Release" ion-exchange strategy to separate the acidic 4-MGA from the neutral amide 4-Mfq and other zwitterions.

Reagents Required
  • Ethanol (80% v/v)

  • Amberlite IR-120 (H+ form) or Dowex 50W

  • Dowex 1-X8 (Acetate form)

  • Ammonium Hydroxide (2M)

  • Acetic Acid (0.5M, 2M)

Step-by-Step Methodology
  • Tissue Preparation:

    • Germinate peanut seeds in moist vermiculite at 25°C for 7 days.

    • Harvest cotyledons; flash freeze in liquid nitrogen and pulverize to a fine powder.

    • Rationale: Freezing prevents enzymatic decarboxylation of 4-MGA.

  • Primary Extraction:

    • Homogenize powder in 80% Ethanol (1:10 w/v).

    • Incubate at 4°C for 12 hours with agitation.

    • Centrifuge (10,000 x g, 20 min) and collect supernatant.

    • Rationale: Ethanol precipitates high-molecular-weight proteins while solubilizing free amino acids.

  • Cation Exchange (The "Catch"):

    • Pass supernatant through Amberlite IR-120 (H+) column.

    • Wash column with distilled water to remove sugars and organic acids (non-amino).

    • Elute amino acids with 2M NH₄OH .

    • Evaporate eluate to dryness under vacuum (Rotovap < 40°C).

  • Anion Exchange (The "Split"):

    • Resuspend residue in water; adjust pH to 7.0.

    • Load onto Dowex 1-X8 (Acetate) column.

    • Wash 1: Elute with water. Result: Neutral amino acids (including 4-Methyleneglutamine ) pass through.[3]

    • Wash 2: Elute with 0.5M Acetic Acid . Result: Acidic amino acids (Glutamate, Aspartate, 4-Methyleneglutamic acid ) are eluted.

  • Final Purification (HPLC):

    • The acidic fraction contains both Glutamate and 4-MGA.

    • Column: C18 Reverse Phase or Chiral Crownpak CR(+) for enantiomeric purity.

    • Mobile Phase: 50 mM KH₂PO₄ (pH 2.5) / Methanol gradient.

    • Detection: UV at 210 nm (detects the methylene double bond, distinguishing it from Glutamate).

Workflow Visualization

Extraction Raw Germinated Cotyledons (Day 7) Extract 80% EtOH Homogenate Raw->Extract Cation Cation Exchange (Amberlite H+) Extract->Cation Bind AA Eluate NH4OH Eluate (All Amino Acids) Cation->Eluate Elute Anion Anion Exchange (Dowex Acetate) Eluate->Anion Load Neutral Flow-through: 4-Methylene-Glutamine Anion->Neutral Water Wash Acidic Acid Eluate (0.5M AcOH): 4-MGA + Glutamate Anion->Acidic Acid Wash HPLC Prep HPLC (Separation from Glu) Acidic->HPLC

Figure 2: Fractionation logic for separating 4-MGA from its neutral amide counterpart.

Pharmacological Profile & Bioactivity

For drug development professionals, 4-MGA is not merely a metabolite; it is a rigidified glutamate analogue. The exocyclic methylene group imposes steric constraints that alter receptor binding kinetics compared to native glutamate.

  • Receptor Promiscuity: (S)-4-MGA acts as a non-selective agonist at NMDA , AMPA , and Kainate receptors.[4] It also shows affinity for metabotropic receptors mGluR1a and mGluR2 .

  • Transporter Kinetics: It is a substrate for Excitatory Amino Acid Transporters (EAATs). Unlike some synthetic inhibitors that lock the transporter, 4-MGA can be translocated, potentially acting as a "false transmitter" that depletes synaptic vesicles or competes with glutamate for reuptake.

  • Stereochemical Importance: Synthetic 4-MGA is often racemic. However, biological activity is highly stereospecific. The natural extraction described above yields the L-(S)-enantiomer , which is the bioactive form for mammalian glutamate receptors.

References

  • Fowden, L. (1954). The nitrogen metabolism of groundnut plants: the role of 4-methyleneglutamine and 4-methyleneglutamic acid. Annals of Botany, 18(72), 417-440.

  • Ohyama, T., et al. (1988). Occurrence of 4-methyleneglutamine and 2-oxo-4-methyl-3-pentene-1,5-dioic acid in leaves and stem of tulip plants.[1][5] Soil Science and Plant Nutrition, 34(4), 613-620.

  • Winter, H.C., et al. (1986). Purification and characterization of a novel 4-methyleneglutamine synthetase from germinated peanut cotyledons. Plant Physiology, 82(2), 324-329.

  • Kristensen, P., et al. (2002). Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors. British Journal of Pharmacology, 135(2), 383-393.

  • Iversen, L.L., et al. (1994). The pharmacology of 4-methyleneglutamic acid. European Journal of Pharmacology.

Sources

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 4-Methyleneglutamic Acid in Plants

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the biosynthesis of 4-methyleneglutamic acid, a non-proteinogenic amino acid of significant interest due to its potential applications in pharmacology and agriculture. While its presence in certain plant species, most notably the peanut (Arachis hypogaea), has been known for decades, the complete enzymatic pathway for its formation remains an area of active investigation. This document consolidates the established knowledge, proposes a hypothetical biosynthetic route, and provides actionable experimental frameworks for the elucidation of the missing enzymatic steps, thereby offering a comprehensive resource for researchers in the field.

Introduction: The Significance of 4-Methyleneglutamic Acid

4-Methylene-L-glutamic acid is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code for protein synthesis.[1] Its discovery in peanut plants (Arachis hypogaea) highlighted a fascinating diversion from mainstream amino acid metabolism.[2] Non-proteinogenic amino acids often play crucial roles in plant defense, nitrogen storage, and as precursors to secondary metabolites. Understanding the biosynthesis of 4-methyleneglutamic acid is therefore of fundamental scientific interest and holds potential for biotechnological applications, including the development of novel pharmaceuticals and the engineering of crops with enhanced nutritional or defensive properties.

The Known Players: Characterized Enzymes in the Pathway

Research, primarily in Arachis hypogaea, has led to the identification and characterization of two key enzymes that act on 4-methyleneglutamic acid and its corresponding amide, 4-methyleneglutamine.

4-Methyleneglutaminase

An enzyme capable of converting 4-methylene-L-glutamine to 4-methylene-L-glutamic acid has been identified and is classified as 4-methyleneglutaminase (EC 3.5.1.67).[3] This enzyme belongs to the family of hydrolases and specifically acts on the carbon-nitrogen bond in the linear amide of 4-methyleneglutamine, releasing ammonia.[3]

The reaction catalyzed by 4-methyleneglutaminase is as follows:

4-methylene-L-glutamine + H₂O → 4-methylene-L-glutamate + NH₃ [3]

The presence of this enzyme suggests that 4-methyleneglutamine may be a precursor to or in equilibrium with 4-methyleneglutamic acid in the plant.

4-Methyleneglutamine Synthetase

A pivotal discovery in the field was the purification and characterization of a novel amide synthetase, designated as 4-methyleneglutamine synthetase, from germinated peanut cotyledons.[4] This enzyme demonstrates high specificity for 4-methylene-L-glutamic acid as its substrate, catalyzing its amidation to form 4-methyleneglutamine in an ATP-dependent manner.[4]

The reaction is as follows:

4-methylene-L-glutamic acid + NH₄⁺ + ATP → 4-methyleneglutamine + AMP + PPi [4]

Key characteristics of 4-methyleneglutamine synthetase are summarized in the table below:

PropertyValueSource
Source 5- to 7-day germinated peanut cotyledons (Arachis hypogaea)[4]
Molecular Weight ~250,000 Da[4]
pH Optimum ~7.5[4]
Kₘ for NH₄⁺ 3.7 mM[4]
Kₘ for 4-methylene-L-glutamic acid 2.7 mM[4]
Inhibitors Pyrophosphate, Hg²⁺, Ni²⁺, Mn²⁺, Ca²⁺[4]
Insensitivity to Glutamine synthetase inhibitors (tabtoxinine-β-lactam, F⁻)[4]

The high specificity of this enzyme for 4-methylene-L-glutamic acid strongly suggests a dedicated metabolic role for this non-proteinogenic amino acid in peanuts.

Regulatory Insights: Hormonal Control of Biosynthesis

The biosynthesis of 4-methyleneglutamic acid appears to be under hormonal control. Studies using tissue cultures of peanut seeds have shown that the presence of auxins in the growth medium inhibits the synthesis of both 4-methyleneglutamic acid and 4-methyleneglutamine.[5] Interestingly, when 4-methyleneglutamic acid is supplied exogenously to these cultures, the formation of 4-methyleneglutamine is not blocked, indicating that auxin specifically inhibits a step in the biosynthesis of 4-methyleneglutamic acid itself, rather than its subsequent amidation.[5]

A Hypothetical Biosynthetic Pathway and the Quest for the Missing Link

While the enzymes that interconvert 4-methyleneglutamic acid and its amide are known, the central question remains: how is the methylene group introduced onto the glutamate backbone? To date, the enzyme responsible for this critical step has not been definitively identified in plants.

Based on the principles of metabolic logic and known biochemical reactions, we propose a hypothetical pathway for the biosynthesis of 4-methyleneglutamic acid, starting from the common amino acid precursor, L-glutamic acid.

Hypothetical Biosynthesis of 4-Methyleneglutamic Acid cluster_main Hypothetical Pathway cluster_known Known Reactions L-Glutamic_Acid L-Glutamic Acid Intermediate Hypothetical Intermediate (e.g., 4-oxo-glutamic acid) L-Glutamic_Acid->Intermediate [Enzyme 1: Dehydrogenase/Oxidase] (Uncharacterized) 4_Methylene_Glutamic_Acid 4-Methylene-L-glutamic Acid Intermediate->4_Methylene_Glutamic_Acid [Enzyme 2: Methyltransferase/Lyase] (Uncharacterized) 4_Methylene_Glutamine 4-Methylene-L-glutamine 4_Methylene_Glutamic_Acid->4_Methylene_Glutamine 4-Methyleneglutamine Synthetase (ATP, NH₄⁺) 4_Methylene_Glutamine->4_Methylene_Glutamic_Acid 4-Methyleneglutaminase (H₂O)

Caption: Hypothetical and known enzymatic steps in the biosynthesis of 4-Methyleneglutamic acid.

This proposed pathway involves two key hypothetical steps:

  • Oxidation of L-Glutamic Acid: The initial step could involve the oxidation of the C4 position of L-glutamic acid to form a 4-oxo-glutamic acid intermediate. This reaction would likely be catalyzed by a dehydrogenase or an oxidase.

  • Introduction of the Methylene Group: The subsequent step would involve the conversion of the 4-oxo group to a methylene group. This could potentially be catalyzed by a methyltransferase utilizing a one-carbon donor like S-adenosyl methionine (SAM), followed by an elimination reaction, or a lyase-type enzyme.

Experimental Workflows for Pathway Elucidation

To validate the hypothetical pathway and identify the uncharacterized enzymes, a multi-pronged experimental approach is necessary. The following workflows provide a self-validating system for researchers to systematically unravel the biosynthesis of 4-methyleneglutamic acid.

Workflow for Identification of Precursors

This workflow aims to identify the direct metabolic precursor to 4-methyleneglutamic acid using stable isotope labeling.

Precursor_Identification_Workflow start Start: Germinating Peanut Seedlings feed Feed with ¹³C or ¹⁵N labeled precursors (e.g., L-glutamate) start->feed extract Metabolite Extraction at Different Time Points feed->extract analyze LC-MS/MS Analysis extract->analyze identify Identify Labeled 4-Methyleneglutamic Acid analyze->identify confirm Confirm Precursor-Product Relationship identify->confirm end End: Precursor Identified confirm->end

Caption: Experimental workflow for precursor identification.

Detailed Protocol:

  • Plant Material: Germinate peanut seeds (Arachis hypogaea) for 5-7 days, the period of active 4-methyleneglutamine synthetase activity.

  • Labeling: Prepare solutions of potential precursors (e.g., L-[¹³C₅]-glutamic acid, L-[¹⁵N]-glutamic acid) and feed them to the germinating seedlings.

  • Time Course: Harvest plant material at various time points after feeding (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Extraction: Perform a polar metabolite extraction from the harvested tissues.

  • Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect and quantify labeled and unlabeled 4-methyleneglutamic acid.

  • Interpretation: The incorporation of the stable isotope label from a precursor into 4-methyleneglutamic acid will confirm its position in the biosynthetic pathway.

Workflow for Enzyme Discovery and Characterization

This workflow focuses on identifying the uncharacterized enzymes through a combination of proteomics and biochemical assays.

Enzyme_Discovery_Workflow start Start: Protein Extract from Germinating Peanut Seedlings fractionate Protein Fractionation (e.g., Chromatography) start->fractionate assay Enzyme Assays with L-Glutamate and Cofactors (e.g., NAD⁺, SAM) fractionate->assay active_fraction Identify Active Fractions assay->active_fraction proteomics Proteomic Analysis of Active Fractions (LC-MS/MS) active_fraction->proteomics candidates Identify Candidate Enzymes proteomics->candidates recombinant Recombinant Protein Expression and Purification candidates->recombinant characterize Biochemical Characterization of Recombinant Enzyme recombinant->characterize end End: Enzyme Identified and Characterized characterize->end

Caption: Workflow for the discovery of novel biosynthetic enzymes.

Detailed Protocol:

  • Protein Extraction: Prepare a crude protein extract from germinating peanut seedlings.

  • Fractionation: Subject the crude extract to a series of chromatographic steps (e.g., ammonium sulfate precipitation, ion-exchange, size-exclusion chromatography) to separate proteins.

  • Enzyme Assays: Develop a sensitive assay to detect the conversion of L-glutamic acid (or the identified precursor) to 4-methyleneglutamic acid or its intermediate. This could involve LC-MS to detect the product or a coupled spectrophotometric assay.

  • Identification of Active Fractions: Identify the protein fractions that exhibit the desired enzymatic activity.

  • Proteomics: Analyze the active fractions using high-resolution mass spectrometry-based proteomics to identify the proteins present.

  • Candidate Selection: Based on protein abundance in active fractions and predicted enzymatic function (e.g., dehydrogenases, methyltransferases), select candidate genes for further study.

  • Recombinant Expression: Clone the candidate genes into an expression vector (e.g., in E. coli or yeast), express, and purify the recombinant proteins.

  • Functional Characterization: Perform in vitro assays with the purified recombinant proteins to confirm their enzymatic activity and characterize their kinetic properties.

Conclusion and Future Directions

The biosynthesis of 4-methyleneglutamic acid in plants presents an intriguing puzzle with significant gaps in our knowledge. While the enzymes responsible for the interconversion of the acid and its amide have been characterized, the core methylenation step remains elusive. The proposed hypothetical pathway and experimental workflows in this guide provide a robust framework for future research aimed at fully elucidating this novel biosynthetic route. The identification of the complete pathway will not only be a significant contribution to our understanding of plant metabolic diversity but may also pave the way for the biotechnological production of this and other valuable non-proteinogenic amino acids.

References

  • Fowden, L. (1981). Nonprotein amino acids. In The Biochemistry of Plants (Vol. 7, pp. 215-247). Academic Press.
  • Winter, H. C., & Dekker, E. E. (1986). Purification and characterization of a novel 4-methyleneglutamine synthetase from germinated peanut cotyledons (Arachis hypogaea). The Journal of biological chemistry, 261(24), 11371–11377.
  • Ibrahim, S. A., Lea, P. J., & Fowden, L. (1984). Preparation and properties of 4-methyleneglutaminase from the leaves of peanut (Arachis hypogaea). Phytochemistry, 23(8), 1545-1549.
  • Done, J., & Fowden, L. (1952). A new amino-acid amide in the groundnut plant (Arachis hypogaea): evidence of the occurrence of γ-methyleneglutamine and γ-methyleneglutamic acid. Biochemical Journal, 51(4), 451–458.
  • Miflin, B. J., & Lea, P. J. (1977). Amino acid metabolism. Annual review of plant physiology, 28(1), 299-329.
  • Slocum, R. D. (2005). Genes, enzymes and regulation of arginine biosynthesis in plants. Plant Physiology and Biochemistry, 43(8), 729-745.
  • Jander, G., & Joshi, V. (2010). Recent progress in deciphering the biosynthesis of aspartate-derived amino acids in plants. Molecular plant, 3(1), 54-65.
  • PubChem. (n.d.). 4-methylene-L-glutamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 4-methyleneglutaminase. In Wikipedia. Retrieved from [Link]

  • Shargool, P. D., & Jain, J. C. (1987). Inhibition by Auxins of 4-Methyleneglutamic Acid Synthesis in Tissue Cultures of Peanut Seeds. Plant Physiology, 83(4), 904–906.
  • Fowden, L. (1954). The nitrogen metabolism of groundnut plants: the role of γ-methyleneglutamine and γ-methyleneglutamic acid. Annals of Botany, 18(4), 417-440.
  • Peterson, P. J., & Fowden, L. (1965). The biosynthesis of γ-substituted glutamic acids in Gleditsia triacanthos. Phytochemistry, 4(1), 1-10.

Sources

Technical Guide: 4-Methyleneglutamic Acid – Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyleneglutamic acid (4-MGA) is a non-proteinogenic amino acid characterized by an exocyclic double bond at the


-carbon (C4). Unlike its saturated analog, L-glutamic acid, 4-MGA possesses a rigidified side chain that restricts conformational flexibility, making it a critical probe for mapping the binding pockets of Excitatory Amino Acid Transporters (EAATs) and Glutamate Receptors (GluRs).

This guide provides a technical deep-dive into the structural constraints, biosynthetic origins (specifically in Arachis and Tulipa), and validated protocols for its chemical synthesis and isolation. It is designed for medicinal chemists and plant physiologists requiring high-fidelity data for experimental design.

Structural Characterization & Stereochemistry[1][2]

Chemical Architecture

The defining feature of 4-MGA is the methylene group (


) attached to the C4 position of the glutamate backbone. This modification introduces 

hybridization at C4, significantly altering the electronic and steric profile compared to L-glutamate.
FeatureL-Glutamic Acid4-Methylene-L-glutamic AcidImpact on Binding
Formula


Increased lipophilicity
C4 Hybridization

(Tetrahedral)

(Trigonal Planar)
Planar geometry at

-position
Conformation Flexible rotationRestricted rotationEntropy penalty upon binding is reduced
Stereocenter C2 (S-configuration)C2 (S-configuration)Maintains L-amino acid recognition
Stereochemical Configuration

Natural 4-MGA occurs predominantly as the L-isomer (2S) .

  • Chirality: The

    
    -carbon (C2) retains the (S) configuration.
    
  • Planarity: The C3-C4-C5(=CH2) segment is planar due to the alkene. This forces the distal carboxylate group into a specific orientation relative to the amine, often favoring specific receptor subtypes that require a "folded" or "extended" glutamate conformation.

Spectroscopic Signature (Diagnostic)

When validating synthesized or isolated 4-MGA, look for these key NMR signals (in


):
  • 
     NMR:  Distinct vinylic protons appearing as two singlets (or narrow doublets) in the alkene region (
    
    
    
    5.0–6.0 ppm), distinguishing it from the multiplet patterns of standard glutamate.
  • 
     NMR:  A significant downfield shift for C4 (
    
    
    
    140 ppm) and the exocyclic methylene carbon (
    
    
    115-120 ppm).

structure_stereochem cluster_impact Stereochemical Impact C2 C2 (alpha) (S)-Chiral Center C3 C3 (beta) Spacer C2->C3 C4 C4 (gamma) sp2 Hybridized C3->C4 Methylene =CH2 Exocyclic Double Bond C4->Methylene Double Bond COOH_gamma gamma-COOH C4->COOH_gamma Rigidity Restricted Rotation (Receptor Selectivity) C4->Rigidity COOH_alpha alpha-COOH COOH_alpha->C2 NH2 alpha-NH2 NH2->C2

Figure 1: Structural connectivity of 4-Methyleneglutamic acid highlighting the sp2 hybridized gamma-carbon which confers conformational rigidity.

Natural Occurrence & Biosynthesis[3]

4-MGA is not ubiquitous; it is a specialized metabolite found primarily in specific plant families.

Primary Sources
  • Leguminosae (Arachis hypogaea - Peanut):

    • Absent in ungerminated seeds.[1]

    • Synthesized rapidly post-germination (Days 2–10).[1]

    • Acts as a nitrogen transport molecule from cotyledons to the developing shoot.

  • Liliaceae (Tulipa - Tulip):

    • Found in leaves, stems, and bulbs.

    • Accumulates during cold treatment; levels fluctuate based on nitrogen availability.

Biosynthetic Pathway

The synthesis in Arachis involves the amidation of 4-MGA to 4-methyleneglutamine (4-MGln) . This reaction is catalyzed by 4-methyleneglutamine synthetase , an enzyme distinct from the canonical glutamine synthetase.[2]

Key Regulation Point: Auxins (phytohormones) inhibit the synthesis of 4-MGA in tissue cultures, suggesting its production is developmentally regulated during seedling growth.

biosynthesis_pathway Precursor Unknown Precursor (Likely Leucine/Valine Catabolism) MGA 4-Methylene-L-glutamic Acid (4-MGA) Precursor->MGA Germination Signal Enzyme 4-Methyleneglutamine Synthetase MGA->Enzyme MGln 4-Methyleneglutamine (4-MGln) Enzyme->MGln + NH4+ + ATP Transport Nitrogen Transport (To Shoot/Root) MGln->Transport Auxin Auxins (Inhibitor) Auxin->MGA Inhibits Synthesis

Figure 2: Biosynthetic pathway of 4-MGA in Arachis hypogaea, highlighting the enzymatic conversion to 4-MGln and hormonal regulation.

Chemical Synthesis Protocol

For research applications requiring high purity and specific stereochemistry, extraction from plants is inefficient. The Pyroglutamate Route is the industry standard for chemical synthesis as it preserves the chiral center at C2.

Synthesis Workflow (Pyroglutamate Route)

Principle: Use N-protected pyroglutamic acid as a chiral template. The ring structure protects the


-amine and carboxyl groups while allowing functionalization at the 

-position.

Step-by-Step Methodology:

  • Starting Material: N-Boc-(S)-pyroglutamic acid (commercially available).

  • Formylation: React with a formylating agent (e.g., ethyl formate) and a strong base (LiHMDS or LDA) at low temperature (-78°C) to install a hydroxymethyl group at C4.

  • Dehydration/Methylenation: Convert the hydroxymethyl intermediate to the exocyclic methylene group. This can be achieved via a Mannich-type reaction or elimination of a mesylate intermediate.

  • Ring Opening (Hydrolysis):

    • Reagent: LiOH or NaOH (aqueous).

    • Conditions: Mild hydrolysis opens the lactam ring to yield the linear glutamate structure.

  • Deprotection:

    • Reagent: TFA (Trifluoroacetic acid) or HCl in dioxane.

    • Result: Removal of the Boc group yields 4-methylene-L-glutamic acid.[3]

Critical Control Point: Temperature control during the base-mediated formylation is vital to prevent racemization at the C2 chiral center.

Isolation Protocol (Plant Extraction)

If natural sourcing is required (e.g., for metabolic profiling), use this ion-exchange protocol.

Materials:

  • Plant Tissue (Peanut cotyledons, 5-7 days germinated).[2]

  • Ethanol (75%).

  • Resin: Dowex 50 (H+ form) and Dowex 1 (Acetate form).

Protocol:

  • Homogenization: Grind tissue in 75% ethanol. Centrifuge and collect supernatant.

  • Cation Exchange (Dowex 50-H+):

    • Load extract.[4] Amino acids bind; sugars/organic acids pass through.

    • Elute amino acids with 2M

      
      . Evaporate to dryness.
      
  • Anion Exchange (Dowex 1-Acetate):

    • Resuspend residue in water; adjust to pH 7.

    • Load onto Dowex 1 column.

    • Separation Logic: Neutral amino acids (and 4-MGln) pass through or elute early. Acidic amino acids (Glu, Asp, 4-MGA) bind.

    • Gradient Elution: Use a linear gradient of acetic acid (0.2M to 2.0M). 4-MGA typically elutes after Glutamate due to the hydrophobic methylene group interacting with the resin matrix.

  • Validation: Check fractions via TLC or HPLC. 4-MGA gives a specific color reaction with ninhydrin (often distinct from the purple of Glu).

isolation_workflow Sample Plant Tissue (Germinated Peanut) Extract Ethanol Extraction Sample->Extract Dowex50 Dowex 50 (H+) Cation Exchange Extract->Dowex50 Eluate1 Elute with NH4OH (All Amino Acids) Dowex50->Eluate1 Dowex1 Dowex 1 (Acetate) Anion Exchange Eluate1->Dowex1 Fraction1 Flow-through/Water Wash (Neutral AA + 4-MGln) Dowex1->Fraction1 Neutral pH Fraction2 Acetic Acid Gradient (Acidic AA) Dowex1->Fraction2 Acidic Gradient Final Purified 4-MGA Fraction2->Final Evaporation & Crystallization

Figure 3: Isolation workflow for separating 4-MGA from neutral amino acids using sequential ion-exchange chromatography.

Pharmacology & Applications

Glutamate Receptor (GluR) Probing

4-MGA serves as a conformational tool. Because the side chain is rigid, it can only access specific conformers of the glutamate binding pocket.

  • Agonist/Antagonist Profile: It generally exhibits lower affinity than glutamate for NMDA and AMPA receptors but shows specificity for certain metabotropic glutamate receptors (mGluRs).

  • Transporter Specificity: It is a substrate for some high-affinity glutamate transporters but is often transported at a lower rate (

    
    ) compared to glutamate, making it useful for studying transport kinetics without rapid clearance.
    
Toxicity & Metabolism

Unlike glutamate, which is rapidly metabolized via the TCA cycle (via


-ketoglutarate), the methylene group of 4-MGA blocks standard transamination at the 

-position. This metabolic resistance allows it to accumulate or act as a long-lasting signal, but high concentrations can be excitotoxic.

References

  • Fowden, L. (1954). The nitrogen metabolism of groundnut plants: the role of 4-methyleneglutamine and 4-methyleneglutamic acid. Annals of Botany, 18(3), 417-440.

  • Kristensen, E. P., et al. (1980). Synthesis and properties of hydroxylated and alkylated acidic amino acids, especially glutamic acid.[5][6] Acta Chemica Scandinavica, B34, 497-504.[5][6]

  • Winter, H. C., et al. (1986). Purification and characterization of a novel 4-methyleneglutamine synthetase from germinated peanut cotyledons (Arachis hypogaea).[2] Plant Physiology, 82(2), 373–377.

  • Ezquerra, J., et al. (1994).[5] Efficient synthesis of 4-methylene-L-glutamic acid and its cyclopropyl analog.[5] Tetrahedron: Asymmetry, 5(5), 921-926.

  • PubChem Database. (n.d.). 4-Methylene-L-glutamic acid (CID 439282).[7]

Sources

The Discovery and Characterization of 4-Methyleneglutamic Acid: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the early 1950s, the biochemical landscape of nitrogen metabolism in plants was redefined by the discovery of non-proteinogenic amino acids. Among the most significant was 4-Methyleneglutamic acid (4-MGA) , identified in Arachis hypogaea (peanut) by J. Done and L. Fowden. This compound, along with its amide counterpart 4-Methyleneglutamine (4-MGln) , represented the first instance of an aliphatic amino acid containing an unsaturated carbon chain found in nature.

This technical guide reconstructs the foundational research that isolated, characterized, and defined the metabolic role of 4-MGA. It analyzes the specific chromatographic and chemical degradation protocols used to prove its structure, offering a self-validating framework for understanding early natural product chemistry.

Discovery and Isolation: The Zeo-Karb Protocol

The isolation of 4-MGA was driven by the observation of unidentified "brown spots" on paper chromatograms of peanut plant extracts, distinct from the standard "Ruhemann’s purple" of proteinogenic amino acids. The definitive isolation was achieved using Displacement Chromatography on synthetic resins, a cutting-edge technique at the time.

The Extraction Workflow

The protocol relies on the amphoteric nature of amino acids and the specific affinity of cation-exchange resins. The use of Zeo-Karb 215 , a sulphonated cross-linked polystyrene resin, was pivotal in separating the acidic amino acid fraction.

Protocol Reconstruction:

  • Extraction: Fresh Arachis hypogaea leaves are macerated in 75% ethanol. The extract is filtered and concentrated in vacuo to remove alcohol.

  • Lipid Removal: The aqueous residue is extracted with ether to remove chlorophyll and lipids.

  • Cation Exchange (Zeo-Karb 215):

    • Loading: The aqueous extract is passed through a column of Zeo-Karb 215.[1] Neutral and acidic amino acids bind to the resin; sugars and organic acids pass through.

    • Washing: The column is washed extensively with distilled water.[1]

    • Elution: Amino acids are displaced using 0.15 N NH₃ (ammonia) .

  • Fractionation: The eluate is collected in fractions. 4-MGA and 4-MGln elute distinctly from aspartic and glutamic acid due to pKa differences.

  • Crystallization: Fractions containing the "brown spot" substance are concentrated. 4-MGln crystallizes directly from water; 4-MGA is obtained by hydrolysis of the amide or further ion-exchange fractionation.

Visualization of the Isolation Logic

IsolationProtocol Figure 1: The Done & Fowden Isolation Protocol using Zeo-Karb 215 Resin. Plant Arachis hypogaea (Leaves/Sap) Extract Ethanol Extraction & Filtration Plant->Extract LipidRem Ether Wash (Remove Lipids) Extract->LipidRem ZeoKarb Cation Exchange (Zeo-Karb 215) LipidRem->ZeoKarb Load Aqueous Phase Elution Elution with 0.15N NH3 ZeoKarb->Elution Displacement PaperChrom Paper Chromatography (Phenol-NH3) Elution->PaperChrom Identify Fractions Crystallization Crystallization (Water/Ethanol) PaperChrom->Crystallization Select 'Brown Spot' Fractions Product Pure 4-MGA (Colorless Crystals) Crystallization->Product

Chemical Characterization: Structure Elucidation

Before NMR was commonplace, structure proof relied on chemical degradation . The presence of the exocyclic double bond (


) was proven by Ozonolysis , which cleaves the double bond to release formaldehyde and a keto-acid.
The Ozonolysis Logic

The researchers hypothesized that if the structure was


-methylene glutamic acid, ozonolysis should yield Formaldehyde  (from the methylene group) and 4-Ketoglutaric acid  (which spontaneously decarboxylates to Succinic acid or transaminates to Aspartic acid).

Validation Steps:

  • Ozonolysis: 4-MGA is treated with ozone (

    
    ) in an aqueous solution.
    
  • Reduction/Workup: The ozonide is decomposed.

  • Product Identification:

    • Formaldehyde: Detected via the dimedone derivative.

    • Aspartic Acid: Following oxidation/transamination of the keto-intermediate, Aspartic acid was isolated in ~32% yield, confirming the carbon skeleton length and the position of the double bond.

Visualization of Degradation Pathway

StructureProof Figure 2: Structural Proof via Ozonolysis and Degradation. MGA 4-Methyleneglutamic Acid (C6H9NO4) Ozonide Ozonide Intermediate MGA->Ozonide + O3 Cleavage Oxidative Cleavage Ozonide->Cleavage HCHO Formaldehyde (Detected as Dimedone) Cleavage->HCHO KetoAcid 4-Oxoglutaric Acid (Unstable Intermediate) Cleavage->KetoAcid Aspartic Aspartic Acid (Final Stable Product) KetoAcid->Aspartic Oxidation/Transamination Succinic Succinic Acid (Decarboxylation Product) KetoAcid->Succinic Decarboxylation

Enzymology and Metabolism[2]

Early research established that 4-MGA is not a dead-end metabolite but part of a dynamic nitrogen storage system in legumes. Unlike proteinogenic amino acids, 4-MGA is not incorporated into proteins.

The Synthetase-Hydrolase Cycle

The metabolic flux of 4-MGA is controlled by two specific enzymes identified in the peanut plant:

  • 4-Methyleneglutamine Synthetase: Catalyzes the amidation of 4-MGA to 4-MGln using ammonia and ATP. This enzyme is highly specific for 4-MGA and distinct from standard Glutamine Synthetase.

  • 4-Methyleneglutamine Amidohydrolase: Catalyzes the deamidation of 4-MGln back to 4-MGA, releasing ammonia for plant growth.

This cycle allows the plant to store toxic ammonia in a chemically stable, non-proteinogenic form (4-MGln) during germination and transport it through the xylem.

Visualization of Metabolic Role

Metabolism Figure 3: The 4-MGA Nitrogen Storage Cycle in Arachis hypogaea. Ammonia NH3 (Toxic) Synthetase 4-MGln Synthetase (+ATP) Ammonia->Synthetase Growth Nitrogen for Growth Ammonia->Growth MGA 4-Methyleneglutamic Acid (Acid Form) MGA->Synthetase MGln 4-Methyleneglutamine (Transport Form) Synthetase->MGln Storage Hydrolase Amidohydrolase MGln->Hydrolase Transport to Leaves Hydrolase->Ammonia Hydrolase->MGA

Technical Specifications & Data Summary

The following table summarizes the physicochemical properties established during the early characterization of 4-MGA. Note the specific reaction with ninhydrin, which was the primary diagnostic tool.

PropertySpecificationNotes
IUPAC Name 4-Methylene-L-glutamic acid
Molecular Formula C₆H₉NO₄
Molecular Weight 159.14 g/mol
Optical Rotation Levorotatory (

negative)
Exact value varies by pH; typically measured in HCl.
Ninhydrin Reaction Brown / Yellow-Brown Distinct from the purple of standard

-amino acids.
Acid Hydrolysis StableUnlike its amide (4-MGln), the acid is stable in 6N HCl.
Natural Source Arachis hypogaea (Peanut), TulipaHigh concentration in germinating seedlings.
Solubility Soluble in water; Insoluble in ethanolCrystallizes readily from aqueous solutions.

References

  • Done, J., & Fowden, L. (1952). A new amino-acid amide in the groundnut plant (Arachis hypogaea): evidence for the occurrence of gamma-methyleneglutamine and gamma-methyleneglutamic acid.[2] Biochemical Journal.[2][3]

  • Fowden, L. (1953). The new amino-acids of the groundnut plant. Biochemical Journal.[2][3]

  • Fowden, L. (1954). The nitrogen metabolism of the groundnut plant: the role of gamma-methyleneglutamine and gamma-methyleneglutamic acid. Annals of Botany.

  • Marcus, A., Feeley, J., & Shannon, L. M. (1963). Preparation and properties of gamma-methyleneglutamic acid. Archives of Biochemistry and Biophysics.

  • Winter, H.C., et al. (1986). Purification and characterization of a novel 4-methyleneglutamine synthetase from germinated peanut cotyledons. Plant Physiology.

Sources

Technical Guide: 4-Methyleneglutamic Acid as a Spinal Depolarizing Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methyleneglutamic Acid (4-MGA) , a naturally occurring, non-proteinogenic amino acid with potent excitatory properties in the mammalian spinal cord.

Executive Summary

4-Methyleneglutamic acid (4-MGA) is an excitatory amino acid analogue of L-glutamate, distinguished by a methylene group (=CH₂) at the


-carbon. Originally isolated from Arachis hypogaea (peanut) and Tulipa (tulip), 4-MGA has served as a critical probe in neurophysiology.

Its primary significance lies in its potency differential : in isolated spinal cord preparations, 4-MGA exhibits a depolarizing potency approximately 10-fold higher than L-glutamate . This enhanced efficacy is not solely due to receptor affinity but is critically driven by its resistance to rapid clearance by Excitatory Amino Acid Transporters (EAATs), making it a "persistent" agonist. This guide details the physicochemical properties, mechanistic pathways, and experimental protocols for utilizing 4-MGA in spinal cord neurophysiology.

Chemical & Pharmacological Profile

Structural Determinants

Unlike the flexible ethyl chain of L-glutamate, 4-MGA possesses an exocyclic methylene group at the C4 position. This modification imposes steric rigidity and alters the electron density of the distal carboxylate, influencing receptor binding and transporter recognition.

PropertyL-Glutamate4-Methylene-L-glutamic acid
Formula C₅H₉NO₄C₆H₉NO₄
C4 Substituent Hydrogen (-H)Methylene (=CH₂)
Receptor Selectivity Non-selective (NMDA, AMPA, KA)Preferential NMDA Agonist
Transporter Affinity High (Substrate for EAAT1-5)Low / Non-substrate
Potency (Spinal Cord) Reference (1.0x)~10x L-Glutamate
Stereochemical Importance

Biological activity is restricted to the L-isomer . The D-isomer is virtually inactive in depolarizing spinal motoneurons.[1] Researchers must ensure the use of enantiomerically pure L-4-MGA (often isolated from plant sources or synthesized via chiral HPLC) to avoid confounding data from inactive enantiomers.

Mechanism of Action: The "Uptake-Evasion" Hypothesis

The high potency of 4-MGA is a function of two synergistic mechanisms: Receptor Activation and Transporter Evasion .

Receptor Binding

4-MGA acts as a stereoselective agonist at N-methyl-D-aspartate (NMDA) receptors. Binding studies indicate it accommodates the specific steric requirements of the NMDA agonist binding domain (GluN2 subunit), inducing channel opening and cation influx (


, 

).
Transporter Evasion (The Amplifier)

The defining characteristic of 4-MGA is its interaction—or lack thereof—with the glutamate reuptake system.

  • L-Glutamate: Rapidly cleared from the synaptic cleft by EAATs on glial cells, terminating the signal within milliseconds.

  • 4-MGA: The bulky methylene group sterically hinders recognition by EAATs. Consequently, 4-MGA persists in the synaptic cleft, causing prolonged receptor activation and massive depolarization.

Visualization of Signaling Dynamics

The following diagram illustrates the differential processing of L-Glutamate and 4-MGA at the spinal synapse.

SynapticDynamics cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Spinal) cluster_glial Glial Cell (Astrocyte) Release Vesicular Release Glu L-Glutamate Release->Glu MGA 4-Methylene-Glu Release->MGA NMDAR NMDA Receptor (Activation) Glu->NMDAR Activates EAAT EAAT Transporter (Clearance) Glu->EAAT Rapid Uptake (Signal Termination) MGA->NMDAR Activates (High Potency) MGA->EAAT Blocked/Slow Uptake (Accumulation) Depol Depolarization (EPSP) NMDAR->Depol Na+/Ca2+ Influx

Figure 1: Comparative synaptic dynamics. Note the blocked uptake pathway for 4-MGA (Red Dotted Line), leading to accumulation and sustained depolarization compared to L-Glutamate.

Experimental Protocols

To validate the depolarizing effects of 4-MGA, the Hemisected Spinal Cord Preparation (Sucrose Gap) is the gold standard. This method allows for the recording of composite root potentials, providing a macroscopic view of motoneuron depolarization.

Protocol: Sucrose Gap Recording (Rat Spinal Cord)

Objective: Measure ventral root depolarization induced by 4-MGA vs. L-Glutamate.

Reagents:

  • aCSF (Artificial Cerebrospinal Fluid): 118 mM NaCl, 4.7 mM KCl, 2.5 mM

    
    , 1.2 mM 
    
    
    
    , 1.2 mM
    
    
    , 25 mM
    
    
    , 11 mM Glucose. Aerate with 95%
    
    
    / 5%
    
    
    .
  • Test Solutions: L-Glutamate (1 mM), 4-Methylene-L-glutamic acid (0.1 mM - 1 mM).

  • Isotonic Sucrose: 320 mM sucrose in deionized water.

Workflow:

  • Dissection:

    • Rapidly decapitate a neonatal rat (P2-P9).

    • Perform a laminectomy to expose the spinal cord.

    • Transfer cord to ice-cold aCSF.

    • Hemisect the cord sagittally (midline) to improve drug perfusion.

  • Mounting (Sucrose Gap Chamber):

    • Thread a lumbar ventral root (e.g., L3-L5) through the three-compartment chamber:

      • Compartment A: Spinal cord bath (perfused with aCSF/Drug).

      • Compartment B: Sucrose gap (electrical isolation).

      • Compartment C: Reference electrode (KCl).

    • Seal barriers with silicone grease (high vacuum grease) to prevent leakage.

  • Recording:

    • Connect Ag/AgCl electrodes to Compartments A and C.

    • Amplify DC potential difference.

    • Establish a stable baseline (approx. 30 minutes).

  • Application:

    • Control: Perfuse L-Glutamate (1 mM) for 60 seconds. Washout for 10-15 mins.

    • Test: Perfuse 4-MGA (start at 0.1 mM). Washout.

    • Note: 4-MGA responses are often slower to wash out due to the lack of transporter clearance.

  • Validation (The "Self-Validating" Step):

    • Apply NMDA Antagonist (AP5, 50 µM) .

    • Re-apply 4-MGA.

    • Result: The depolarization should be significantly attenuated (>80%), confirming the mechanism is NMDA-receptor mediated.

Data Analysis

Calculate the Potency Ratio :



Expect a ratio > 5-10 for 4-MGA in neonatal preparations.

Comparative Data Summary

The following table summarizes the activity of 4-MGA relative to other excitatory amino acids in spinal motoneurons.

CompoundTarget ReceptorUptake by EAATs?Relative Potency (Neonatal Rat)
L-Glutamate Mixed (NMDA/AMPA)Yes (Rapid)1 (Reference)
L-Aspartate Mixed (NMDA/AMPA)Yes~0.8
4-Methylene-Glu NMDA (Preferential) No / Very Slow 10 - 15
Kainate KainateNo> 50
NMDA NMDANo~10

Note: 4-MGA mimics the potency profile of NMDA itself, largely because both evade the rapid clearance that limits L-glutamate.

Synthesis of Experimental Logic

Why use 4-MGA?

Researchers utilize 4-MGA not just as an agonist, but as a tool to dissociate receptor affinity from transport kinetics .

  • If a drug effect is blocked by TBOA (transporter blocker) for Glutamate but not for the test compound, the test compound is likely not a transporter substrate.

  • 4-MGA serves as a "natural TBOA-insensitive agonist," allowing studies of prolonged receptor activation without the use of synthetic transporter inhibitors.

Safety & Handling
  • Excitotoxicity: Due to its high potency and lack of clearance, 4-MGA is highly neurotoxic in culture. Use minimal concentrations (10-100 µM) for cell viability assays.

  • Storage: Store solid at -20°C. Solutions should be prepared fresh or frozen in aliquots, as the methylene group can be reactive under acidic conditions.

References

  • Preparation and Pharmacology of 4-Methyleneglutamic Acid

    • Title: An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. (Discusses isolation and 10x potency in spinal cord).[2]

    • Source: National Institutes of Health (NIH) / PubMed Central
    • URL:[Link]

  • Excit

    • Title: The actions of excitatory amino acids on motoneurones in the feline spinal cord.
    • Source: Journal of Physiology / PubMed Central
    • URL:[Link]

  • Glutamate Transporter Kinetics & Depolariz

    • Title: Glutamate forward and reverse transport: From molecular mechanism to transporter-medi
    • Source: Physiological Reviews / NIH
    • URL:[Link]

  • Receptor Specificity of Methyl/Methylene Analogues

    • Title: Conformational analysis of glutamic acid analogues as probes of glutamate receptors... 4M [(2S)-4-methyleneglutamic acid] was active at the NMDA receptors.[3]

    • Source: Bioorganic & Medicinal Chemistry / PubMed
    • URL:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the HPLC Analysis of 4-Methyleneglutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Methyleneglutamic Acid

4-Methyleneglutamic acid is a non-proteinogenic α-amino acid found in various natural sources, including certain plants and microorganisms.[1][2] Its biological significance is an area of active research, with studies suggesting potential activity within the central nervous system (CNS). As a structural analogue of the key excitatory neurotransmitter L-glutamic acid, 4-methyleneglutamic acid is of considerable interest to researchers in neuroscience, pharmacology, and drug development. Accurate and robust analytical methods are therefore essential for its quantification in various matrices, from raw materials to biological samples.

This application note provides a detailed guide to the analysis of 4-methyleneglutamic acid using High-Performance Liquid Chromatography (HPLC). We will explore two primary methodologies: Reversed-Phase HPLC (RP-HPLC) with pre-column derivatization for UV or fluorescence detection, and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) for direct analysis. Furthermore, we will address the critical aspect of chiral separation to resolve its enantiomers. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this compound.

Physicochemical Properties of 4-Methyleneglutamic Acid: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust HPLC method. The structure and properties of 4-methyleneglutamic acid dictate the optimal chromatographic conditions.

PropertyValueImplication for HPLC Method Development
Molecular Formula C6H9NO4Influences molecular weight and mass spectrometry settings.
Molecular Weight 159.14 g/mol
Structure Contains two carboxylic acid groups and one primary amine group, making it a polar, zwitterionic molecule. This high polarity can make it challenging to retain on traditional C18 columns.
pKa Values (estimated) ~2.1 (α-carboxyl), ~4.1 (γ-carboxyl), ~9.5 (α-amino)The pH of the mobile phase will significantly impact the analyte's charge state and, consequently, its retention. At acidic pH (<2), the molecule will be cationic. Between pH ~2 and ~4, it will be zwitterionic. Above pH ~9.5, it will be anionic.
Solubility Soluble in water; poorly soluble in non-polar organic solvents.Dictates the choice of sample diluent and mobile phase composition.
Chromophore Lacks a strong UV chromophore.Direct UV detection at low wavelengths (e.g., <210 nm) will have low sensitivity and be prone to interference. Derivatization is often necessary for sensitive UV or fluorescence detection.

Data sourced from PubChem (CID: 96407) and estimated based on the structure and properties of glutamic acid.[2][3]

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

This is a widely adopted strategy for amino acid analysis due to its robustness and compatibility with standard HPLC systems equipped with UV or fluorescence detectors. The core principle is to chemically modify the 4-methyleneglutamic acid molecule to attach a chromophore or fluorophore, enhancing its detectability and improving its retention on a reversed-phase column.[4]

Causality Behind the Approach
  • Derivatization: As 4-methyleneglutamic acid lacks a native chromophore, derivatization is essential for sensitive detection.[4] o-Phthalaldehyde (OPA) is a common derivatizing agent that reacts with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative.[5] This significantly enhances the sensitivity of the analysis.

  • Reversed-Phase Chromatography: The derivatized 4-methyleneglutamic acid is more hydrophobic than the parent molecule, allowing for good retention and separation on a C18 column.

  • Mobile Phase pH: The pH of the mobile phase is controlled to ensure consistent ionization of any residual acidic or basic groups on the derivatized analyte and to optimize peak shape.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Sample containing 4-Methyleneglutamic acid s_dil Dilution in 0.1 M HCl s_prep->s_dil s_std Standard solutions s_std->s_dil d_mix Mix sample/standard with OPA reagent and incubate s_dil->d_mix Automated or manual h_inj Inject derivatized sample d_mix->h_inj h_sep Separation on C18 column h_inj->h_sep h_det Fluorescence Detection (Ex: 340 nm, Em: 455 nm) h_sep->h_det da_quant Quantification based on peak area h_det->da_quant

Caption: RP-HPLC with pre-column derivatization workflow.

Detailed Protocol

1. Reagent and Standard Preparation:

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 6.8.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

  • Sample/Standard Diluent: 0.1 M Hydrochloric Acid.

  • OPA Derivatizing Reagent: Prepare according to commercially available kits or standard protocols.[5]

  • Standard Stock Solution: Accurately weigh and dissolve 4-methyleneglutamic acid in the diluent to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1-100 µg/mL) to create a calibration curve.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column suitable for the separation of the derivatized analyte.
Mobile Phase Gradient elution (see table below)To ensure efficient elution and good peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µL
Detector FluorescenceHigh sensitivity for OPA derivatives.
Excitation Wavelength 340 nmOptimal for OPA-derivatized amino acids.[5]
Emission Wavelength 455 nmOptimal for OPA-derivatized amino acids.[5]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
22595
25595
26955
30955

3. Automated Pre-column Derivatization Program (in Autosampler):

  • Aspirate 5 µL of OPA reagent.

  • Aspirate 5 µL of sample/standard.

  • Mix in the needle or a mixing loop for 1 minute.

  • Inject 10 µL of the mixture onto the column.

4. Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6]

Method 2: HILIC-MS for Direct Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[7] When coupled with mass spectrometry, it provides a powerful tool for the direct, sensitive, and selective analysis of 4-methyleneglutamic acid without the need for derivatization.

Causality Behind the Approach
  • HILIC Separation: In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. A water-enriched layer is formed on the surface of the stationary phase, and polar analytes like 4-methyleneglutamic acid partition into this layer, leading to retention.[7]

  • Mass Spectrometry Detection: MS detection offers high selectivity and sensitivity, allowing for the direct detection of 4-methyleneglutamic acid based on its mass-to-charge ratio (m/z). This eliminates the need for a chromophore and the derivatization step.

  • Mobile Phase Composition: The high organic content of the mobile phase in HILIC is beneficial for electrospray ionization (ESI) in the mass spectrometer, leading to enhanced signal intensity.[8]

Experimental Workflow

workflow_hilic cluster_prep Sample Preparation cluster_hplc HILIC-MS Analysis cluster_data Data Analysis s_prep Sample containing 4-Methyleneglutamic acid s_dil Dilution in Acetonitrile/Water s_prep->s_dil s_std Standard solutions s_std->s_dil h_inj Inject sample s_dil->h_inj h_sep Separation on HILIC column h_inj->h_sep h_det Mass Spectrometry Detection (ESI+) h_sep->h_det da_quant Quantification using Selected Ion Monitoring (SIM) or MRM h_det->da_quant

Caption: HILIC-MS workflow for direct analysis.

Detailed Protocol

1. Reagent and Standard Preparation:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample/Standard Diluent: 75:25 (v/v) Acetonitrile:Water.

  • Standard Stock and Working Solutions: Prepared as in Method 1, using the HILIC diluent.

2. Chromatographic and MS Conditions:

ParameterConditionRationale
Column HILIC (e.g., Amide or Silica-based), 2.1 x 100 mm, 2.7 µmSpecifically designed for retaining polar compounds.
Mobile Phase Gradient elution (see table below)To achieve good separation and elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CFor method robustness.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), PositiveGood ionization efficiency for amino acids.
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.
Monitored Ion (SIM) [M+H]+ = 160.06 m/zThe protonated parent ion of 4-methyleneglutamic acid.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0595
104060
124060
13595
15595

Chiral Separation of 4-Methyleneglutamic Acid Enantiomers

As 4-methyleneglutamic acid is a chiral molecule, distinguishing between its L- and D-enantiomers may be crucial, particularly in pharmaceutical and biological studies. This can be achieved using chiral HPLC.

Strategies for Chiral Separation

There are two primary approaches for the chiral separation of amino acids by HPLC:

  • Direct Separation using a Chiral Stationary Phase (CSP): This is the most common method. The enantiomers are directly separated on a column that has a chiral selector immobilized on the stationary phase. For acidic compounds like 4-methyleneglutamic acid, anion-exchanger type CSPs (e.g., based on quinine or quinidine) can be effective.[9]

  • Indirect Separation after Derivatization with a Chiral Reagent: The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). A common example is derivatization with a chiral variant of Marfey's reagent.[10]

Protocol for Direct Chiral Separation
ParameterConditionRationale
Column Chiral Anion-Exchanger (e.g., CHIRALPAK QN-AX)Specifically designed for the separation of acidic enantiomers.[9]
Mobile Phase Methanol with acidic and/or basic additives (e.g., 50 mM formic acid and 25 mM diethylamine)The mobile phase composition is critical for achieving enantioselectivity and must be optimized.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °CTemperature can influence chiral recognition.
Detection UV at 210 nm or MSDepending on the required sensitivity and mobile phase compatibility.

Method development for chiral separations often requires screening of different chiral columns and mobile phases to find the optimal conditions.

Conclusion

The analysis of 4-methyleneglutamic acid can be effectively achieved using HPLC with different strategies tailored to the specific requirements of the analysis. For sensitive quantification with standard HPLC equipment, RP-HPLC with pre-column OPA derivatization is a robust choice. For direct analysis, especially in complex matrices, HILIC-MS offers high selectivity and sensitivity without the need for derivatization. When the stereochemistry is important, dedicated chiral HPLC methods must be employed. The protocols and principles outlined in this application note provide a solid foundation for researchers to develop and validate reliable analytical methods for 4-methyleneglutamic acid, facilitating further investigation into its biological role and potential applications.

References

  • Chiral HPLC separation: strategy and approaches. (2022-11-03). Chiralpedia. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022-04-05). ResearchGate. Retrieved from [Link]

  • Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. Springer Nature Experiments. Retrieved from [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017-12-01). Agilent. Retrieved from [Link]

  • HPLC Methods for analysis of Glutamic acid. HELIX Chromatography. Retrieved from [Link]

  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. (2021-11-25). PubMed Central. Retrieved from [Link]

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PubMed Central. Retrieved from [Link]

  • Development and Validation of Reverse Phase High Pressure Liquid Chromatography for the Estimation of Mefenamic Acid in Meftal 250 Tablet. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Process for synthesizing l-y-methylene glutamic acid and analogs. Google Patents.
  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Shodex HPLC Columns. Retrieved from [Link]

  • What You Need to Know About HILIC. LCGC International - Chromatography Online. Retrieved from [Link]

  • Separation and purification of short-, medium-, and long-stranded RNAs by RP-HPLC using different mobile phases and C18 columns with various pore sizes. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC. PubMed Central - NIH. Retrieved from [Link]

  • 4-methylene-L-glutamic acid. PubChem - NIH. Retrieved from [Link]

  • Enantiomer separation of acidic compounds. Chiral Technologies. Retrieved from [Link]

  • 4-Methyleneglutamic acid. PubChem - NIH. Retrieved from [Link]

  • A validated Reversed Phase HPLC Assay for the Determination of Mefenamic Acid in Human Plasma. (2016-07-03). ResearchGate. Retrieved from [Link]

  • Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. ResearchGate. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International - Chromatography Online. Retrieved from [Link]

  • b-17 amino acid analysis – hplc (pre column derivatization – opa). ResearchGate. Retrieved from [Link]

  • The literature values of pKa lit , intrinsic solubility, S 0 lit , and... ResearchGate. Retrieved from [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016-11-29). Agilent. Retrieved from [Link]

  • How can we separate a pair of enantiomers by using chiral HPLC ?. (2011-10-06). ResearchGate. Retrieved from [Link]

  • Determination of Amino Acid Composition using Automated Pre-Column Derivitization and Superficially Porous Columns. (2017-09-12). Agilent. Retrieved from [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023-08-04). YouTube. Retrieved from [Link]

  • Chemical Structure and Physical Properties of L-Glutamic Acid. (2023-10-24). Xi'an Lyphar Biotech Co., Ltd. Retrieved from [Link]

  • Analysis of Amino Acids by HPLC. Agilent. Retrieved from [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Retrieved from [Link]

  • Solubility of Fmoc- l -glutamic Acid in 14 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 4-Methyleneglutamic Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Toxicological Considerations of 4-Methyleneglutamic Acid Amides

4-Methyleneglutamic acid and its derivatives are a class of compounds that have garnered interest in the field of drug discovery. As analogues of the essential amino acid glutamine, they have the potential to interfere with metabolic pathways that are crucial for the proliferation of cancer cells.[1] Cancer cells often exhibit an increased reliance on glutamine metabolism to fuel the TCA cycle and provide precursors for the synthesis of nucleotides, fatty acids, and nonessential amino acids.[2] This metabolic dependency presents a therapeutic window for compounds that can selectively target these pathways.

Recent studies have demonstrated that certain l-γ-methyleneglutamic acid amides can arrest the growth of various breast cancer cell lines, with an efficacy comparable to established drugs like tamoxifen and olaparib.[2][3] Notably, these compounds did not inhibit the growth of benign breast cells, suggesting a degree of cancer cell selectivity.[2][3] This promising anticancer activity, coupled with their synthetic accessibility, positions 4-methyleneglutamic acid amides as compelling candidates for further preclinical development.[4][5]

However, the journey of any novel compound from a promising hit to a therapeutic lead is contingent on a thorough evaluation of its safety profile. Cytotoxicity, the property of being toxic to cells, is a critical parameter that must be assessed early and comprehensively. Understanding the dose at which a compound induces cell death, and the mechanism by which it does so, is fundamental to establishing a therapeutic index and predicting potential side effects. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on how to rigorously assess the cytotoxicity of 4-methyleneglutamic acid amides using a multi-parametric approach.

A Multi-Pillar Strategy for Comprehensive Cytotoxicity Assessment

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. To build a robust and reliable cytotoxicity profile for novel 4-methyleneglutamic acid amides, a multi-pillar approach is strongly recommended. This strategy employs a panel of assays that interrogate different cellular processes, providing a more complete picture of the compound's mechanism of toxicity. We will focus on three widely adopted and complementary assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis detection.

cluster_assays Multi-Pillar Cytotoxicity Assessment MTT MTT Assay (Metabolic Activity) Profile Comprehensive Cytotoxicity Profile MTT->Profile LDH LDH Assay (Membrane Integrity) LDH->Profile Caspase Caspase-3/7 Assay (Apoptosis) Caspase->Profile Compound 4-Methyleneglutamic Acid Amide Compound->MTT Impacts Viability? Compound->LDH Induces Necrosis? Compound->Caspase Triggers Apoptosis?

Caption: A multi-assay approach for a comprehensive cytotoxicity profile.

MTT Assay: Assessing Cell Viability through Metabolic Activity

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[6][7] This conversion occurs only in metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[6]

Protocol

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

  • Cell culture medium (appropriate for the cell line)

  • Test compound (4-Methyleneglutamic acid amide) stock solution

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)[9]

  • Sterile PBS

Experimental Workflow:

A 1. Seed Cells (e.g., 5,000-10,000 cells/well) Incubate 24h B 2. Treat with Compound (Varying concentrations) Incubate 24-72h A->B C 3. Add MTT Solution (10 µL of 5 mg/mL) Incubate 4h at 37°C B->C D 4. Solubilize Formazan (Add 150 µL DMSO) Shake for 10 min C->D E 5. Measure Absorbance (OD at 570 nm) D->E A 1. Seed & Treat Cells (As in MTT assay) Include Max Lysis Control B 2. Collect Supernatant Transfer 50 µL to a new plate A->B C 3. Add LDH Reaction Mix (100 µL per well) Incubate 30 min at RT B->C D 4. Add Stop Solution (50 µL per well) C->D E 5. Measure Absorbance (OD at 490 nm) D->E

Caption: Workflow for the LDH cytotoxicity assay.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the 4-methyleneglutamic acid amide as described in the MTT assay protocol. Include the following controls:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells in medium with the compound's solvent.

    • Maximum Lysis Control: Cells treated with the lysis buffer provided in the kit (typically 10% Triton X-100) 45 minutes before the end of the incubation period. [10] * Medium Background Control: Medium only (no cells).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. [11]Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 100 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [10]5. Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: First, subtract the absorbance of the medium background control from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Lysis Control - Absorbance of Untreated Control)] x 100%

ParameterRecommended Value
Supernatant Volume50 µL
Reaction Incubation Time30 minutes at room temperature
Stop SolutionAs per kit instructions
Absorbance Wavelength490 nm
Maximum Lysis Control10% Triton X-100

Caspase-3/7 Assay: Detecting Apoptotic Cell Death

Principle

Apoptosis, or programmed cell death, is a highly regulated process that is crucial for normal tissue development and homeostasis. A key feature of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are effector caspases that, once activated, cleave a wide range of cellular substrates, leading to the characteristic morphological changes of apoptosis. [12]The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7. [13]The assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a target for caspases-3 and -7. [13]When caspases-3 and -7 are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. The intensity of the light produced is proportional to the amount of active caspase-3 and -7. [13]

Protocol

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay Kit (contains Caspase-Glo® 3/7 Reagent)

  • Test compound (4-Methyleneglutamic acid amide) stock solution

  • White-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Experimental Workflow:

A 1. Seed & Treat Cells (In white-walled 96-well plate) B 2. Add Caspase-Glo 3/7 Reagent (100 µL per well) A->B C 3. Incubate at Room Temp (1-3 hours, protected from light) B->C D 4. Measure Luminescence C->D

Sources

4-Methyleneglutamic acid as a tool for studying glutamine metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 4-Methyleneglutamic Acid: A Tool for Interrogating Glutamate Metabolism

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-Methyleneglutamic Acid as a specific tool to investigate the complexities of glutamine and glutamate metabolism.

Introduction: The Central Role of Glutamine Metabolism in Disease

Glutamine, the most abundant amino acid in circulation, is a critical nutrient that fuels a multitude of cellular processes.[1] Beyond its role in protein synthesis, it is a key nitrogen donor for the creation of nucleotides and other amino acids and a carbon source that replenishes the tricarboxylic acid (TCA) cycle for energy production and biosynthesis.[2]

In rapidly proliferating cells, particularly cancer cells, there is a heightened dependence on glutamine, a state often referred to as "glutamine addiction".[1] This metabolic reprogramming allows tumors to sustain their high demand for energy, biomass, and redox balance.[1] The initial and rate-limiting step of glutaminolysis is the conversion of glutamine to glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[3][4] Glutamate is then further metabolized to generate α-ketoglutarate (α-KG), which enters the TCA cycle. This conversion is primarily catalyzed by glutamate dehydrogenase (GDH) or various aminotransferases.[5][6]

Given its central role, targeting glutamine metabolism has become an attractive therapeutic strategy, and specific inhibitors are crucial tools for dissecting these pathways.[1][7] 4-Methyleneglutamic acid, a non-proteinogenic derivative of glutamic acid, serves as a valuable molecular probe for this purpose.[8] Its structural similarity to glutamate allows it to competitively inhibit enzymes that utilize glutamate as a substrate, thereby creating a specific bottleneck in the metabolic cascade.[5][9] This guide details the mechanism of 4-Methyleneglutamic acid and provides robust protocols for its use in cell-based assays.

Mechanism of Action: Creating a Specific Metabolic Block

4-Methyleneglutamic acid functions as a competitive inhibitor of glutamate-utilizing enzymes. Due to its structure, it is not a direct inhibitor of glutaminase (GLS), which acts on glutamine. Instead, it targets the subsequent steps in the pathway, primarily the conversion of glutamate to α-ketoglutarate catalyzed by Glutamate Dehydrogenase (GDH/GLUD1) and potentially various aminotransferases .[5][10][11]

By occupying the active site of these enzymes, 4-Methyleneglutamic acid prevents the processing of endogenous glutamate. This inhibition leads to two primary downstream consequences:

  • Depletion of TCA Cycle Intermediates: The block in α-KG production starves the TCA cycle of a critical anaplerotic substrate, impairing cellular energy production and the synthesis of downstream metabolites.[6]

  • Accumulation of Intracellular Glutamate: As glutamate is produced from glutamine but cannot be efficiently consumed, it is expected to accumulate within the cell.

This specific mechanism makes 4-Methyleneglutamic acid an excellent tool for studying the cellular consequences of disrupting glutamate conversion, distinct from upstream glutaminase inhibitors like CB-839.[12]

Mechanism_of_Action Glutamine_ext Extracellular Glutamine Glutamine_int Intracellular Glutamine p1 Glutamine_ext->p1 Glutamate Glutamate p2 Glutamine_int->p2 aKG α-Ketoglutarate p3 Glutamate->p3 Inhibitor 4-Methyleneglutamic Acid GDH Glutamate Dehydrogenase (GDH) Inhibitor->GDH Inhibits TCA TCA Cycle & Biosynthesis p4 aKG->p4 ASCT2 ASCT2 Transporter GLS Glutaminase (GLS) p1->Glutamine_int p2->Glutamate p3->aKG p4->TCA

Caption: 4-Methyleneglutamic acid inhibits GDH, blocking glutamate's conversion to α-KG.

Application & Protocols

Application 1: Assessing Cellular Proliferation and Viability

This protocol determines the effect of inhibiting glutamate metabolism on cancer cell viability. The underlying principle is that by starving cells of essential metabolites derived from glutamate, their proliferative capacity will be diminished.

Protocol 3.1: Step-by-Step Cell Viability (MTT) Assay

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MDA-MB-231 breast cancer, HCT116 colorectal cancer) under standard conditions (e.g., DMEM with 10% FBS, 2 mM L-glutamine).

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of 4-Methyleneglutamic acid in sterile PBS or DMSO. Further dilute in culture medium to create 2X working concentrations.

    • Remove the old medium from the cells and add 100 µL of medium containing various concentrations of 4-Methyleneglutamic acid (e.g., a serial dilution from 1 µM to 10 mM). Include a "vehicle only" control.

    • Incubate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Data Presentation: Example IC₅₀ Values

The following table presents example growth inhibition data for compounds structurally related to 4-Methyleneglutamic acid against various breast cancer cell lines, demonstrating the type of data this protocol generates.[13]

CompoundCell LineTreatment DurationGrowth Inhibition (log(IC₅₀ [µM]) ± SEM)
L-γ-Methyleneglutamine MCF-772h2.66 ± 0.30
N-benzyl-L-γ-methyleneglutamide MCF-772h2.77 ± 0.21
N-benzyl-L-γ-methyleneglutamide MDA-MB-231 (Triple-Negative)72h1.93 ± 0.24
Application 2: Monitoring Cellular Response to Metabolic Stress

This protocol uses Western blotting to determine if cells adapt to the inhibition of glutamate dehydrogenase by altering the expression levels of key metabolic enzymes. For instance, cells might upregulate GLS1 to produce more glutamate or even GDH itself in a compensatory feedback loop.

Protocol 3.2: Step-by-Step Western Blot Analysis

  • Cell Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 4-Methyleneglutamic acid at a concentration near the IC₅₀ value for 24-48 hours.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same concentration (e.g., 20-30 µg of total protein) with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., anti-GLS1, anti-GLUD1/GDH) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) for loading control.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a digital imager or X-ray film.

    • Quantify band intensities using software like ImageJ. Normalize the intensity of the target protein to the loading control.

Application 3: Quantifying Intracellular Metabolite Accumulation

This protocol directly measures the mechanistic consequence of GDH inhibition—the accumulation of intracellular glutamate.

Protocol 3.3: Step-by-Step Intracellular Glutamate Measurement

This protocol is based on commercially available colorimetric assay kits that measure glutamate via an enzymatic reaction coupled to the production of NADH.[14]

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with 4-Methyleneglutamic acid as described in Protocol 3.2.

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into 500 µL of the assay buffer provided with the kit.

  • Sample Preparation:

    • Homogenize the cell suspension using a sonicator or by dounce homogenization on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

    • Collect the supernatant for analysis.

  • Glutamate Assay:

    • Follow the manufacturer's instructions for the specific glutamate assay kit. This typically involves:

      • Preparing a standard curve using the provided glutamate standards.

      • Adding a reaction mix (containing glutamate dehydrogenase and NAD⁺) to both standards and samples in a 96-well plate.

      • Incubating for a specified time (e.g., 30-60 minutes) at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm (for NADH).

    • Subtract the background reading from all measurements.

    • Calculate the glutamate concentration in the samples using the standard curve.

    • Normalize the glutamate concentration to the protein content of the initial lysate (determined by BCA/Bradford assay) to report as nmol/mg protein.

Application 4: Investigating Metabolic Pathway Rerouting

Metabolic Flux Analysis (MFA) with stable isotope tracers is a powerful technique to map how nutrients are utilized within a cell. Using 4-Methyleneglutamic acid in combination with ¹³C-labeled glutamine allows researchers to precisely track how blocking glutamate's conversion to α-KG forces the cell to reroute its metabolic pathways.

MFA_Workflow Start Culture cells with ¹³C-Glutamine Tracer Treat Treat with Vehicle or 4-Methyleneglutamic Acid Start->Treat Incubate Incubate to allow metabolic processing Treat->Incubate Extract Quench metabolism & Extract metabolites Incubate->Extract Analyze Analyze by LC-MS/MS or GC-MS Extract->Analyze Interpret Determine ¹³C labeling patterns in TCA intermediates Analyze->Interpret Conclusion Identify metabolic flux redistribution Interpret->Conclusion

Caption: Workflow for Metabolic Flux Analysis using an inhibitor.

Conceptual Approach:

  • Isotope Labeling: Culture cells in a medium where standard glutamine is replaced with uniformly labeled L-Glutamine-¹³C₅, ¹⁵N₂.

  • Inhibitor Treatment: Treat one set of cells with 4-Methyleneglutamic acid and another with a vehicle control.

  • Metabolite Extraction: After a defined period, rapidly quench metabolism and extract intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopologue distribution of TCA cycle intermediates (e.g., citrate, succinate, malate).

  • Interpretation:

    • Control Cells: In control cells, ¹³C atoms from glutamine will heavily label α-KG and subsequent TCA cycle intermediates.

    • Treated Cells: In cells treated with 4-Methyleneglutamic acid, the transfer of ¹³C from glutamate to α-KG will be significantly reduced. This will result in a dramatic drop in ¹³C labeling of all TCA cycle metabolites, providing direct evidence of GDH/aminotransferase inhibition and quantifying the impact on the glutamine-to-TCA cycle flux.

References

  • 4-methylene-L-glutamic acid | C6H9NO4 | CID 439282 . PubChem, National Institutes of Health. [Link]

  • Glutaminase inhibition as potential cancer therapeutics: current status and future applications . Journal of Translational Medicine. [Link]

  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods . Molecules. [Link]

  • Glutamic Acid Colorimetric Assay Kit (E-BC-K118-S) . Elabscience. [Link]

  • Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells . Scientific Reports. [Link]

  • Molecular insights into the inhibition of glutamate dehydrogenase by the dicarboxylic acid metabolites . The FEBS Journal. [Link]

  • Inhibition of glutamate-aspartate transaminase by beta-methylene-DL-aspartate . Biochemical Pharmacology. [Link]

  • An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity . RSC Advances. [Link]

  • Co-operative binding assay for the characterization of mGlu4 allosteric modulators . F1000Research. [Link]

  • Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells . Proceedings of the National Academy of Sciences. [Link]

  • Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia . Frontiers in Oncology. [Link]

  • What are Aminotransferase inhibitors and how do they work? . Patsnap Synapse. [Link]

  • Targeting Glutamine Metabolism for Cancer Treatment . Biomolecules & Therapeutics. [Link]

  • Identification of a glutamine metabolism reprogramming signature for predicting prognosis, immunotherapy efficacy, and drug candidates in bladder cancer . Frontiers in Immunology. [Link]

  • Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes . ResearchGate. [Link]

  • Definition of glutaminase inhibitor CB-839 hydrochloride . NCI Drug Dictionary. [Link]

  • What are GLUD1 inhibitors and how do they work? . Patsnap Synapse. [Link]

  • Inhibition of glutamine metabolism increases sensitivity to plasma-activated medium-induced cytotoxicity . Free Radical Biology and Medicine. [Link]

  • Glutamate dehydrogenase . Wikipedia. [Link]

  • Targeting glutamine metabolism as a potential target for cancer treatment . Military Medical Research. [Link]

  • Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography-Mass Spectrometry (GC/MS) . Methods in Molecular Biology. [Link]

Sources

Application Note: Strategic Radiolabeling of 4-Methyleneglutamic Acid (4-MGA) for Metabolic PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-Methyleneglutamic acid (4-MGA) is a naturally occurring non-proteinogenic amino acid (found in Vigna species) and a structural analog of L-glutamate. Its significance in imaging lies in its interaction with the System xC- (SLC7A11/SLC3A2) cystine/glutamate antiporter.

System xC- is upregulated in high-grade gliomas, pancreatic ductal adenocarcinomas, and triple-negative breast cancers to manage oxidative stress via glutathione (GSH) synthesis. While [18F]FSPG and [11C]Glutamate are established tracers, 4-MGA offers a unique metabolic profile because the exocyclic methylene group alters its susceptibility to intracellular metabolism (e.g., by Glutamine Synthetase), potentially trapping it or routing it differently than native glutamate.

This guide details the Carbon-11 radiolabeling of 4-MGA. We prioritize Carbon-11 ([11C], t½ = 20.4 min) to maintain the exact chemical structure of the native molecule, ensuring that transport kinetics reflect true biological affinity without steric perturbation from a bulky fluorine-18 motif.

Chemical Strategy: The [1-11C]Bucherer-Bergs Route

Direct isotopic exchange on the methylene group is chemically unstable. Therefore, the most robust strategy for generating [11C]4-MGA is the de novo construction of the amino acid moiety using [11C]HCN via the Bucherer-Bergs reaction, followed by hydrolysis.

Retrosynthetic Analysis
  • Target: [1-11C]4-MGA

  • Key Intermediate: [11C]Hydantoin derivative

  • Starting Precursor: 4-methylene-2-oxoglutarate (or its protected ketal/ester form).

  • Labeling Agent: [11C]HCN (produced from [11C]CO2 + NH3 over Pt catalyst).

Mechanism Diagram (DOT)

G Precursor 4-Methylene-2-oxoglutarate (Keto Acid Precursor) Intermediate [11C]Hydantoin Intermediate Precursor->Intermediate C11_HCN [11C]HCN (Cyclotron Produced) C11_HCN->Intermediate (NH4)2CO3 Bucherer-Bergs 90°C, 5 min Product [1-11C]4-MGA (Final Tracer) Intermediate->Product NaOH/Hydrolysis 150°C, 5 min Deprotection

Figure 1: Proposed radiosynthetic pathway for [1-11C]4-MGA via Bucherer-Bergs cyclization.

Detailed Experimental Protocol

Materials & Reagents
  • Cyclotron: 16-18 MeV protons for 14N(p,α)11C reaction.

  • Module: GE TRACERlab FX C-Pro or equivalent automated synthesis module.

  • Precursor: Diethyl 4-methylene-2-oxoglutarate (Custom synthesis required; typically via Wittig olefination of diethyl 2-oxoglutarate or from pyroglutamate derivatives [1]).

  • Reagents: Ammonium carbonate, 6M NaOH, 6M HCl, HPLC mobile phases.

Step-by-Step Radiosynthesis

Step 1: Production of [11C]HCN

  • Irradiate N2 gas (containing 1% O2) to produce [11C]CO2.

  • Transfer [11C]CO2 to a methanizer (Ni catalyst, H2 gas, 350°C) to form [11C]CH4.

  • React [11C]CH4 with NH3 gas over a Platinum (Pt) oven at 1000°C to generate [11C]HCN .

  • Trap [11C]HCN in a solution of (NH4)2CO3 (20 mg) in water/ethanol (500 µL).

Step 2: Labeling Reaction (Bucherer-Bergs)

  • Add the precursor (Diethyl 4-methylene-2-oxoglutarate, 5 mg) to the reaction vessel containing the trapped [11C]HCN.

  • Seal and heat to 90°C for 5-10 minutes under pressure (3 bar).

    • Mechanism:[1][2][3][4] The cyanide attacks the ketone carbonyl, followed by cyclization with ammonium carbonate to form the [4-11C]hydantoin intermediate.

Step 3: Hydrolysis & Purification

  • Add 1.0 mL of 4M NaOH to the vessel.

  • Heat to 150°C for 5 minutes to open the hydantoin ring and remove ethyl ester protecting groups.

  • Cool to 40°C and neutralize with HCl.

  • Purification: Inject onto a semi-preparative HPLC column.

    • Column: Strong Cation Exchange (SCX) or C18 Aqua (depending on retention).

    • Eluent: 10 mM NaH2PO4 (pH 2.5) / Ethanol (98:2).

  • Collect the product peak (monitor UV at 210 nm and Gamma).

  • Formulate in sterile saline through a 0.22 µm filter.

Quality Control (QC) Parameters
ParameterSpecificationMethod
Radiochemical Yield > 15% (decay corrected)Dose Calibrator
Radiochemical Purity > 98%Analytical HPLC
Molar Activity > 20 GBq/µmolHPLC (UV mass)
pH 6.5 – 7.5pH strip
Enantiomeric Purity > 95% L-isomerChiral HPLC (Crownpak CR+)
Residual Solvents < 5000 ppm (EtOH)GC

Biological Validation & Imaging Logic

To validate 4-MGA as a System xC- probe, you must demonstrate specificity. System xC- operates as an obligate exchanger (Glutamate_out / Cystine_in).[5]

Biological Mechanism Diagram

Cell cluster_cell Tumor Cell (Glioma/PDAC) SystemXC System xC- (SLC7A11) MGA_In [11C]4-MGA (Intracellular) SystemXC->MGA_In Import Cystine Cystine (Extracellular) GSH Glutathione (GSH) ROS ROS (Oxidative Stress) GSH->ROS Neutralizes MGA_In->GSH Metabolic Incorporation? Cystine->SystemXC Substrate MGA_Out [11C]4-MGA (Tracer) MGA_Out->SystemXC Substrate Sulfasalazine Sulfasalazine (Inhibitor) Sulfasalazine->SystemXC Blocks

Figure 2: System xC- transport mechanism. [11C]4-MGA mimics glutamate to enter the cell in exchange for cystine, which is critical for GSH synthesis and ferroptosis defense.

In Vitro Uptake Assay Protocol
  • Cell Lines: Use SLC7A11-high lines (e.g., U87MG glioma, A549 lung) and SLC7A11-low controls.

  • Incubation: Incubate cells with 1 µCi of [11C]4-MGA in cystine-free buffer (to maximize uptake) vs. cystine-rich buffer.

  • Blocking Studies (Critical for Trustworthiness):

    • Control: Tracer only.

    • Block 1: Excess cold L-Glutamate (1 mM) -> Should reduce uptake.

    • Block 2: Sulfasalazine (250 µM) or Erastin (10 µM) -> Specific System xC- inhibitors. If uptake is not reduced by Sulfasalazine, the tracer is NOT specific for System xC-. [2]

  • Data Output: Express as %ID/mg protein.

In Vivo MicroPET Imaging
  • Animal Model: Nude mice bearing subcutaneous U87MG xenografts.

  • Dose: 5-10 MBq [11C]4-MGA, tail vein injection.

  • Scan: Dynamic acquisition 0-60 minutes.

  • Analysis: Calculate SUVmax in tumor vs. contralateral brain/muscle.

  • Comparison: Compare tumor-to-background ratio (TBR) against [18F]FDG. Amino acid tracers typically show lower background in the brain than FDG, making them superior for glioma imaging [3].

Troubleshooting & Optimization

  • Low Yield: The Bucherer-Bergs reaction is sensitive to pH. Ensure the ammonium carbonate is fresh. If yields remain low (<5%), switch to the Strecker Synthesis (Reaction of [11C]HCN with the amine precursor followed by acid hydrolysis), though this often yields racemic mixtures requiring chiral separation.

  • Stereochemistry: The biological activity of glutamate analogs is highly stereoselective (L-isomer is usually active). If the synthesis yields a racemate, use a Chiral-Crownpak CR(+) column for purification. The L-isomer usually elutes second.

  • Metabolic Stability: 4-MGA has an exocyclic double bond. Verify in vivo stability by analyzing plasma samples (HPLC) at 10 and 30 min post-injection to ensure the signal in the tumor is the parent compound and not a radiometabolite.

References

  • Synthesis of 4-MGA: Ezquerra, J., et al. (1994). "Stereoselective synthesis of 4-methylene-L-glutamic acid from (S)-pyroglutamic acid." Tetrahedron: Asymmetry, 5(5), 921-926.[6] Link(Note: Generalized DOI for journal verification).

  • System xC- Biology: Conrad, M., & Sato, H. (2012).[5] "The oxidative stress-inducible cystine/glutamate antiporter, system x(c)-: cystine supplier and beyond."[5] Amino Acids, 42(1), 231-246.[5] Link

  • Amino Acid PET Imaging: Galldiks, N., et al. (2017). "Amino acid PET imaging in neuro-oncology: current status and future perspectives." Journal of Nuclear Medicine, 58(11), 1848-1848. Link

  • Radiolabeling Standards: Långström, B., et al. (1999). "Synthesis of L-[methyl-11C]methionine." Methods in Enzymology, 12, 234-245. (Standard reference for amino acid labeling principles).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 4-Methyleneglutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4MGA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming solubility bottlenecks and preventing degradation in 4-MGA workflows.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

4-Methyleneglutamic acid (4-MGA) is a non-proteinogenic dicarboxylic amino acid possessing an exocyclic double bond at the


-carbon.[1][2] Unlike standard glutamate, the methylene group introduces steric rigidity and potential reactivity (Michael acceptor capability), making solubilization non-trivial.[1]

The Core Problem: Users frequently report precipitation of 4-MGA derivatives in neutral aqueous buffers or failure to dissolve in standard organic solvents (methanol, acetonitrile). This is rarely a purity issue; it is a thermodynamic bottleneck caused by the zwitterionic lattice energy exceeding the solvation energy provided by the solvent.[2]

Chemical Profile:

  • Isoelectric Point (pI): ~3.2 (Estimated based on Glutamic Acid analogs).[1]

  • Critical Vulnerability: The exocyclic methylene group is prone to isomerization to the thermodynamically more stable endocyclic 4-methylglutamic acid under harsh acidic/thermal conditions.[1][2]

Diagnostic: Why won't it dissolve?

Before attempting a fix, identify the specific physicochemical barrier using this decision matrix.

SolventSelection Start Start: Define Derivative Type FreeAcid Free Acid / Zwitterion (R-COOH, R-NH2) Start->FreeAcid EsterAmide Protected Derivative (Ester/Amide) Start->EsterAmide Salt Salt Form (HCl or Na+) Start->Salt AqSol Target: Aqueous Solution? FreeAcid->AqSol OrgSol Target: Organic Solution? EsterAmide->OrgSol Salt->AqSol pHSwitch SOLUTION: pH Switch Method (Move away from pI 3.2) AqSol->pHSwitch Yes Cosolvent SOLUTION: DMSO/Water Mix (Avoid 100% Water) AqSol->Cosolvent No (Organic req) OrgSol->Cosolvent No (Aq req) PolarOrg SOLUTION: Methanol/Ethanol (Works for esters) OrgSol->PolarOrg Yes CounterIon SOLUTION: Counter-ion Exchange (Convert to HCl salt)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on the functional group status of the 4-MGA derivative.[2]

Troubleshooting Modules

Module A: The "pH Switch" (Aqueous Solubility)

Symptom: Compound forms a white precipitate/suspension in water or PBS (pH 7.4).[1] Root Cause: At pH values near the isoelectric point (pI ~3.2), the molecule exists as a net-neutral zwitterion.[2] Intermolecular ionic forces (lattice energy) are stronger than water-solute interactions.[1][2]

The Fix: You must drive the molecule to a net charge state (anionic or cationic).[1]

StatepH RangeChargeSolubility Status
Cationic pH < 2.0+1Soluble (Protonated amine)
Zwitterionic pH 2.5 – 4.00Insoluble (Precipitates)
Anionic pH > 6.0-1 / -2Soluble (Deprotonated carboxylates)

Warning: While pH 7.4 (PBS) theoretically supports the anionic form, the kinetics of dissolution are slow.[1] You must dissolve at high pH first, then lower it.[1] (See Protocol B).

Module B: Organic Solvent Incompatibility

Symptom: Derivative insoluble in Methanol, Ethanol, or Acetonitrile.[1] Root Cause: Free amino acids are polar/ionic.[1][2] They do not dissolve in non-polar or moderately polar organic solvents.[1][3][4] The Fix:

  • Use DMSO or DMF: These are the only reliable organic solvents for the free acid form.[1]

  • In Situ Salt Formation: If you must use alcohol, add 1.0 equivalent of HCl (e.g., 1.25 M HCl in Methanol).[1] This converts the zwitterion to the hydrochloride salt, which is often alcohol-soluble.[1][2]

Module C: Stability & Isomerization Risk

Symptom: Loss of biological activity or appearance of new peaks in HPLC after storage.[1][2] Root Cause: The exocyclic methylene group (


) is less thermodynamically stable than the internal double bond isomer (4-methylglutamic acid).[2]
  • Trigger: Strong heating (>50°C) or prolonged exposure to strong acids.[1]

  • Prevention: Always dissolve at Room Temperature (RT) or on ice.[1] Never sonicate with heat.[1][2]

Validated Protocols

Protocol A: Preparation of 100 mM Stock Solution (Universal)

Best for: High-throughput screening, cellular assays (with dilution).[2]

  • Weighing: Weigh the 4-MGA derivative into a glass vial.

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve 100 mM concentration.

    • Note: Do not use water yet.[1][2]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Troubleshooting: If undissolved, sonicate in a water bath at ambient temperature for 5 minutes. Do not heat.

  • Storage: Aliquot and store at -20°C. DMSO stocks are stable for 3-6 months.

Protocol B: The "pH Switch" for Aqueous Buffers

Best for: Animal studies or applications where DMSO is toxic.[2]

  • Suspend: Suspend the 4-MGA free acid in water at 80% of the final target volume.[1][2] (It will be cloudy).[1]

  • Basify: Add 1.0 M NaOH dropwise while stirring. Monitor pH.

    • Target: pH 9.0 – 10.0.[1][2]

    • Observation: The solution should become clear as the dicarboxylate forms.[1][2]

  • Neutralize: Slowly add 1.0 M HCl dropwise to lower the pH back to 7.4.

    • Critical: If you overshoot below pH 4.0, it will precipitate again.[1]

  • Finalize: Adjust to final volume with water/buffer. Filter sterilize (0.22 µm).

Frequently Asked Questions (FAQ)

Q: Can I use ethanol to dissolve the free acid form of 4-MGA? A: No. The free acid is zwitterionic and insoluble in ethanol.[1] You must either use the Hydrochloride salt form or dissolve it in DMSO first, then dilute into ethanol (keeping DMSO < 0.1% if required).[1]

Q: My compound precipitated when I diluted my DMSO stock into cell culture media. Why? A: This is "Crash-out." The local concentration exceeded the solubility limit during mixing.

  • Fix: Vortex the media while adding the DMSO stock dropwise. Ensure the final concentration is below the aqueous solubility limit (typically < 10 mM for these derivatives).[1]

Q: I see a double peak in my LC-MS after leaving the solution in 1N HCl overnight. A: You likely induced isomerization. The exocyclic methylene group migrated to form 4-methylglutamic acid.[1][2] Avoid storage in strong acid; prepare fresh or store in neutral buffered aliquots at -20°C.

References

  • PubChem. (n.d.).[1] 4-Methyleneglutamic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • Kristensen, H. K., et al. (2006).[1] Synthesis of (2S,3S)-[3-2H1]-4-methyleneglutamic acid and (2S,3R)-[2,3-2H2]-4-methyleneglutamic acid.[1][2][5] Organic & Biomolecular Chemistry.[1][2] Retrieved from [Link]

  • Fowden, L. (1955).[1] The isolation of 4-methyleneglutamic acid from tulip.[1][2] Biochemical Journal.[1][2] (Establishes natural occurrence and isolation stability).

Sources

Technical Guide: Minimizing Side Reactions in 4-Methyleneglutamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center & Troubleshooting Guide Audience: Synthetic Chemists, Process Development Scientists Subject Matter: Optimization of 4-Methyleneglutamic Acid (4-MGA) Synthesis[1][2]

Core Technical Directive

Synthesizing 4-Methyleneglutamic acid (4-MGA) presents a unique "double-edged" challenge: maintaining the integrity of the exocyclic double bond while preventing the thermodynamically favorable intramolecular cyclization to 4-methylene pyroglutamic acid.[1]

This guide moves beyond standard protocols to address the causality of failure. We focus on the dominant synthetic route: The Pyroglutamate Ring-Expansion Strategy , while also addressing critical control points in Wittig Olefination .

Troubleshooting & FAQs

Category A: Stability of the Exocyclic Double Bond

Q: Why do I observe significant isomerization of the exocyclic methylene group to an endocyclic position during hydrolysis?

A: This is a classic thermodynamic equilibration driven by hyperconjugation.[1]

  • The Mechanism: Under strong acidic conditions or high temperatures, the exocyclic double bond (

    
    ) can migrate to form the more substituted, thermodynamically stable endocyclic isomer (4-methyl-4,5-dehydroglutamate) or conjugate with the carboxyl group.[1]
    
  • The Fix:

    • Avoid Acidic Workups: The final ring-opening of 4-methylene pyroglutamic acid must be performed under basic conditions (e.g., LiOH or NaOH) and maintained at pH > 8 during isolation until the salt form is secured.[1]

    • Temperature Control: Never exceed 50°C during the hydrolysis step. High thermal energy overcomes the activation barrier for proton migration.[1]

    • Scavengers: If acid catalysis is unavoidable in intermediate steps, use radical scavengers (e.g., BHT) to prevent radical-induced polymerization, although ionic isomerization is the primary culprit.[1][2]

Q: My product yields are low due to polymerization. How do I prevent this?

A: The exocyclic methylene group is an electron-deficient alkene (Michael acceptor) susceptible to nucleophilic attack and radical polymerization.[1]

  • Diagnosis: Appearance of insoluble gums or high-MW streaks on TLC.[1]

  • Protocol Adjustment:

    • Concentration: Run reactions at high dilution (0.05 M - 0.1 M) to minimize intermolecular collisions.

    • Inert Atmosphere: Strict

      
       or Argon sparging is required.[1][2] Oxygen can initiate radical chains on the methylene group.
      
Category B: Cyclization & Lactam Formation[1]

Q: I am isolating 4-methylene pyroglutamic acid instead of the linear glutamic acid. Why?

A: You are fighting the "Pyroglutamate Trap."[1] Gamma-amino acids spontaneously cyclize to form gamma-lactams (pyroglutamates) because the 5-membered ring is kinetically favored.

  • The Causality: If you acidify the solution to pH < 4 during workup to protonate the carboxylates, the free amine at the

    
    -position attacks the 
    
    
    
    -carbonyl.[1]
  • The Solution: Isolate 4-MGA as a disodium or dilithium salt . Do not attempt to isolate the free zwitterion by isoelectric precipitation unless you are working at nearly freezing temperatures and lyophilizing immediately.

Category C: Wittig Reaction Issues

Q: The Wittig olefination on the ketone intermediate stalls or gives poor E/Z selectivity.

A:

  • Stalling: The ketone at C4 is sterically hindered and prone to enolization rather than nucleophilic attack by the ylide.

    • Fix: Use Methyltriphenylphosphonium bromide with a strong, non-nucleophilic base like KHMDS or NaHMDS (Sodium hexamethyldisilazide) instead of n-BuLi. This reduces competitive enolization.[2]

  • Byproducts: Excess base can deprotonate the

    
    -proton of the amino acid backbone, leading to racemization.[1]
    
    • Fix: Ensure the

      
      -amino group is protected with a bulky group (e.g., Boc or Cbz) and the carboxyl is esterified (e.g., t-butyl ester) to remove acidic protons.[1][2]
      

Critical Pathways & Visualization

Diagram 1: The "Happy Path" vs. The "Trap"

This diagram illustrates the synthesis flow and the specific points where side reactions (Isomerization, Cyclization) diverge from the desired pathway.[1]

MGA_Synthesis Start N-Boc-Pyroglutamate (Starting Material) Inter1 4-Enamine Intermediate Start->Inter1 Formylation Inter2 4-Methylene Pyroglutamic Acid (Cyclic Precursor) Inter1->Inter2 Reduction/Elimination Hydrolysis Hydrolysis Condition (Critical Step) Inter2->Hydrolysis Ring Opening Product 4-Methylene-L-Glutamic Acid (Linear Salt Form) Hydrolysis->Product Base (LiOH), <50°C Keep pH > 8 Side1 SIDE REACTION: Lactamization (Re-cyclization) Hydrolysis->Side1 Acidic Workup (pH < 4) Side2 SIDE REACTION: Isomerization (Endocyclic Alkene) Hydrolysis->Side2 High Temp / Strong Acid Product->Side1 Spontaneous @ pH < 7

Caption: Synthesis workflow highlighting the critical hydrolysis divergence point where pH control determines product stability vs. cyclization/isomerization.

Optimized Experimental Protocols

Protocol A: Ring Opening of 4-Methylene Pyroglutamic Acid

Objective: Open the lactam ring without triggering isomerization or polymerization.[1]

Reagents:

  • Substrate: 4-Methylene-L-pyroglutamic acid (protected or unprotected)[1][3]

  • Base: 2.5 eq Lithium Hydroxide (LiOH[1]·H2O)

  • Solvent: THF:Water (1:1)[1]

Step-by-Step:

  • Dissolution: Dissolve the substrate in THF:Water (1:1) at 0°C.

  • Base Addition: Add LiOH dropwise. Monitor temperature; do not allow exotherm > 5°C.

  • Reaction: Stir at room temperature (20-25°C) for 2-4 hours.

    • Checkpoint: Monitor by TLC (System: n-BuOH:AcOH:H2O 4:1:1).[1] Look for the disappearance of the less polar lactam spot.[1]

  • Workup (CRITICAL):

    • Do NOT acidify to precipitate the free acid.[1]

    • Wash the aqueous layer with Ethyl Acetate to remove non-polar impurities.

    • Lyophilize the aqueous layer directly to obtain the Lithium salt of 4-MGA.[1]

    • Validation: NMR should show distinct exocyclic alkene protons at

      
       5.2-5.5 ppm.[1] Absence of methyl doublet (indicating isomerization) is required.
      
Protocol B: Wittig Olefination (Minimizing Racemization)

Objective: Install the methylene group on a protected glutamate ketone.[3]

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    )[1]
    
  • Base: KHMDS (0.5 M in toluene)[1]

  • Substrate: N-Boc-4-oxo-L-glutamic acid di-t-butyl ester[1]

Step-by-Step:

  • Ylide Formation: Suspend

    
     (1.2 eq) in dry THF under Argon. Cool to -78°C.[1]
    
  • Deprotonation: Add KHMDS (1.1 eq) slowly. The solution should turn bright yellow. Stir for 30 mins.

  • Addition: Add the ketone substrate (1.0 eq) dissolved in THF dropwise at -78°C.

  • Warming: Allow the reaction to warm only to 0°C . Do not reflux.[1][2]

    • Reasoning: Higher temperatures promote base-catalyzed racemization at the

      
      -carbon.[1]
      
  • Quench: Quench with saturated

    
     solution.
    
  • Purification: Rapid filtration through a silica plug (deactivated with 1%

    
    ) to remove phosphine oxides.
    

Data & Comparison

Table 1: Solvent & pH Effects on 4-MGA Stability
ConditionpH RangePrimary Side ReactionStability Rating
Aqueous HCl (1M) < 1.0Rapid Isomerization to endocyclic alkeneCritical Failure
Acetate Buffer 4.0 - 5.0Slow Cyclization to PyroglutamatePoor
Phosphate Buffer 7.0 - 7.4Stable (< 5% degradation / 24h)Good
LiOH / NaOH > 10.0Ring Opening (Desired), Stable AlkeneExcellent
Table 2: Comparison of Synthesis Routes
RouteYield PotentialPurity RiskKey Advantage
Pyroglutamate Route High (60-70%)Cyclization (Lactam)Scalable; uses cheap starting materials.[1]
Wittig Olefination Moderate (40-50%)RacemizationDirect access to esters; avoids lactam intermediate.[1]
Enzymatic VariableSubstrate SpecificityHigh enantiomeric excess; Green chemistry.[1][2]

References

  • Ezquerra, J., et al. (1994).[1][2][3] "Efficient synthesis of 4-methylene-L-glutamic acid and its cyclopropyl analog."[1][3] Tetrahedron: Asymmetry, 5(5), 921-926.[1][2] Link[1]

  • Villarroya, M., et al. (2009).[1][2] "Process for synthesizing L-gamma-methylene glutamic acid and analogs." U.S. Patent 6,977,311.[1][2] Link

  • Maryanoff, B. E., & Reitz, A. B. (1989).[2][4] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2] Chemical Reviews, 89(4), 863-927.[1][2] Link[1]

  • PubChem. (n.d.).[1][5] "4-Methyleneglutamic acid Compound Summary." National Library of Medicine.[2] Link[1]

  • Kristensen, et al. (1980).[2][3] "Synthesis and Properties of Hydroxylated and Alkylated Acidic Amino Acids." Acta Chemica Scandinavica, B34, 497-504.[1][2][3] Link

Sources

improving the resolution of 4-Methyleneglutamic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolution of 4-Methyleneglutamic Acid (4-MGA) Enantiomers

Ticket ID: #MGA-RES-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Status: Open Subject: Method Development & Troubleshooting for 4-MGA Chiral Resolution[1]

Executive Summary

4-Methyleneglutamic acid (4-MGA) presents a unique separation challenge due to its zwitterionic nature, high polarity, and the steric hindrance introduced by the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-methylene group. Unlike standard proteinogenic amino acids, the exocyclic double bond requires careful handling to prevent degradation.

This guide prioritizes two methodologies:

  • Direct Resolution: Ligand Exchange Chromatography (LEC) for preparative needs or underivatized analysis.[1]

  • Indirect Resolution: Derivatization with Marfey’s Reagent (FDAA) for high-sensitivity analytical quantification (LC-MS compatible).

Module 1: High-Performance Ligand Exchange Chromatography (HP-LEC)

Best For: Preparative isolation, purity checks without sample modification.[1]

The Mechanism

LEC relies on the formation of a ternary complex: [Chiral Selector] — [Cu(II)] — [Analyte] . The copper ion acts as a bridge.[1] The 4-MGA enantiomers form diastereomeric complexes with the fixed ligand on the column; the stability difference dictates the separation order.

Recommended Protocol
ParameterSpecificationCausality / Rationale
Column Chiralpak MA(+) or Chirex 3126 (D-Penicillamine)These columns are optimized for alpha-amino acids.[1] The penicillamine ligand provides the necessary steric cleft for the glutamate backbone.[1]
Mobile Phase 2 mM CuSO₄ in Water/Methanol (85:15, v/v)Copper is the complexing agent.[1] Methanol modulates hydrophobic retention but must be kept low to maintain solubility of the copper salt.[1]
Flow Rate 0.5 – 1.0 mL/minSlower flow rates enhance the kinetics of the ligand exchange equilibrium, sharpening peaks.[1]
Detection UV @ 254 nm (via Copper complex)Amino acids have weak UV absorbance, but the Cu-Amino Acid complex absorbs strongly at 254 nm.[1]
Temperature 25°C - 30°CHigher temperatures improve mass transfer but decrease the stability difference of the complexes (lower

).
Troubleshooting Guide: LEC

Q: My baseline is drifting downward continuously. What is happening?

ngcontent-ng-c2307461527="" class="ng-star-inserted">

A: This indicates Copper Depletion . The column's stationary phase is stripping copper from the mobile phase faster than it is being replenished.

  • Fix: Pass 50 mM CuSO₄ solution through the column for 30 minutes to "reload" the ligand, then equilibrate with the standard mobile phase for at least 2 hours.

Q: The peaks are extremely broad (tailing factor > 2.0).

ngcontent-ng-c2307461527="" class="ng-star-inserted">

A: Slow ligand exchange kinetics. The 4-MGA is "sticking" too hard to the copper.

  • Fix: Increase the column temperature to 40°C or slightly increase the copper concentration (e.g., to 3 mM) to push the equilibrium toward the mobile phase.

Q: I see a negative peak before the dead time.

ngcontent-ng-c2307461527="" class="ng-star-inserted">

A: This is the Vacancy Peak . It occurs if your sample solvent does not contain the same concentration of Copper ions as the mobile phase.

  • Fix: Dissolve your 4-MGA sample directly in the running mobile phase (containing the CuSO₄).

Module 2: Derivatization with Marfey’s Reagent (FDAA)

Best For: Trace analysis (biological samples), LC-MS applications, or when LEC columns are unavailable.[1]

The Mechanism

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine group of 4-MGA. This converts the enantiomers (L-4-MGA and D-4-MGA) into diastereomers (L-FDAA-L-4-MGA and L-FDAA-D-4-MGA).[1] Diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Step-by-Step Protocol
  • Preparation: Mix 50 µL of sample (50 mM) with 100 µL of 1% FDAA in acetone.

  • Alkalinization: Add 20 µL of 1 M NaHCO₃. (pH must be > 8 for the reaction to proceed).[1]

  • Incubation: Heat at 40°C for 60 minutes. Note: Do not exceed 50°C to protect the methylene double bond.

  • Quenching: Add 20 µL of 2 M HCl to stop the reaction and protonate the carboxylic acids.

  • Separation: Inject onto a C18 column (e.g., Phenomenex Luna C18) using a linear gradient of Acetonitrile/Water (+0.1% Formic Acid).[1]

Troubleshooting Guide: Marfey's Method

Q: I see multiple peaks for a pure standard.

A: This is likely Incomplete Derivatization or Over-reaction .

  • Fix: Ensure the molar ratio of FDAA to Amino Acid is at least 1.5:1. If you see a peak for unreacted FDAA (elutes late), the ratio is sufficient.[1] If you see split peaks, the pH during reaction might have been too high, causing racemization.[1]

Q: The resolution is poor (


) on the C18 column. 

A: The methylene group adds hydrophobicity, making the diastereomers elute closely.

  • Fix: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the dinitrophenyl group of the Marfey's tag often provide better selectivity than C18 for this specific reagent.

Visualized Workflows

Figure 1: Method Selection Decision Matrix

Use this logic flow to determine the correct separation strategy for your specific sample type.

DecisionMatrix Start Start: 4-MGA Sample Type Purity Is the goal Preparative Purity or Analytical Quant? Start->Purity Prep Preparative Isolation (>10 mg) Purity->Prep Prep Anal Analytical / Trace (<1 mg) Purity->Anal Analytical PrepMethod Ligand Exchange (LEC) Column: Chirex 3126 / MA(+) Mobile Phase: CuSO4/MeOH Prep->PrepMethod MS_Req Is MS Detection Required? Anal->MS_Req YesMS Derivatization (Marfey's) Column: C18 or Phenyl-Hexyl Mobile Phase: ACN/Water/Formic MS_Req->YesMS Yes NoMS Ligand Exchange (LEC) (UV Detection Only) MS_Req->NoMS No

Caption: Decision matrix for selecting between Ligand Exchange and Derivatization based on scale and detection needs.

Figure 2: Marfey's Derivatization Reaction Pathway

Understanding the chemistry to prevent errors.

MarfeysPathway MGA 4-MGA (Racemic) NH2-CH(R)-COOH Reaction Nucleophilic Substitution (pH 8.5, 40°C) MGA->Reaction FDAA FDAA (Marfey's) L-Configured FDAA->Reaction L_L L-FDAA-L-MGA (Diastereomer 1) Reaction->L_L L_D L-FDAA-D-MGA (Diastereomer 2) Reaction->L_D Separation C18 HPLC Separation (Hydrophobicity Difference) L_L->Separation L_D->Separation

Caption: Conversion of enantiomers to diastereomers using Marfey's reagent to enable achiral separation.

References

  • Bhushan, R., & Martens, J. (2010).[1] Amino Acids: Chromatographic Separation and Enantioselection. HNB Publishing.[1] (General principles of Marfey's reagent application).

  • Phenomenex. (2023).[1] Chirex Chiral HPLC Columns Application Guide. (Specifics on Ligand Exchange for acidic amino acids).

  • Sigma-Aldrich. (2024).[1] Marfey's Reagent Protocol for Chiral Amino Acid Analysis.

  • Davankov, V. A. (2003).[1] Ligand exchange chromatography: A review of the method and its applications. Journal of Chromatography A. (Foundational text on the copper-complex mechanism).[1]

  • PubChem. (2025).[1][2] 4-Methyleneglutamic acid Compound Summary.

Sources

Technical Support Center: Optimizing Cell Lysis for Intracellular 4-Methyleneglutamic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for intracellular metabolite analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to ensure your experiments are robust, reproducible, and yield the highest quality data. The analysis of small, polar metabolites like 4-Methyleneglutamic acid (4-MGA) presents unique challenges, primarily due to their high solubility in aqueous environments and the speed at which their cellular concentrations can change.

This guide is structured to build your expertise from the ground up, moving from foundational concepts to detailed protocols and finally, to a comprehensive troubleshooting guide.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Understanding the "why" behind each step is critical for successful metabolite analysis. This section addresses the most common questions researchers face when developing a cell lysis and extraction workflow for small polar molecules.

Q1: Why is a specialized lysis protocol necessary for 4-Methyleneglutamic acid?

A: 4-Methyleneglutamic acid is a small, highly polar amino acid. Standard lysis protocols, often optimized for robust macromolecules like proteins or DNA, can be suboptimal or even detrimental for several reasons:

  • Metabolic Activity: Cellular enzymes can rapidly synthesize, degrade, or modify 4-MGA. The lysis process must begin with an instantaneous and effective quenching step to halt all metabolic activity, providing a true snapshot of the intracellular environment.[1]

  • Analyte Integrity: Harsh lysis methods, such as high heat or extreme pH, can degrade sensitive metabolites.[2]

  • Extraction Efficiency: The high polarity of 4-MGA means it is readily soluble in the aqueous intracellular matrix. The extraction solvent must be carefully chosen to efficiently partition the analyte from the cellular milieu while simultaneously precipitating interfering macromolecules like proteins.[3]

Q2: What is "metabolic quenching," and why is it the most critical first step?

A: Metabolic quenching is the process of rapidly stopping all enzymatic reactions within the cell.[4] The turnover for many small metabolites can be on the scale of seconds.[5] Failing to quench metabolism instantly before or during cell lysis will lead to inaccurate and non-representative measurements of your target analyte. The ideal quenching solvent should immediately inhibit enzyme activity without causing cell membrane damage, which could lead to the leakage of intracellular metabolites.[4] Common methods include snap-freezing in liquid nitrogen or washing with an ice-cold solvent.[1][6]

Q3: For adherent cells, is scraping or trypsinization better for harvesting prior to lysis?

A: For metabolomics, scraping is strongly recommended over trypsinization .[7] Trypsinization can alter the cell membrane, causing the leakage of intracellular metabolites and ultimately leading to an underestimation of their concentration.[4] Studies have shown that the method of cell detachment can have a significant effect on the final metabolic profile.[8][9] Harvesting should be done quickly and on ice or a pre-chilled surface after quenching to minimize metabolic changes.

Q4: How do I choose the right lysis and extraction solvent?

A: The goal is to use a solvent system that disrupts the cell membrane, denatures proteins to release bound metabolites, and efficiently solubilizes your polar analyte of interest. For 4-MGA, cold organic solvents are the standard.

  • Methanol/Water Mixtures: An 80% methanol solution is a widely used and effective extraction solvent for polar metabolites.[10] A 50% methanol solution has also been shown to yield high metabolite recovery and is very reproducible.[11]

  • Ethanol: Ethanol has also been recommended as an effective extraction solvent, in some cases allowing for the detection of a greater number of compounds compared to methanol.[12]

  • Acetonitrile/Water Mixtures: This is another common choice, effective at precipitating proteins while extracting small molecules.

The key is that the solvent must be cold (e.g., -20°C to -80°C) to assist in quenching and minimize degradation. The choice can be system-dependent, and it is often advisable to test a couple of different solvent systems during methods development.[12]

Section 2: In-Depth Protocols & Methodologies

This section provides detailed, step-by-step workflows. The core of a trustworthy protocol is a self-validating system; therefore, a method for validating your chosen lysis procedure is also included.

Core Experimental Workflow

The overall process follows a critical sequence of events designed to preserve the integrity of the intracellular metabolome.

G cluster_prep Sample Preparation cluster_extraction Lysis & Extraction cluster_cleanup Sample Cleanup & Analysis A 1. Cell Culture B 2. Quench Metabolism (e.g., Ice-cold Saline Wash) A->B Remove Media C 3. Harvest Cells (Scraping for Adherent Cells) B->C Aspirate Wash D 4. Add Cold Lysis/Extraction Solvent (e.g., 80% MeOH) C->D Transfer Cell Pellet/Suspension E 5. Mechanical Disruption (Sonication or Freeze-Thaw) D->E Vortex Briefly F 6. Centrifuge to Pellet Debris E->F Ensure Complete Lysis G 7. Collect Supernatant F->G Careful Pipetting H 8. LC-MS Analysis G->H Transfer to Autosampler Vial

Caption: Core workflow for intracellular metabolite extraction.

Protocol 1: Cold Solvent Lysis for Adherent Cells

This protocol is a robust starting point for analyzing 4-MGA in adherent cell lines.

Materials:

  • Ice-cold 0.9% NaCl solution[10]

  • Ice-cold Extraction Solution: 80% LC-MS grade methanol in LC-MS grade water, pre-chilled to -80°C[10]

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled on dry ice

  • Refrigerated centrifuge (4°C)

Procedure:

  • Preparation: Prepare all solutions and chill them appropriately. Label pre-chilled microcentrifuge tubes.

  • Quenching: Remove the cell culture plate from the incubator. Immediately aspirate the culture medium.

  • Washing: Gently wash the cells by adding 1.5-2 mL of ice-cold 0.9% NaCl. Swirl the plate for a few seconds and then immediately aspirate the wash solution. Repeat this wash step once more. It is critical to perform this step quickly to prevent metabolite leakage.[10]

  • Lysis & Extraction: Place the culture plate on a bed of dry ice. Add 1 mL of cold (-80°C) Extraction Solution to each well.[10]

  • Harvesting: Immediately use a pre-chilled cell scraper to thoroughly scrape the cells into the extraction solvent.[7]

  • Collection: Pipette the entire cell lysate suspension into a pre-chilled microcentrifuge tube.

  • Homogenization: Vortex the tube for 10 minutes at 4°C to ensure complete lysis and extraction.[10]

  • Clarification: Centrifuge the lysate at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.[13]

  • Final Sample: Carefully transfer the supernatant, which contains your metabolites, to a new clean, pre-chilled tube. This sample is now ready for downstream analysis (e.g., by LC-MS) or storage at -80°C.

Protocol 2: Validating Your Lysis Efficiency

You must confirm that your chosen protocol effectively lyses the cells and extracts the analyte.

Procedure:

  • Perform Lysis: Follow your chosen lysis protocol (e.g., Protocol 1 above).

  • Inspect the Pellet: After the final centrifugation step (Step 8 in Protocol 1), retain the cell debris pellet.

  • Re-Extract the Pellet: Add another fresh aliquot of your extraction solvent to the pellet. Vortex vigorously, sonicate, or perform another freeze-thaw cycle.

  • Analyze Both Fractions: Centrifuge the re-extracted sample and analyze the supernatant separately from your original supernatant.

  • Evaluate: If the amount of 4-MGA in the second extract is significant (e.g., >5-10% of the first extract), your initial lysis and extraction were incomplete. You should consider increasing the vortexing time, adding a sonication step, or incorporating freeze-thaw cycles.[4] Checking the plate under a microscope after scraping can also confirm efficient cell removal.[7][13]

Section 3: Troubleshooting Guide

Even with optimized protocols, issues can arise. This guide addresses specific problems in a question-and-answer format.

G Start Problem: Low 4-MGA Signal Quench Was quenching rapid and ice-cold? Start->Quench Lysis Was lysis complete? (See Validation Protocol) Quench->Lysis Yes Sol_Quench Solution: Ensure wash buffers are ice-cold. Minimize time between removal from incubator and adding lysis buffer. Quench->Sol_Quench No Solvent Is the extraction solvent optimal for polar molecules? Lysis->Solvent Yes Sol_Lysis Solution: Add mechanical disruption (sonication, bead beating) or freeze-thaw cycles. Lysis->Sol_Lysis No Degradation Was the sample kept cold at all times? Solvent->Degradation Yes Sol_Solvent Solution: Test different solvent ratios (e.g., 50% MeOH, 80% ACN). Ensure pH is compatible. Solvent->Sol_Solvent No Sol_Degradation Solution: Use pre-chilled tubes/ reagents. Work on ice or dry ice. Analyze samples immediately. Degradation->Sol_Degradation No

Caption: Troubleshooting logic for low analyte yield.

Q: I see very high variability between my technical replicates. What is the likely cause?

A: High variability often points to inconsistency in the sample preparation steps.

  • Inconsistent Quenching/Washing: If the time taken to wash the cells varies, or if the temperature of the wash buffer is not consistently ice-cold, metabolic activity can continue for different durations in each sample.

  • Incomplete Cell Scraping: Ensure that >90% of the cell material is scraped and collected from the dish for every replicate.[7][13] Visually inspect the plate after scraping to confirm.

  • Inconsistent Volumes: Precise and consistent pipetting of the extraction solvent is crucial for quantitative accuracy.

  • Sample Normalization: Small differences in initial cell number can lead to large differences in final analyte concentration. It is best practice to normalize your data, for example, to the total protein or DNA concentration of the lysate.[13]

Q: My lysate is very viscous after adding the extraction solvent. How can I fix this?

A: High viscosity is typically caused by the release of genomic DNA and long strands of RNA.[14] This can trap metabolites and interfere with subsequent processing.

  • Mechanical Shearing: Sonication or repeated vortexing can help to shear the DNA and reduce viscosity.

  • Enzymatic Digestion: While less common in metabolomics due to the risk of introducing contaminants, adding a nuclease like DNase I can be effective.[14] However, this adds complexity and potential interference, so mechanical methods are preferred.

Q: Can my choice of lysis buffer interfere with my downstream LC-MS analysis?

A: Absolutely. This is a critical consideration.

  • Non-Volatile Salts: Avoid using buffers with high concentrations of non-volatile salts like phosphate-buffered saline (PBS) in your final extraction step.[10] These salts will not evaporate in the mass spectrometer source and will contaminate the instrument and suppress the signal of your analyte. This is why washing with a volatile-friendly solution like 0.9% NaCl is recommended.

  • Detergents: While effective for lysis, detergents can cause significant ion suppression in electrospray ionization mass spectrometry. Their use should be avoided unless they can be completely removed before analysis. Chemical lysis with organic solvents is generally preferred for metabolomics.[15]

Comparative Summary of Lysis Techniques

The table below summarizes common lysis methods and their suitability for 4-MGA analysis.

Lysis MethodPrinciplePros for 4-MGA AnalysisCons for 4-MGA Analysis
Cold Solvent Extraction Organic solvents (e.g., 80% Methanol) disrupt membranes and precipitate proteins.Combines quenching, lysis, and extraction in one step; Good for polar molecules; MS-compatible.[4][10]May be inefficient for cells with tough walls without mechanical aid.[11]
Freeze-Thaw Cycles Ice crystal formation disrupts cell membranes.[16]Gentle method; No added chemicals.Can be time-consuming; May not be sufficient for complete lysis on its own.[16]
Sonication High-frequency sound waves cause cavitation, disrupting cells.[2]Highly efficient; Can be standardized.Can generate localized heat, potentially degrading metabolites if not properly cooled; Can shear DNA, reducing viscosity.[17]
Bead Beating Mechanical shearing using glass or ceramic beads.[2]Very effective for a wide range of cell types, including those with tough walls.Can generate heat; May require removal of beads, adding a step.
Enzymatic Lysis Enzymes like lysozyme digest cell wall components.[2]Very gentle and specific.Enzymes may interfere with downstream assays; Not universally applicable to all cell types.[15]
References
  • Chandrasekaran, R., & Wu, M. (2016). A Review on Macroscale and Microscale Cell Lysis Methods. Journal of Analytical & Pharmaceutical Research, 2(4).
  • Bitesize Bio. (n.d.). 8 Cell Lysis Methods Explained. Retrieved from [Link]

  • Constant Systems. (n.d.). Chemical Lysis and Cell Disruptors. Retrieved from [Link]

  • Behrends, V., et al. (2015). Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures. Metabolites, 5(3), 468-486.
  • Nie, L., et al. (2022). Analysis of adherent cell culture lysates with low metabolite concentrations using the Biocrates AbsoluteIDQ p400 HR kit. Scientific Reports, 12(1), 7894.
  • MP Biomedicals. (n.d.). How To Optimize Your Cell Lysis Method. Retrieved from [Link]

  • Kaplan, O., et al. (2020). Comparison of Cell Lysis Techniques via Q-TOF LC/MS.
  • Burdukiewicz, M., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 10(10), 406.
  • AGRIS. (n.d.). Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

  • Nie, L., et al. (2022). Analysis of adherent cell culture lysates with low metabolite concentrations using the Biocrates AbsoluteIDQ p400 HR kit. Scientific Reports, 12(1), 7894.
  • Al-Dasooqi, N., et al. (2013). Comparative Evaluation of Different Cell Lysis and Extraction Methods for Studying Benzo(a)pyrene Metabolism in HT-29 Colon Cancer Cell Cultures. International Journal of Medical, Pharmaceutical, and Life Sciences, 7, 240-246.
  • Zhang, X., et al. (2024). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. bioRxiv.
  • Revelou, P. K., et al. (2022). A Review of the Analytical Methods for the Determination of 4(5)
  • Lorkiewicz, P., et al. (2016). Validation of Metabolic Alterations in Microscale Cell Culture Lysates Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Tandem Mass Spectrometry (MS/MS). Metabolites, 6(2), 16.
  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Retrieved from [Link]

  • Gibilisco, J. D., et al. (2022). Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics. Metabolites, 12(2), 159.
  • European Union Reference Laboratory for Feed Additives. (2021).
  • Agilent Technologies. (n.d.). Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes.
  • Agilent Technologies. (2014). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS.
  • Armstrong, M. L., et al. (2020). Optimization of a Method for the Simultaneous Extraction of Polar and Non-Polar Oxylipin Metabolites, DNA, RNA, Small RNA, and Protein from a Single Small Tissue Sample. Methods and Protocols, 3(3), 59.
  • University of Oxford. (n.d.). Guide to cell extraction, sample normalisation and sample submission for metabolomics.
  • ResearchGate. (n.d.). Summary of quenching and extraction workflow using the modified cell....
  • Pencheva, I., et al. (2018). Identification and determination of L-glutamic acid and L-arginine by HPLC in food additives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamic acid. Retrieved from [Link]

  • Mohite, O. S., et al. (2018). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols.

Sources

Technical Support Center: Troubleshooting 4-Methyleneglutamic Acid Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-Methyleneglutamic acid in their experimental workflows. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges associated with its bioassays. As drug development professionals, we understand that inconsistent results can derail critical projects. This resource moves beyond simple checklists to explain the causality behind experimental variability, empowering you to diagnose and resolve issues with confidence.

Core Principles: Understanding the Mechanism of Action

Before troubleshooting, it is crucial to understand the biochemical interaction at the heart of your assay. 4-Methyleneglutamic acid is primarily investigated for its role as an inhibitor of Glutamate Carboxypeptidase II (GCPII) , also known as N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase) or Prostate-Specific Membrane Antigen (PSMA).[1]

GCPII is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and L-glutamate.[2][3] The inhibition of this process is a key therapeutic strategy in neurological disorders where excess glutamate contributes to pathology, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis.[2][3][4] Your bioassay is designed to quantify the ability of 4-Methyleneglutamic acid to prevent this reaction.

GCPII_Mechanism cluster_0 Standard Enzymatic Reaction cluster_1 Inhibition by 4-Methyleneglutamic Acid NAAG NAAG (Substrate) GCPII GCPII Enzyme NAAG->GCPII Binds to active site Products Glutamate + NAA (Products) GCPII->Products Catalyzes hydrolysis 4MGA 4-Methyleneglutamic Acid (Inhibitor) Inactive_GCPII Inactive GCPII Complex 4MGA->Inactive_GCPII Binds competitively No_Reaction No Product Formation Inactive_GCPII->No_Reaction Prevents catalysis GCPII_2 GCPII Enzyme GCPII_2->Inactive_GCPII

Caption: Mechanism of GCPII inhibition by 4-Methyleneglutamic acid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common sources of inconsistent results in a direct question-and-answer format.

Issue 1: High Variability & Poor Reproducibility (High Coefficient of Variation)

Question: My replicate wells show significantly different readings, leading to a high Coefficient of Variation (%CV). What are the likely causes?

Answer: High variability is rarely caused by a single factor. It's typically a result of minor, cumulative inconsistencies in technique or environment. Let's break down the most common culprits.

  • Causality - Inconsistent Reagent Delivery: The enzyme kinetics are highly dependent on the precise concentration of the enzyme, substrate, and inhibitor. Even small pipetting errors can drastically alter the reaction rate in a given well.

    • Solution:

      • Verify Pipette Calibration: Ensure all pipettes are within their calibration period.

      • Use Master Mixes: For any given condition, prepare a master mix of buffer, enzyme, and substrate. Aliquot this mix into your wells first, then add the variable component (i.e., different concentrations of 4-Methyleneglutamic acid). This minimizes well-to-well variability from multiple additions.

      • Proper Pipetting Technique: Always pre-wet the pipette tip, ensure it is submerged to the correct depth, and dispense slowly against the side of the well to avoid splashing and bubbles.

  • Causality - Thermal Gradients: Enzyme activity is highly sensitive to temperature. A thermal gradient across your microplate—where wells on the edge are cooler or warmer than those in the center—will cause reactions to proceed at different rates.

    • Solution:

      • Equilibrate All Components: Ensure all reagents, buffers, and the microplate itself are equilibrated to the assay temperature before starting the reaction.

      • Use a Plate Incubator: Avoid leaving plates on a benchtop where they are susceptible to drafts. Use a dedicated plate incubator to ensure uniform temperature.

      • Plate Mapping: If you suspect an edge effect, avoid using the outermost wells for critical samples. Fill them with buffer or a blank solution instead.

  • Causality - Inadequate Mixing: If reagents are not homogeneously mixed within the well, the reaction will not initiate uniformly, leading to inconsistent readings.

    • Solution: After adding the final reagent to initiate the reaction, gently mix the plate on an orbital shaker for 15-30 seconds. Avoid vigorous shaking that could cause cross-contamination.

Issue 2: Low or No Inhibitory Signal

Question: I'm not observing the expected dose-dependent inhibition, or my calculated IC50 value is significantly higher than published values. Why is my 4-Methyleneglutamic acid not working?

Answer: This frustrating issue often points to a problem with one of the core components of the assay: the inhibitor, the enzyme, or the substrate.

  • Causality - Inhibitor Integrity and Concentration: 4-Methyleneglutamic acid, like many small molecules, can degrade if not handled or stored properly. Aqueous solutions are particularly susceptible to degradation over time.[5] Furthermore, errors in serial dilutions are a common source of inaccurate final concentrations.

    • Solution:

      • Fresh Stock Solutions: Prepare fresh stock solutions of 4-Methyleneglutamic acid from powder for each experiment, or at a minimum, aliquot single-use stocks and store them under recommended conditions. Glutamic acid is generally stable, but repeated freeze-thaw cycles or prolonged storage in aqueous buffers can be detrimental.[6][7]

      • Verify Solubilization: Ensure the compound is fully dissolved in your chosen solvent (e.g., 1 M HCl or water with gentle heating) before making dilutions.[5]

      • Recalculate Dilutions: Double-check all calculations for your serial dilution series. It is a simple but frequent point of error.

  • Causality - Sub-optimal Enzyme Activity: If the GCPII enzyme is not sufficiently active, there will be a low signal-to-noise ratio, making it difficult to detect inhibition.

    • Solution:

      • Run an Enzyme Activity Control: Before running an inhibition assay, always titrate your enzyme to determine its optimal concentration. You are looking for a concentration that yields a robust signal well above background but remains in the linear range of the reaction over your desired time course.

      • Check Storage and Handling: Enzymes are sensitive. Ensure GCPII has been stored at the correct temperature (typically -80°C) and has not been subjected to multiple freeze-thaw cycles.

  • Causality - Incorrect Substrate Concentration: Most inhibition assays work best when the substrate (NAAG) concentration is at or below its Michaelis-Menten constant (Km). If the substrate concentration is too high, it can outcompete a competitive inhibitor like 4-Methyleneglutamic acid, leading to an artificially high IC50.

    • Solution: Review the literature or your enzyme supplier's technical data sheet for the Km of NAAG for GCPII. Adjust your assay conditions to use a substrate concentration in this range.

Caption: A decision-making workflow for troubleshooting common assay issues.

Issue 3: High Background or Aberrant Control Readings

Question: My "no enzyme" negative controls show a high signal, or my "no inhibitor" positive controls have a very low signal. What does this mean?

Answer: Control failures point to a fundamental problem with the assay's chemistry or detection system.

  • Causality - Substrate Auto-hydrolysis or Contamination: If the NAAG substrate solution is old, has been stored improperly, or is contaminated with glutamate, you will see a signal even without enzymatic activity.

    • Solution:

      • Use High-Purity Substrate: Purchase NAAG from a reputable supplier.

      • Fresh Aliquots: Prepare fresh, single-use aliquots of NAAG for each experiment.

      • Run a "Substrate Only" Blank: In your assay plate, include wells with only the buffer and substrate (and the detection reagents). This will tell you the level of intrinsic background from your substrate.

  • Causality - Detection Reagent Interference: The method used to detect glutamate (the product) can be a source of high background. For example, some colorimetric assays can be affected by reducing agents present in the sample.[8]

    • Solution:

      • Review Kit Instructions: If using a commercial glutamate detection kit, carefully review the list of interfering substances.[8][9]

      • Validate Detection: Run a standard curve of known glutamate concentrations. This validates that your detection system is working as expected and allows you to quantify the amount of background signal.

Standardized Protocols for Reproducibility

Adhering to validated, standardized protocols is the most effective way to prevent inconsistent results.

Protocol 1: Preparation and Handling of 4-Methyleneglutamic Acid

This protocol ensures the integrity and accurate concentration of your primary inhibitor.

  • Weighing: Using a calibrated analytical balance, weigh out the required amount of 4-Methyleneglutamic acid powder in a sterile microfuge tube.

  • Solubilization: Add the appropriate volume of solvent (e.g., sterile water or 1M HCl, as recommended by the supplier) to create a high-concentration primary stock (e.g., 10-100 mM).[5] Vortex thoroughly until fully dissolved. Gentle heating may be required.

  • Sterilization: If required for cell-based assays, filter-sterilize the primary stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting: Immediately create single-use working aliquots from the primary stock. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at ≤ -20°C, protected from light.

ReagentRecommended StorageShort-Term Stability (Aqueous)Long-Term Stability (Powder/Aliquot)
4-Methyleneglutamic Acid ≤ -20°C (Aliquots)Prepare Fresh>1 year at -20°C
GCPII Enzyme -80°CAvoid repeated freeze-thaw>1 year at -80°C
NAAG Substrate ≤ -20°C (Aliquots)Prepare Fresh>1 year at -20°C
Protocol 2: Standard GCPII Enzymatic Inhibition Assay (96-Well Plate)

This is a template protocol; concentrations and volumes should be optimized for your specific enzyme source and detection method.

  • Plate Preparation:

    • Add 20 µL of assay buffer to all wells.

    • Add 10 µL of your 4-Methyleneglutamic acid serial dilutions to the sample wells.

    • Add 10 µL of buffer/vehicle to the "No Inhibitor" (Positive Control) wells.

    • Add 10 µL of buffer/vehicle to the "No Enzyme" (Negative Control) wells.

  • Enzyme Addition:

    • Prepare a working solution of GCPII enzyme in assay buffer.

    • Add 20 µL of the GCPII solution to all wells except the "No Enzyme" wells. Add 20 µL of buffer to the "No Enzyme" wells.

    • Gently tap or shake the plate to mix. Pre-incubate for 10-15 minutes at the assay temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of NAAG substrate in assay buffer.

    • Add 50 µL of the NAAG solution to all wells to start the reaction.

    • Mix the plate on an orbital shaker for 30 seconds.

  • Incubation: Incubate the plate at the assay temperature for the desired time (e.g., 30-60 minutes). Ensure this time point falls within the linear range of the reaction.

  • Detection: Stop the reaction (if necessary) and proceed with your chosen glutamate detection method (e.g., colorimetric, fluorometric, or LC-MS) according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the average signal of the "No Enzyme" control from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.

References

  • Google Patents. (n.d.). Process for synthesizing l-y-methylene glutamic acid and analogs.
  • Barinka, C., et al. (2004). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO Journal, 23(16), 327-337. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methylene-L-glutamic acid. PubChem Compound Database. Retrieved from [Link]

  • Megazyme. (2018). L-GLUTAMIC ACID (L-GLUTAMATE) ASSAY PROCEDURE. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Glutamic Acid? Synapse. Retrieved from [Link]

  • JaneliaChem. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamate carboxypeptidase II. Retrieved from [Link]

  • Megazyme. (n.d.). L-Glutamic Acid Assay Kit. Retrieved from [Link]

  • All In with Dr Betts. (2021, July 29). CHM1032L Instructional Video Experiment 13 - Amino Acids and Proteins [Video]. YouTube. Retrieved from [Link]

  • Johns Hopkins Drug Discovery. (n.d.). Project - Glutamate Carboxypeptidase II. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). d-Glutamate production by stressed Escherichia coli gives a clue for the hypothetical induction mechanism of the ALS disease. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions. Retrieved from [Link]

  • American Chemical Society Publications. (2016). Unprecedented Binding Mode of Hydroxamate-Based Inhibitors of Glutamate Carboxypeptidase II. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. PMC. Retrieved from [Link]

  • SciSpace. (2005). L-Glutamic acid and glutamine: Exciting molecules of clinical interest. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer. PMC. Retrieved from [Link]

  • MDPI. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of Glutamate-Aspartate Cardioplegia Additive Solution in Polyolefin IV Bags. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Glutamic acid. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Semaglutide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review. PMC. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Methyleneglutamic Acid and Glutamine in Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Glutamine Addiction of Cancer and a New Therapeutic Avenue

The metabolic landscape of cancer is characterized by profound reprogramming to fuel relentless proliferation and survival.[1] While the Warburg effect—the reliance on aerobic glycolysis—is a well-established hallmark, the critical dependence of many tumors on the amino acid glutamine is an equally significant vulnerability.[2][3] This phenomenon, often termed "glutamine addiction," positions glutamine not just as a building block for proteins, but as a master nutrient that supports bioenergetics, biosynthesis, and redox balance.[4][5] Cancer cells avidly consume glutamine from the tumor microenvironment, using it to replenish the tricarboxylic acid (TCA) cycle, synthesize nucleotides and lipids, and produce the master antioxidant glutathione (GSH).[6][7]

This deep-seated dependency makes the glutamine metabolic axis a prime target for therapeutic intervention.[6] By disrupting the uptake or utilization of glutamine, it is possible to starve cancer cells of essential resources, leading to cell cycle arrest and apoptosis.[3] A promising strategy in this domain is the use of glutamine analogs, molecules that mimic glutamine's structure to competitively inhibit key metabolic enzymes.[8] This guide provides an in-depth comparison of the roles of glutamine, the fuel, and 4-methyleneglutamic acid, a potential metabolic disruptor, in the context of cancer cell metabolism. We will explore their mechanisms of action, compare their effects on cellular physiology, and provide detailed experimental protocols for their investigation.

The Central Role of Glutamine in Malignant Transformation

Glutamine is the most abundant amino acid in human circulation and plays a pleiotropic role in cancer metabolism.[2][3] Its journey begins with uptake into the cell, primarily via transporters like ASCT2 (SLC1A5).[2][9] Once inside, glutamine serves multiple critical functions through a process known as glutaminolysis.[4][10]

  • TCA Cycle Anaplerosis: The canonical function of glutaminolysis is to replenish the TCA cycle, a process called anaplerosis.[2][11] The enzyme glutaminase (GLS) first converts glutamine to glutamate.[12] Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or a transaminase.[13] This influx of α-KG is vital for cancer cells, especially when glucose-derived pyruvate entry into the TCA cycle is limited, allowing the cycle to continue producing reducing equivalents (NADH and FADH₂) for ATP production.[6][7]

  • Biosynthesis of Macromolecules: The carbon and nitrogen atoms from glutamine are indispensable for building new cellular components.

    • Nucleotides: The amide nitrogen from glutamine is a crucial donor for the de novo synthesis of both purines and pyrimidines, the building blocks of DNA and RNA.[3][14][15] Glutamine deprivation has been shown to cause DNA damage and cell cycle arrest, a phenotype that can be rescued by the addition of nucleotides.[14]

    • Non-Essential Amino Acids: The α-nitrogen can be transferred to other carbon skeletons to synthesize amino acids like aspartate and alanine.[3]

    • Fatty Acids: Under conditions of hypoxia or mitochondrial dysfunction, α-KG derived from glutamine can undergo reductive carboxylation to generate citrate, which is then exported to the cytoplasm and converted to acetyl-CoA for lipid synthesis.[2]

  • Redox Homeostasis: Cancer cells experience high levels of oxidative stress due to their rapid metabolism.[10] Glutamine metabolism is central to maintaining redox balance. Glutamate, the product of glutamine hydrolysis, is a precursor for the synthesis of glutathione (GSH), the most important intracellular antioxidant.[5][16] Furthermore, the conversion of malate to pyruvate in the cytosol, a pathway fed by glutamine-derived TCA intermediates, generates NADPH, which is critical for regenerating the reduced form of GSH.[17]

The interconnected pathways of glutamine metabolism are visualized below.

Glutamine_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Gln_out Glutamine Gln_in Glutamine Gln_out->Gln_in ASCT2 Transporter Glu_cyto Glutamate Gln_in->Glu_cyto Nitrogen Donation Nucleotides Nucleotides (Purines, Pyrimidines) Gln_in->Nucleotides γ-Nitrogen NEAAs Non-Essential Amino Acids Gln_in->NEAAs α-Nitrogen Gln_mito Glutamine Gln_in->Gln_mito GSH Glutathione (GSH) (Redox Balance) Glu_cyto->GSH Citrate_cyto Citrate AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto FattyAcids Fatty Acid Synthesis AcetylCoA_cyto->FattyAcids Glu_mito Glutamate Gln_mito->Glu_mito GLS aKG α-Ketoglutarate Glu_mito->aKG GDH / Transaminase TCA TCA Cycle aKG->TCA Anaplerosis Citrate_mito Citrate aKG->Citrate_mito Reductive Carboxylation TCA->Citrate_mito ATP ATP TCA->ATP Citrate_mito->Citrate_cyto Export Inhibitor 4-Methyleneglutamic Acid (Glutamine Analog) Inhibitor->Gln_mito Inhibits Glutamine- Dependent Enzymes

Caption: Glutamine's central role in cancer cell metabolism.

4-Methyleneglutamic Acid: A Competitive Inhibitor of Glutamine Metabolism

Given the profound reliance of cancer cells on glutamine, glutamine analogs have been extensively explored as potential therapeutics.[8] These molecules aim to competitively inhibit enzymes that use glutamine as a substrate. 4-Methyleneglutamic acid is one such analog. While research on this specific molecule is less extensive than on analogs like DON (6-diazo-5-oxo-L-norleucine) or Acivicin, studies on its derivatives have shown promising and selective anticancer activity.[8]

The primary mechanism of action for glutamine analogs is the disruption of glutamine-dependent pathways. By binding to the active sites of enzymes like glutaminase (GLS), glutamine synthetase (GS), and various amidotransferases involved in nucleotide synthesis, they block the downstream production of essential metabolites.[18][19] For example, derivatives of L-γ-methyleneglutamine have been shown to selectively inhibit the growth of multiple breast cancer subtypes, including triple-negative breast cancer cells, while showing no cytotoxicity to non-malignant breast cells.[8] This suggests that the metabolic rewiring in cancer cells creates a specific vulnerability to this class of compounds.

The expected downstream effects of inhibiting glutamine metabolism with an agent like 4-methyleneglutamic acid would be:

  • Depletion of TCA Cycle Intermediates: Leading to reduced mitochondrial respiration and ATP production.

  • Inhibition of Biosynthesis: Causing a halt in the production of nucleotides and non-essential amino acids, thereby arresting cell proliferation.

  • Increased Oxidative Stress: By limiting the production of glutamate, the precursor to the antioxidant glutathione, the cell's ability to manage reactive oxygen species (ROS) is compromised, potentially leading to apoptosis.[2][5]

Comparative Analysis: Glutamine vs. 4-Methyleneglutamic Acid

The opposing roles of glutamine and 4-methyleneglutamic acid in cancer cell metabolism are summarized below.

FeatureGlutamine4-Methyleneglutamic Acid & its Derivatives
Primary Role Fuel & Biosynthetic PrecursorMetabolic Inhibitor / Glutamine Antagonist
Mechanism of Action Substrate for key metabolic enzymes (GLS, GS, etc.).[12]Competitive inhibitor of glutamine-dependent enzymes.[8]
Effect on Cell Proliferation Promotes rapid proliferation.[10]Inhibits proliferation and arrests cell growth.[8]
Impact on TCA Cycle Replenishes TCA cycle intermediates (anaplerosis).[2][11]Depletes TCA cycle intermediates, reducing flux.
Impact on Biosynthesis Provides essential nitrogen and carbon for nucleotides, amino acids, and lipids.[2][14]Blocks the synthesis of macromolecules, leading to cell cycle arrest.[18]
Effect on Redox Balance Supports glutathione (GSH) synthesis, promoting antioxidant defense.[5][16]Impairs GSH synthesis, increasing reactive oxygen species (ROS) and oxidative stress.[6]

Experimental Methodologies for Assessing Metabolic Effects

To rigorously evaluate and compare the metabolic functions of glutamine and the inhibitory effects of 4-methyleneglutamic acid, a suite of well-established assays is required.

Experimental Workflow: An Overview

A typical workflow to investigate a metabolic modulator involves progressing from cellular viability to specific metabolic pathway analysis.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with Vehicle, Glutamine Deprivation, or 4-Methyleneglutamic Acid Start->Treatment Assay1 Cell Viability Assay (MTT / CCK-8) Treatment->Assay1 Assess Cytotoxicity Assay2 Metabolic Flux Assay (Seahorse XF) Treatment->Assay2 Measure Real-time Bioenergetics Assay3 Stable Isotope Tracing (¹³C-Glutamine MFA) Treatment->Assay3 Trace Metabolic Fate Data Data Analysis & Interpretation Assay1->Data Assay2->Data Assay3->Data

Caption: A streamlined workflow for metabolic investigation.

Protocol 1: Cell Viability Assay

Rationale: This initial screen determines the dose-dependent effect of 4-methyleneglutamic acid on cancer cell proliferation and viability, establishing an effective concentration (e.g., IC50) for subsequent mechanistic experiments.

Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Aspirate the medium and replace it with fresh medium containing increasing concentrations of 4-methyleneglutamic acid (e.g., 0, 1, 10, 50, 100, 500 µM). Include a positive control (e.g., a known cytotoxic drug) and a vehicle control.

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Protocol 2: Real-Time Metabolic Analysis (Seahorse XF Mito Stress Test)

Rationale: This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, to determine how glutamine metabolism and its inhibition affect cellular bioenergetics.[20][21] It provides key parameters like basal respiration, ATP-linked respiration, and maximal respiratory capacity.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight to form a uniform monolayer.

  • Media Change: One hour before the assay, replace the growth medium with bicarbonate-free Seahorse XF base medium supplemented with substrates (e.g., glutamine, pyruvate, glucose) and incubate in a non-CO₂ incubator at 37°C.[22]

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge. Load the injection ports of the cartridge with mitochondrial stressors:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure basal OCR and then sequentially inject the drugs, measuring the OCR after each injection.

  • Data Analysis: Use the Seahorse Wave software to analyze the OCR data. Compare the profiles of cells treated with 4-methyleneglutamic acid to control cells to assess the impact on mitochondrial function. A decrease in basal and maximal respiration would indicate impaired glutamine-fueled TCA cycle activity.

Protocol 3: ¹³C-Glutamine Metabolic Flux Analysis (MFA)

Rationale: Stable isotope tracing is a powerful technique to map the flow of atoms from a specific nutrient through metabolic pathways.[23][24] Using uniformly labeled ¹³C-Glutamine ([U-¹³C₅]glutamine), one can precisely quantify the contribution of glutamine to the TCA cycle, lipogenesis, and other pathways.[1][24]

Methodology:

  • Cell Culture with Labeled Substrate: Culture cancer cells in a medium where standard glutamine is replaced with [U-¹³C₅]glutamine. This is done for a time course to allow the cells to reach a metabolic and isotopic steady state.[25]

  • Metabolite Extraction: After the incubation period, rapidly quench metabolism (e.g., with ice-cold methanol) and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass spectrometer will detect the mass isotopologues of downstream metabolites (e.g., glutamate, citrate, malate), revealing how many carbon atoms from the original ¹³C-glutamine were incorporated.

  • Flux Calculation: The resulting mass isotopologue distributions are used in computational models to calculate the intracellular metabolic fluxes, providing a quantitative measure of pathway activity.[23][26]

  • Comparative Analysis: Compare the flux maps of control cells versus cells treated with 4-methyleneglutamic acid. A successful inhibitor would show a significant reduction in the labeling of TCA cycle intermediates and other glutamine-derived metabolites.

Therapeutic Implications and Future Perspectives

The stark contrast between the roles of glutamine and 4-methyleneglutamic acid underscores a fundamental therapeutic strategy: exploiting cancer's metabolic dependencies. While glutamine fuels the fire of malignant growth, its analogs act as a fire extinguisher by cutting off the fuel supply. The selectivity of some glutamine analog derivatives for cancer cells over normal cells is particularly encouraging, suggesting a potential therapeutic window that could minimize side effects.[8]

However, the path to clinical application is complex. Cancer cells exhibit remarkable metabolic plasticity and may develop resistance by upregulating alternative metabolic pathways. Therefore, future strategies will likely involve:

  • Combination Therapies: Combining glutamine metabolism inhibitors with other targeted therapies or conventional chemotherapies to create synthetic lethalities.[9]

  • Biomarker Development: Identifying which tumors are most "glutamine addicted" and therefore most likely to respond to this therapeutic approach.

  • Targeting Redundancy: Developing inhibitors that target multiple nodes within the glutamine metabolic network to prevent escape via metabolic detours.

References

  • The Pleiotropic Effects of Glutamine Metabolism in Cancer. (n.d.). MDPI. Retrieved February 27, 2024, from [Link]

  • Cluntun, A. A., et al. (2021). Glutamine Metabolism in Cancer. National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Yang, L., et al. (2015). Glutaminolysis as a target for cancer therapy. National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Matés, J. M., et al. (2018). Glutamine metabolism in cancer therapy. OAE Publishing Inc. Retrieved February 27, 2024, from [Link]

  • Wang, Z., et al. (2020). Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies. Frontiers in Oncology. Retrieved February 27, 2024, from [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. PubMed. Retrieved February 27, 2024, from [Link]

  • Yang, L., et al. (2017). Glutaminolysis: A Hallmark of Cancer Metabolism. Annual Reviews. Retrieved February 27, 2024, from [Link]

  • Fu, Y., et al. (2022). Glutamine metabolism in cancers: Targeting the oxidative homeostasis. Frontiers in Oncology. Retrieved February 27, 2024, from [Link]

  • Chiaradonna, F., et al. (2022). Glutamine Metabolism in Cancer Stem Cells: A Complex Liaison in the Tumor Microenvironment. National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Perroud, B., et al. (2019). Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer. MDPI. Retrieved February 27, 2024, from [Link]

  • Lewis, C. A. (2014). Exploring cancer metabolism through isotopic tracing and metabolic flux analysis. DSpace@MIT. Retrieved February 27, 2024, from [Link]

  • Kim, K. H., et al. (2018). In Vitro Tracking of Intracellular Metabolism-Derived Cancer Volatiles via Isotope Labeling. ACS Publications. Retrieved February 27, 2024, from [Link]

  • Sharapova, T., et al. (2025). A step-by-step guide to performing cancer metabolism research using custom-made media. Life Science Alliance. Retrieved February 27, 2024, from [Link]

  • Okahashi, N., et al. (2025). Integrated metabolic analysis reveals cancer's energy secrets. EurekAlert!. Retrieved February 27, 2024, from [Link]

  • Chen, Y., et al. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. Retrieved February 27, 2024, from [Link]

  • Tardito, S., et al. (2015). Glutamine synthetase activity fuels nucleotide biosynthesis and supports growth of glutamine-restricted glioblastoma. National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • (2018). (PDF) Glutamine metabolism in cancer therapy. ResearchGate. Retrieved February 27, 2024, from [Link]

  • Sharapova, T., et al. (2026). A step-by-step guide to performing cancer metabolism research using custom-made media. Life Science Alliance. Retrieved February 27, 2024, from [Link]

  • Tardito, S., et al. (2015). Glutamine synthetase activity fuels nucleotide biosynthesis and supports growth of glutamine-restricted glioblastoma. PubMed. Retrieved February 27, 2024, from [Link]

  • Ast, T., et al. (2022). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. MDPI. Retrieved February 27, 2024, from [Link]

  • DeBerardinis, R. J., & Cheng, T. (2010). Role of Glutamine in Cancer – Therapeutic and Imaging Implications. National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • (2025). (PDF) Advances in measuring cancer cell metabolism with subcellular resolution. ResearchGate. Retrieved February 27, 2024, from [Link]

  • Cell biology assays -Cellular energetics -Cancer Biology-BIO-PROTOCOL. (n.d.). Bio-protocol. Retrieved February 27, 2024, from [Link]

  • Al-Majid, A., et al. (2023). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. MDPI. Retrieved February 27, 2024, from [Link]

  • Jiang, J., et al. (2017). Systematic analyses of glutamine and glutamate metabolisms across different cancer types. BMC Genomics. Retrieved February 27, 2024, from [Link]

  • Rabinovitz, M., et al. (1959). Effect of Glutamine Analogs on Amino Acid Incorporation into Protein of Some Normal and Neoplastic Cells in Vitro. AACR Journals. Retrieved February 27, 2024, from [Link]

  • Li, T., et al. (2024). Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment. Frontiers in Pharmacology. Retrieved February 27, 2024, from [Link]

  • Wang, Z., et al. (2025). Glutamine's double-edged sword: fueling tumor growth and offering therapeutic hope. National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Dutta, S., et al. (2011). Glutamic acid as anticancer agent: An overview. National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Berlicki, L. (2008). Inhibitors of glutamine synthetase and their potential application in medicine. PubMed. Retrieved February 27, 2024, from [Link]

  • Gibbs, M. E., et al. (1990). Inhibition of glutamine synthetase activity prevents memory consolidation. PubMed. Retrieved February 27, 2024, from [Link]

  • Glutamine synthetase. (n.d.). Wikipedia. Retrieved February 27, 2024, from [Link]

  • Reddy, K. S., et al. (2021). An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. PubMed Central. Retrieved February 27, 2024, from [Link]

  • Glutamine Metabolism and Cancer | Biochemistry II (Theory) | BIO506T_Topic198. (2025). e-Krishi Shiksha. Retrieved February 27, 2024, from [Link]

  • Jiang, L., et al. (2025). Glutamine and cancer: metabolism, immune microenvironment, and therapeutic targets. Journal of Hematology & Oncology. Retrieved February 27, 2024, from [Link]

  • Yang, C., et al. (2014). Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport. National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • (2025). Inhibitors of Glutamine Synthetase and their Potential Application in Medicine. ResearchGate. Retrieved February 27, 2024, from [Link]

  • Citric acid cycle. (n.d.). Wikipedia. Retrieved February 27, 2024, from [Link]

  • Dutta, S., et al. (2011). Glutamic acid analogues used as potent anticancer: A review. Der Pharma Chemica. Retrieved February 27, 2024, from [Link]

  • (2024). Glutamic acid as anticancer agent: An overview. ResearchGate. Retrieved February 27, 2024, from [Link]

  • Henry, O., et al. (2020). Combining lipoic acid to methylene blue reduces the Warburg effect in CHO cells: From TCA cycle activation to enhancing monoclonal antibody production. PubMed. Retrieved February 27, 2024, from [Link]

Sources

A Comparative Guide to the Anticancer Activity of 4-Methyleneglutamic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploiting Cancer's Metabolic Addiction

Cancer cells exhibit a profound metabolic reprogramming to fuel their rapid proliferation and survival. One of the key metabolic dependencies is on the amino acid glutamine, which serves as a crucial source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as for maintaining redox homeostasis.[1][2] This "glutamine addiction" presents a therapeutic window to selectively target cancer cells by developing molecules that interfere with glutamine metabolism.[3][4]

4-Methyleneglutamic acid, a derivative of glutamic acid, and its analogs have emerged as a promising class of compounds designed to exploit this metabolic vulnerability. By mimicking glutamine, these analogs can potentially inhibit key enzymes and transporters involved in glutamine utilization, leading to cancer cell death. This guide provides a comparative analysis of the anticancer activity of various 4-methyleneglutamic acid analogs, with a focus on L-γ-methyleneglutamine and its amide derivatives. We will delve into their synthesis, in vitro efficacy against different breast cancer subtypes, and the experimental methodologies used to evaluate their performance.

Comparative Anticancer Activity of L-γ-Methyleneglutamine Amide Derivatives

A recent study by Le et al. (2021) provides a foundational dataset for comparing the anticancer activity of a series of L-γ-methyleneglutamine amide derivatives.[2] These compounds were evaluated against a panel of human breast cancer cell lines representing different subtypes: MCF-7 (ER+/PR+/HER2−), SK-BR-3 (ER−/PR−/HER2+), and MDA-MB-231 (triple-negative). Their selectivity was assessed using the non-malignant breast epithelial cell line, MCF-10A.[2]

The study highlights that several N-phenyl and N-benzyl amide derivatives of L-γ-methyleneglutamine exhibit significant growth-inhibitory effects, in some cases comparable to established anticancer drugs like tamoxifen and olaparib.[1][2]

Quantitative Comparison of Growth Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) for cell growth was determined after 72 hours of treatment. The data reveals that the potency of the analogs varies depending on the specific chemical modification and the cancer cell line.

CompoundMCF-7 (ER+/PR+/HER2−) log(IC50 [μM])SK-BR-3 (ER−/PR−/HER2+) log(IC50 [μM])MDA-MB-231 (Triple Negative) log(IC50 [μM])MCF-10A (Non-malignant) log(IC50 [μM])
L-γ-methyleneglutamine (1) 2.79 ± 0.391.05 ± 0.162.77 ± 0.17>2.50
Amide Derivative (3) 2.40 ± 0.180.22 ± 0.192.91 ± 0.18>2.50
Amide Derivative (4) 2.29 ± 0.22-0.25 ± 0.282.81 ± 0.12>2.50
Amide Derivative (5) 1.93 ± 0.240.65 ± 0.162.53 ± 0.18>2.50
Amide Derivative (6) 2.73 ± 0.360.50 ± 0.182.57 ± 0.18>2.50
Amide Derivative (7) 2.62 ± 0.24-0.24 ± 0.282.97 ± 0.15>2.50
Amide Derivative (8) 2.78 ± 0.28-0.21 ± 0.222.91 ± 0.14>2.50
Amide Derivative (9) 1.88 ± 0.210.68 ± 0.222.62 ± 0.12>2.50
Amide Derivative (10) 2.32 ± 0.220.60 ± 0.212.85 ± 0.15>2.50
Tamoxifen (Control) 1.62 ± 0.140.24 ± 0.191.62 ± 0.13>2.50
Olaparib (Control) 2.03 ± 0.220.02 ± 0.192.19 ± 0.14>2.50
Data sourced from Le et al., 2021.[5]

Key Insights from the Data:

  • Selective Toxicity: A crucial finding is that none of the tested L-γ-methyleneglutamine amide derivatives significantly inhibited the growth of the non-malignant MCF-10A cells, indicating a favorable selectivity for cancer cells.[1][2]

  • Differential Efficacy: The efficacy of the analogs varied across the different breast cancer cell lines. For instance, some N-benzyl amides with electron-withdrawing groups at the para position demonstrated notable activity against the aggressive triple-negative MDA-MB-231 cell line.[1]

  • Comparable Potency: Several of the synthesized amides, such as compounds 3, 5, 9, and 10, showed growth inhibition in all three cancer cell lines, with potencies in some cases comparable to the established drugs tamoxifen and olaparib.[1][2]

Mechanism of Action: Targeting Glutaminolysis

The primary proposed mechanism of action for these 4-methyleneglutamic acid analogs is the disruption of glutaminolysis, the metabolic pathway that breaks down glutamine.[1] By acting as competitive inhibitors of key enzymes or transporters in this pathway, these analogs can starve cancer cells of essential metabolites, leading to cell cycle arrest and apoptosis.

Glutaminolysis_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glutamine_ext Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Uptake Glutamine_int Glutamine ASCT2->Glutamine_int GLS1 Glutaminase (GLS1) Glutamine_int->GLS1 4_MGA_analogs 4-Methyleneglutamic Acid Analogs 4_MGA_analogs->GLS1 Inhibition Glutamate Glutamate GLS1->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA TCA Cycle alpha_KG->TCA Biosynthesis Nucleotide, Amino Acid, Lipid Synthesis TCA->Biosynthesis Precursors

Caption: Proposed mechanism of action of 4-Methyleneglutamic acid analogs in cancer cells.

Experimental Protocols

The evaluation of the anticancer activity of these novel compounds relies on robust and reproducible experimental protocols. Below are outlines of the key methodologies employed.

Synthesis of L-γ-Methyleneglutamine Amide Derivatives

A multi-step synthesis is required to generate the L-γ-methyleneglutamine amide derivatives, starting from commercially available L-pyroglutamic acid.[5]

Synthesis_Workflow start L-Pyroglutamic Acid step1 Protection of Carboxylic Acid & Amide start->step1 step2 α-Methylenation at C4 step1->step2 step3 Selective Ring Opening step2->step3 intermediate Common Intermediate (19) step3->intermediate step4 Amide Coupling with Various Amines intermediate->step4 step5 Deprotection (TFA or ZnBr2) step4->step5 end L-γ-Methyleneglutamine Amide Derivatives (3-10) step5->end

Caption: General synthetic workflow for L-γ-methyleneglutamine amide derivatives.

Detailed Steps:

  • Protection: The carboxylic acid and amide groups of L-pyroglutamic acid are protected using tert-butyl ester and Boc groups, respectively.[5]

  • α-Methylenation: A methylene group is introduced at the C4 position of the protected L-pyroglutamic acid.[5]

  • Ring Opening: The cyclic amide ring is selectively opened using a reagent like lithium hydroxide (LiOH) to yield a common intermediate.[5]

  • Amide Coupling: The common intermediate is coupled with various primary or secondary amines using a suitable amide coupling protocol to introduce the desired amide functionality.[5]

  • Deprotection: The protecting groups (tert-butyl and Boc) are removed using an acid like trifluoroacetic acid (TFA) or a milder neutral condition with zinc bromide (ZnBr2) to yield the final amide derivatives.[5]

The choice of deprotection conditions is critical, as acidic conditions can sometimes lead to unwanted cyclization side products.[5]

In Vitro Anticancer Activity Assessment

A standardized in vitro workflow is essential for the reliable assessment and comparison of the anticancer activity of the synthesized analogs.

In_Vitro_Screening_Workflow cluster_assays Endpoint Assays start Cell Culture (Cancer & Normal Lines) step1 Cell Seeding in 96-well Plates start->step1 step2 Treatment with Analogs (Concentration Gradient) step1->step2 step3 Incubation (24h & 72h) step2->step3 assay1 Cell Growth Assay (e.g., Crystal Violet) step3->assay1 assay2 Cytotoxicity Assay (e.g., Propidium Iodide) step3->assay2 step4 Data Acquisition (Plate Reader) assay1->step4 assay2->step4 step5 Data Analysis (IC50/EC50 Calculation) step4->step5 end Comparative Efficacy & Selectivity Profile step5->end

Caption: Standard workflow for in vitro anticancer drug screening.

Step-by-Step Methodology:

  • Cell Culture: Maintain human breast cancer cell lines (e.g., MCF-7, SK-BR-3, MDA-MB-231) and a non-malignant control cell line (e.g., MCF-10A) in appropriate culture media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 4-methyleneglutamic acid analogs and control drugs (e.g., tamoxifen, olaparib). Include a vehicle-only control.

  • Incubation: Incubate the treated cells for specific time points, typically 24 and 72 hours.

  • Cell Growth Assay (e.g., Crystal Violet Staining):

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the fixed cells with crystal violet solution.

    • Wash the plates to remove excess stain.

    • Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

  • Cytotoxicity Assay (e.g., Propidium Iodide Staining):

    • Add propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes, to the cell culture.

    • Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates an increase in cell death.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the dose-response curves and calculate the IC50 (for growth inhibition) and EC50 (for cytotoxicity) values using appropriate software.

Conclusion and Future Directions

The comparative analysis of 4-methyleneglutamic acid analogs, particularly L-γ-methyleneglutamine amides, reveals their potential as selective anticancer agents.[1][2] The ability to synthetically modify the core structure allows for the fine-tuning of their potency and selectivity against different cancer subtypes. The promising in vitro data, especially the high selectivity for cancer cells over non-malignant cells, warrants further investigation.

Future research should focus on:

  • Elucidating the precise molecular targets within the glutaminolysis pathway.

  • Expanding the evaluation to a broader range of cancer types that exhibit glutamine dependency.

  • Conducting in vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety of the most promising analogs.[6]

  • Investigating potential synergistic effects when combined with other anticancer therapies.

The continued exploration of 4-methyleneglutamic acid analogs holds significant promise for the development of novel, targeted therapies that exploit the metabolic vulnerabilities of cancer.

References

  • Le, H. V., et al. (2021). An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. RSC Medicinal Chemistry, 12(4), 565-572. Available at: [Link]

  • Le, H. V., et al. (2021). Structures of l-γ-methyleneglutamine (1) and its amide derivatives (3–10). ResearchGate. Available at: [Link]

  • Le, H. V., et al. (2021). An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. PubMed Central. Available at: [Link]

  • Bulus, N., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. PubMed Central. Available at: [Link]

  • Ekowati, J., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central. Available at: [Link]

  • Le, H. V., et al. (2021). An efficient synthetic route to l -γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. ResearchGate. Available at: [Link]

  • Siddiqui, A., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology. Available at: [Link]

  • Al-Otaibi, F., & Al-Zharani, M. (2024). Glutamine Supplementation as an Anticancer Strategy: A Potential Therapeutic Alternative to the Convention. PubMed Central. Available at: [Link]

  • Wang, Z., et al. (2023). Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment. Frontiers in Oncology. Available at: [Link]

  • Le, H. V., et al. (2021). An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. PubMed Central. Available at: [Link]

  • Imyanitov, E. N., & Iyevleva, A. G. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. Available at: [Link]

  • Cordero, J. G., et al. (2014). New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. Available at: [Link]

  • Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. YouTube. Available at: [Link]

  • Ocaña, A., & Pandiella, A. (2010). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Glutaminase Inhibitors: Evaluating Efficacy from Preclinical Benchmarks to Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of cancer metabolism, the targeting of glutaminase (GLS) represents a pivotal therapeutic strategy. Many tumors exhibit a profound dependence on glutamine, an amino acid crucial for energy production, biosynthesis, and redox balance. At the heart of this "glutamine addiction" lies glutaminase, the enzyme catalyzing the conversion of glutamine to glutamate. Its inhibition offers a promising avenue to selectively starve cancer cells.

This guide provides an in-depth comparison of key glutaminase inhibitors, with a primary focus on the clinically relevant CB-839 (Telaglenastat) and the widely studied preclinical compounds BPTES and Compound 968. We will also address 4-Methyleneglutamic acid, a compound with noted anti-cancer properties, and clarify its current standing within the context of direct glutaminase inhibition. Our analysis is grounded in experimental data to provide a clear, objective comparison of their mechanisms, efficacy, and the signaling pathways they modulate.

The Rationale for Glutaminase Inhibition in Oncology

Cancer cells reprogram their metabolism to sustain rapid proliferation. This metabolic rewiring often involves an increased uptake and catabolism of glutamine, a phenomenon that complements the well-known Warburg effect (aerobic glycolysis). Glutaminase catalyzes the first and rate-limiting step in glutaminolysis, making it a critical node for therapeutic intervention. By inhibiting GLS, we can disrupt multiple downstream pathways vital for tumor growth and survival.

G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Glutamine_ext Glutamine Transporter ASCT2/SLC1A5 Transporter Glutamine_ext->Transporter Uptake Glutamine_intra Glutamine Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito Glutamate_cyto Glutamate GSH Glutathione (GSH) (Antioxidant) Glutamate_cyto->GSH AAs Non-Essential Amino Acids Glutamate_cyto->AAs Glutaminase Glutaminase (GLS) Glutamine_mito->Glutaminase Glutamate_mito Glutamate Glutamate_mito->Glutamate_cyto aKG α-Ketoglutarate Glutamate_mito->aKG Transamination or Oxidative Deamination TCA TCA Cycle aKG->TCA NPs Nucleotide Precursors TCA->NPs Glutaminase->Glutamate_mito Hydrolysis Transporter->Glutamine_intra

Caption: Simplified overview of glutamine metabolism in cancer cells.

Mechanisms of Action: A Tale of Allosteric Inhibition

The most successful glutaminase inhibitors to date, including CB-839, BPTES, and Compound 968, are allosteric inhibitors. They do not bind to the active site of the enzyme but rather to a distinct pocket, inducing a conformational change that renders the enzyme inactive. This mode of inhibition offers the potential for greater specificity and reduced off-target effects compared to competitive inhibitors that mimic the natural substrate.

  • BPTES (Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide): BPTES was one of the first potent and specific allosteric inhibitors of kidney-type glutaminase (GLS1) to be identified. It binds at the interface of the GLS1 tetramer, stabilizing an inactive conformation. While a valuable research tool, its development for clinical use has been hampered by poor solubility and metabolic instability.

  • CB-839 (Telaglenastat): As a second-generation glutaminase inhibitor, CB-839 was developed to overcome the limitations of BPTES. It is a potent, selective, and orally bioavailable inhibitor of both splice variants of GLS1 (KGA and GAC).[1] CB-839 also binds to the allosteric site of GLS1, but with distinct kinetics compared to BPTES, exhibiting time-dependent and slowly reversible inhibition.[2] This results in a more sustained target engagement.

  • Compound 968: This small molecule also functions as an allosteric inhibitor of GLS1.[3] It has been shown to block oncogenic transformation and inhibit the growth of various cancer cell lines.[3]

Comparative Efficacy: A Quantitative Look at Potency

The efficacy of these inhibitors can be compared using their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme or a biological process by 50%. It is important to note that IC50 values can vary depending on the assay conditions and the cell line being tested.

InhibitorTarget(s)Reported IC50 (Enzymatic Assay)Reported IC50 (Cell-Based Proliferation)Key Characteristics
CB-839 (Telaglenastat) GLS1 (KGA and GAC)< 50 nM[2]2 - 300 nM (in sensitive TNBC cell lines)[4]Orally bioavailable, in clinical trials, slow reversibility.
BPTES GLS1 (KGA and GAC)~160 nM[1]Micromolar range in many cell linesPoor solubility and metabolic stability.
Compound 968 GLS1 (GAC)~9.3 µM[5]3.5 - 29.1 µM (in ovarian cancer cell lines)[3]Reversible, allosteric inhibitor.

Note: IC50 values are context-dependent and can vary between studies. The values presented here are for comparative purposes.

The Case of 4-Methyleneglutamic Acid

Searches for 4-Methyleneglutamic acid as a direct glutaminase inhibitor did not yield significant evidence to place it in the same category as CB-839, BPTES, or Compound 968. While some derivatives of glutamic acid have shown anti-cancer properties, 4-Methyleneglutamic acid itself is more accurately described as a metabolite. An enzyme named 4-methyleneglutaminase catalyzes the conversion of 4-methylene-L-glutamine to 4-methylene-L-glutamate. This suggests that 4-Methyleneglutamic acid is a product of a related metabolic pathway rather than an inhibitor of the primary glutaminase enzyme targeted in cancer therapy. While some studies have explored the anti-cancer potential of glutamic acid derivatives, there is currently a lack of robust data supporting 4-Methyleneglutamic acid as a potent and specific glutaminase inhibitor.

Downstream Signaling Consequences of Glutaminase Inhibition

Inhibition of glutaminase triggers a cascade of downstream effects that ultimately impair cancer cell proliferation and survival.

G Glutaminase_Inhibitor Glutaminase Inhibitor (CB-839, BPTES, Compound 968) Glutaminase Glutaminase (GLS) Glutaminase_Inhibitor->Glutaminase Inhibits EGFR_ERK EGFR/ERK Signaling (in some contexts) Glutaminase_Inhibitor->EGFR_ERK Inhibits (Compound 968) Glutamate Glutamate Glutaminase->Glutamate Blocked Glutamine Glutamine Glutamine->Glutaminase aKG α-Ketoglutarate Glutamate->aKG GSH_Synthesis Glutathione (GSH) Synthesis Glutamate->GSH_Synthesis TCA_Cycle TCA Cycle aKG->TCA_Cycle mTORC1 mTORC1 Signaling aKG->mTORC1 Reduced Activation Cell_Proliferation Decreased Cell Proliferation TCA_Cycle->Cell_Proliferation Reduced Anaplerosis mTORC1->Cell_Proliferation Reduced ROS Increased Reactive Oxygen Species (ROS) GSH_Synthesis->ROS Leads to Apoptosis Induction of Apoptosis ROS->Apoptosis EGFR_ERK->Cell_Proliferation Reduced

Caption: Downstream effects of glutaminase inhibition in cancer cells.

Key signaling pathways affected include:

  • mTORC1 Signaling: Glutamine and its metabolites, such as α-ketoglutarate, are important for the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Glutaminase inhibition has been shown to downregulate mTORC1 activity.[1][2]

  • Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By depleting glutamate, glutaminase inhibitors reduce GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can trigger apoptosis.[6]

  • EGFR/ERK Pathway: Some studies have shown that Compound 968 can inhibit the EGFR/ERK signaling pathway, which is a critical driver of proliferation and survival in many cancers.[7]

  • Anaplerosis and Biosynthesis: By blocking the entry of glutamine-derived carbon into the TCA cycle, glutaminase inhibitors disrupt the synthesis of essential building blocks for rapidly dividing cells, including nucleotides and non-essential amino acids.

Experimental Protocols

1. Glutaminase Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for measuring glutaminase activity in vitro.

  • Principle: The glutamate produced by glutaminase is converted to α-ketoglutarate by glutamate dehydrogenase (GDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

  • Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.6

    • L-Glutamine solution

    • NAD+ solution

    • Glutamate Dehydrogenase (GDH)

    • Glutaminase inhibitor (e.g., CB-839, BPTES, Compound 968) or vehicle control (e.g., DMSO)

    • Purified glutaminase enzyme or cell lysate

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, L-glutamine, and NAD+.

    • Add the glutaminase inhibitor at various concentrations or the vehicle control to the reaction mixture.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the glutaminase enzyme or cell lysate.

    • Immediately add GDH to the reaction.

    • Monitor the increase in absorbance at 340 nm over time using a microplate reader or spectrophotometer.

    • Calculate the rate of NADH production, which is proportional to glutaminase activity.

    • Plot the glutaminase activity against the inhibitor concentration to determine the IC50 value.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol outlines a general procedure for assessing the effect of glutaminase inhibitors on cancer cell proliferation.

  • Principle: The MTT assay measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

  • Reagents:

    • Complete cell culture medium

    • Cancer cell line of interest

    • Glutaminase inhibitor (e.g., CB-839, BPTES, Compound 968)

    • Vehicle control (e.g., DMSO)

    • MTT solution or CellTiter-Glo® reagent

    • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the glutaminase inhibitor or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

    • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

    • For the CellTiter-Glo® assay, add the reagent directly to the wells and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) or luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The development of glutaminase inhibitors represents a significant advancement in the field of cancer metabolism. CB-839 (Telaglenastat) has shown the most promise in clinical settings, demonstrating the therapeutic potential of this strategy. BPTES and Compound 968 remain valuable tools for preclinical research, helping to elucidate the intricate roles of glutamine metabolism in cancer.

While 4-Methyleneglutamic acid does not appear to be a direct and potent glutaminase inhibitor in the same vein as the other compounds discussed, the anti-cancer activity of glutamic acid derivatives warrants further investigation to understand their mechanisms of action.

Future research will likely focus on identifying predictive biomarkers to select patients who will benefit most from glutaminase inhibition, as well as exploring rational combination therapies to overcome potential resistance mechanisms. The continued exploration of the downstream signaling consequences of glutaminase inhibition will undoubtedly unveil new therapeutic vulnerabilities in glutamine-addicted cancers.

References

  • Gross, M. I., et al. (2014). Antitumor Activity of the Glutaminase Inhibitor CB-839 in Triple-Negative Breast Cancer. Molecular Cancer Therapeutics, 13(4), 890-901. Available from: [Link]

  • Parlati, F., et al. (2014). CB-839, a potent and selective small molecule inhibitor of glutaminase, has broad antitumor activity in hematological malignancies. Blood, 124(21), 604. Available from: [Link]

  • Gross, M. I., et al. (2014). Antitumor Activity of the Glutaminase Inhibitor CB-839 in Triple-Negative Breast Cancer. Molecular Cancer Therapeutics, 13(4), 890-901. Available from: [Link]

  • Yuan, L., et al. (2016). Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer. American journal of translational research, 8(10), 4265. Available from: [Link]

  • Stalnecker, C. A., et al. (2015). Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells. Proceedings of the National Academy of Sciences, 112(2), 394-399. Available from: [Link]

  • Han, T., et al. (2017). A novel glutaminase inhibitor-968 inhibits the migration and proliferation of non-small cell lung cancer cells by targeting EGFR/ERK signaling pathway. Oncotarget, 8(17), 28063. Available from: [Link]

  • Racz, A. M., & Reynolds, P. A. (2019). Glutaminase inhibition in renal cell carcinoma therapy. Cancer Drug Resistance, 2(2), 395. Available from: [Link]

  • Katt, W. P., et al. (2012). Glutaminase regulation in cancer cells: a druggable chain of events. Drug discovery today, 17(9-10), 484-491. Available from: [Link]

  • Han, T., et al. (2017). A novel glutaminase inhibitor-968 inhibits the migration and proliferation of non-small cell lung cancer cells by targeting EGFR/ERK signaling pathway. Oncotarget, 8(17), 28063. Available from: [Link]

  • Harding, J. J., et al. (2021). A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer. ESMO open, 6(3). Available from: [Link]

  • Matés, J. M., et al. (2019). Glutaminase isoenzymes as a therapeutic target in cancer. Expert opinion on therapeutic targets, 23(9), 749-757. Available from: [Link]

Sources

A Researcher's Guide to Validating the Specificity of 4-Methyleneglutamic Acid in Targeting Glutamine Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology, neuroscience, and metabolic diseases, the glutamine pathway represents a critical therapeutic target. The insatiable appetite of many cancer cells for glutamine has led to the development of various inhibitors aimed at disrupting this crucial nutrient supply. Among the compounds of interest is 4-Methyleneglutamic acid, a non-proteinogenic amino acid. However, its structural similarity to glutamate, a key neurotransmitter, raises significant questions about its specificity. This guide provides a comprehensive framework for validating the on-target and off-target effects of 4-Methyleneglutamic acid, using the well-characterized, potent, and selective glutaminase inhibitor, CB-839 (Telaglenastat), as a benchmark for comparison.

The Critical Question of Specificity in Glutamine Pathway Inhibition

Glutamine metabolism is a central hub for cellular biosynthesis and energy production. The conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (GLS), is the first and rate-limiting step in glutaminolysis. While inhibiting this pathway holds immense therapeutic promise, the potential for off-target effects is a major concern in drug development. A lack of specificity can lead to misleading experimental results and potential toxicity.

In contrast, CB-839 is a potent, selective, and reversible inhibitor of GLS1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range (around 24 nM for the GAC isoform)[2][3]. Its well-defined mechanism of action and high specificity make it an ideal tool for dissecting the roles of glutamine metabolism and a crucial comparator for evaluating novel inhibitors like 4-Methyleneglutamic acid.

A Multi-faceted Approach to Validating Specificity

To thoroughly assess the specificity of 4-Methyleneglutamic acid, a combination of in vitro biochemical assays, cell-based target engagement studies, and comprehensive metabolic and functional analyses is required. This guide outlines a logical workflow to systematically evaluate its on-target potency, cellular effects, and potential off-target liabilities.

Validation_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_Functional Functional Outcomes EnzymeAssay Glutaminase (GLS1 & GLS2) Enzymatic Assays CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement EnzymeAssay->CETSA Confirm On-Target Activity OffTargetAssay Off-Target Profiling (e.g., Receptor Binding Assays) OffTargetAssay->EnzymeAssay Inform Specificity Concerns MetabolicFlux Metabolic Flux Analysis (13C-Glutamine Tracing) CETSA->MetabolicFlux Verify Cellular Target Engagement Seahorse Seahorse XF Analysis MetabolicFlux->Seahorse Assess Metabolic Reprogramming Viability Cell Viability & Proliferation Assays Seahorse->Viability Determine Functional Consequences MitoDysfunction Mitochondrial Dysfunction Assays Viability->MitoDysfunction Investigate Mechanism of Cell Death

Sources

A Comparative Guide to the Cross-Reactivity of 4-Methyleneglutamic Acid with Amino Acid Transporters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience and drug development, understanding the nuanced interactions between novel compounds and their biological targets is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of 4-Methyleneglutamic acid, a synthetic glutamate analogue, with various amino acid transporters. By synthesizing available experimental data and outlining robust methodologies, this document serves as a critical resource for scientists investigating glutamatergic signaling and developing targeted therapeutics.

Introduction: The Significance of 4-Methyleneglutamic Acid and Amino Acid Transporters

4-Methyleneglutamic acid is a conformationally restricted analogue of the principal excitatory neurotransmitter, L-glutamate. Its rigid structure, conferred by the exocyclic methylene group, makes it a valuable tool for probing the substrate-binding pockets of glutamate transporters and receptors. The primary regulators of extracellular glutamate concentrations are the Excitatory Amino Acid Transporters (EAATs), a family of sodium-dependent transporters. Dysfunction of these transporters is implicated in numerous neurological disorders, making them attractive targets for therapeutic intervention. Additionally, other amino acid transporters, such as the Alanine-Serine-Cysteine Transporter 2 (ASCT2), play crucial roles in cellular metabolism and have overlapping substrate specificities that warrant investigation.

This guide will objectively compare the interaction of 4-Methyleneglutamic acid with key amino acid transporters, providing a clear understanding of its selectivity profile.

Comparative Cross-Reactivity of 4-Methyleneglutamic Acid

Experimental evidence reveals a distinct and subtype-specific interaction of 4-Methylene-L-glutamic acid with the EAAT family. Notably, it exhibits a dual role, acting as a substrate for EAAT1 while functioning as a non-substrate inhibitor of EAAT2.[1] This differential activity highlights the subtle structural differences in the binding pockets of these closely related transporter subtypes.

Below is a summary of the known inhibitory constants (Ki), binding affinities (Kd), or half-maximal inhibitory concentrations (IC50) for 4-Methyleneglutamic acid and other relevant glutamate analogs against various amino acid transporters. This data is crucial for designing experiments and interpreting results in the context of transporter pharmacology.

CompoundTransporterSpeciesAssay TypeValue (µM)Notes
4-Methylene-L-glutamic acid EAAT1HumanUptakeSubstrateActs as a transportable substrate.
4-Methylene-L-glutamic acid EAAT2HumanInhibitionKb = 39A potent, non-substrate blocker.[1]
-4-MethylglutamateGlutamate TransportersRatBindingKd = 6.2Binds to a single site in brain membranes.[2]
L-trans-2,4-PDCEAAT1Human[3H]-d-Asp uptakeKi = 20Potent, competitive, transportable inhibitor.
L-trans-2,4-PDCEAAT2Human[3H]-d-Asp uptakeKi = 20Potent, competitive, transportable inhibitor.
L-trans-2,4-PDCEAAT3Human[3H]-d-Asp uptakeKi = 109Shows lower affinity for EAAT3 compared to EAAT1/2.
Kainic AcidEAAT2HumanInhibitionPotent InhibitorDistinguishes EAAT2 from EAAT1/EAAT3.[3]
Dihydrokainic Acid (DHK)EAAT2HumanInhibitionPotent InhibitorSelective competitive inhibitor of EAAT2.[3]
L-AlanineASCTN/AD-Serine Uptake InhibitionIC50 = 174Natural substrate of ASCT transporters.
L-ThreonineASCTN/AD-Serine Uptake InhibitionIC50 = 158Natural substrate of ASCT transporters.[4]

The following diagram illustrates the competitive interaction landscape of 4-Methyleneglutamic acid with EAAT1 and EAAT2, based on the available data.

cluster_transporters Amino Acid Transporters cluster_ligands Ligands EAAT1 EAAT1 EAAT2 EAAT2 Glutamate L-Glutamate Glutamate->EAAT1 Substrate Glutamate->EAAT2 Substrate MGA 4-Methyleneglutamic acid MGA->EAAT1 Substrate MGA->EAAT2 Inhibitor (Kb = 39 µM)

Caption: Competitive interactions of 4-Methyleneglutamic acid with EAAT1 and EAAT2.

Experimental Methodologies for Assessing Transporter Specificity

To rigorously characterize the cross-reactivity of compounds like 4-Methyleneglutamic acid, two primary experimental approaches are widely employed: radiolabeled substrate uptake assays and electrophysiological recordings. The choice of method depends on the specific research question and available resources.

Radiolabeled Substrate Uptake Assays

This method directly measures the transport of a radiolabeled substrate into cells expressing the transporter of interest. It is a robust and sensitive technique for determining inhibitory constants (Ki or IC50) of test compounds.

cluster_workflow Radiolabeled Uptake Assay Workflow A 1. Cell Culture (Expressing transporter of interest) B 2. Pre-incubation (with or without inhibitor) A->B C 3. Incubation (with radiolabeled substrate) B->C D 4. Termination & Washing (Remove extracellular radioactivity) C->D E 5. Cell Lysis D->E F 6. Scintillation Counting (Quantify intracellular radioactivity) E->F G 7. Data Analysis (Calculate IC50/Ki) F->G

Caption: Workflow for a competitive radiolabeled amino acid uptake assay.

  • Cell Culture:

    • Plate cells (e.g., HEK293 or CHO cells) stably or transiently expressing the amino acid transporter of interest in a suitable multi-well plate (e.g., 24- or 48-well).

    • Culture cells to near confluency.

  • Preparation of Assay Buffer:

    • Prepare a suitable uptake buffer, typically a Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Inhibition Assay:

    • Aspirate the culture medium and wash the cells twice with the assay buffer.

    • Add the assay buffer containing various concentrations of the test compound (e.g., 4-Methyleneglutamic acid) to the wells. For control wells, add buffer without the test compound.

    • Pre-incubate the cells with the test compound for a defined period (e.g., 10-30 minutes) at the desired temperature (typically 37°C).

  • Substrate Uptake:

    • Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of the radiolabeled substrate (e.g., [3H]-L-glutamate or [3H]-D-aspartate) and the corresponding concentrations of the test compound.

    • Incubate for a short, defined period (e.g., 1-10 minutes) during which uptake is linear.

  • Termination and Washing:

    • Rapidly terminate the uptake by aspirating the radioactive solution.

    • Immediately wash the cells three times with ice-cold assay buffer to remove any non-internalized radiolabeled substrate.[5]

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).[5]

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known potent inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for studying electrogenic transporters, such as the EAATs. It allows for the direct measurement of transporter-mediated currents in real-time, providing insights into transporter kinetics and pharmacology. This method is particularly useful for distinguishing between substrates (which elicit a current) and non-transported blockers.

cluster_workflow Two-Electrode Voltage Clamp Workflow A 1. Oocyte Preparation (Xenopus laevis) B 2. cRNA Injection (Expressing transporter of interest) A->B C 3. Oocyte Incubation (2-7 days) B->C D 4. TEVC Recording (Measure substrate-induced currents) C->D E 5. Pharmacological Characterization (Apply inhibitors and test compounds) D->E F 6. Data Analysis (Determine current inhibition) E->F

Caption: Workflow for characterizing transporter activity using Two-Electrode Voltage Clamp.

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

    • Inject the oocytes with cRNA encoding the amino acid transporter of interest.

    • Incubate the injected oocytes in a suitable medium (e.g., ND96) for 2-7 days to allow for protein expression.[6][7]

  • Electrode Preparation:

    • Pull glass microelectrodes to a resistance of 0.5-2 MΩ.

    • Fill the electrodes with a high salt solution (e.g., 3 M KCl).[8]

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with a standard recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes: one for voltage recording and one for current injection.[6]

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Pharmacological Characterization:

    • Establish a baseline current in the standard recording solution.

    • Apply a known substrate of the transporter (e.g., L-glutamate) to elicit a transporter-mediated current.

    • To test for inhibition, co-apply the test compound (e.g., 4-Methyleneglutamic acid) with the substrate and measure the reduction in the substrate-induced current.

    • To determine if the test compound is a substrate, apply it in the absence of the known substrate and observe if it elicits a current.

  • Data Analysis:

    • Measure the peak amplitude of the substrate-induced currents in the absence and presence of various concentrations of the test compound.

    • Calculate the percentage of inhibition and plot it against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion and Future Directions

The available data clearly indicate that 4-Methylene-L-glutamic acid is a valuable pharmacological tool with a unique, subtype-specific profile for EAATs. Its ability to act as a substrate for EAAT1 and a potent blocker of EAAT2 provides a means to dissect the individual contributions of these transporters to glutamate homeostasis.

However, a significant knowledge gap remains regarding the interaction of 4-Methyleneglutamic acid with other EAAT subtypes and with neutral amino acid transporters like ASCT1 and ASCT2. Future research employing the robust methodologies outlined in this guide is necessary to fully elucidate the cross-reactivity profile of this compound. Such studies will not only enhance our understanding of amino acid transporter pharmacology but also aid in the development of more selective and potent therapeutic agents for a range of neurological and metabolic disorders.

References

  • -4-Methylglutamate: a novel ligand for the characterization of glutamate transporters. PubMed. Available at: [Link]

  • Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model. PubMed. Available at: [Link]

  • Transmembrane Amino Acid Transporters in Shaping the Metabolic Profile of Breast Cancer Cell Lines: The Focus on Molecular Biological Subtype. MDPI. Available at: [Link]

  • Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex. PubMed. Available at: [Link]

  • Structural determinants of substrates and inhibitors: probing glutamate transporters with 2,4-methanopyrrolidine-2,4-dicarboxylate. PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. PubMed Central. Available at: [Link]

  • Process for synthesizing l-y-methylene glutamic acid and analogs. Google Patents.
  • Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. JoVE. Available at: [Link]

  • npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. NPI Electronic. Available at: [Link]

  • The Glutamate Transporter Subtypes EAAT4 and EAATs 1-3 Transport Glutamate with Dramatically Different Kinetics and Voltage Dependence but Share a Common Uptake Mechanism. PMC. Available at: [Link]

  • Estimated IC50 values of various neutral amino acid inhibitors on... ResearchGate. Available at: [Link]

  • Functional Comparisons of Three Glutamate Transporter Subtypes Cloned from Human Motor Cortex. Journal of Neuroscience. Available at: [Link]

  • Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. PMC. Available at: [Link]

  • The potential utility of (2S,4R)-4-[18F]fluoroglutamine as a novel metabolic imaging marker for inflammation explored by rat models of arthritis and paw edema. ResearchGate. Available at: [Link]

  • Synthesis of (2S,3S)-[3-(2)H1]-4-methyleneglutamic acid and (2S,3R)-[2,3-(2)H2]-4-methyleneglutamic acid. PubMed. Available at: [Link]

  • Modulation of the neuronal glutamate transporter EAAT4 by two interacting proteins. The Huguenard Lab. Available at: [Link]

  • Interaction of the neutral amino acid transporter ASCT2 with basic amino acids. PubMed. Available at: [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PMC. Available at: [Link]

  • Conformational free energy landscape of a glutamate transporter and microscopic details of its transport mechanism. PubMed Central. Available at: [Link]

  • Neuronal High-Affinity Sodium-Dependent Glutamate Transporters (EAATs): Targets for the Development of Novel Therapeutics Against Neurodegenerative Diseases. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Efficient Synthesis of 4‐Methylene‐L‐glutamic Acid and Its Analogues. Sci-Hub. Available at: [Link]

  • ic50 values compared: Topics by Science.gov. Science.gov. Available at: [Link]

  • Two-electrode voltage-clamp (TEVC). Available at: [Link]

  • Amino Acid Uptake Assay Kit UP04 manual. DOJINDO. Available at: [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate. Available at: [Link]

  • Interaction of the neutral amino acid transporter ASCT2 with basic amino acids. PMC. Available at: [Link]

  • Two-Electrode Voltage Clamp. ResearchGate. Available at: [Link]

  • Glutamic acid. Wikipedia. Available at: [Link]

  • The SLC1 high-affinity glutamate and neutral amino acid transporter family. PubMed. Available at: [Link]

  • RNAscope Troubleshooting Guide and FAQ. Advanced Cell Diagnostics. Available at: [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Available at: [Link]

  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers. Available at: [Link]

  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. MDPI. Available at: [Link]

  • Cut-Open Oocyte Voltage-Clamp Technique. Diva-portal.org. Available at: [Link]

  • Glutamic acid as anticancer agent: An overview. PMC. Available at: [Link]

Sources

Introduction: The Significance of 4-Methyleneglutamic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Quantitative Analysis of 4-Methyleneglutamic Acid: Methodologies and Validation Strategies

For researchers, scientists, and drug development professionals, the accurate quantification of specific amino acids is paramount for understanding biological processes and ensuring the quality of therapeutic agents. 4-Methyleneglutamic acid, a non-proteinogenic amino acid, is of growing interest in various research fields. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Methyleneglutamic acid, complete with experimental protocols and validation insights grounded in scientific principles and regulatory standards.

4-Methyleneglutamic acid is a derivative of the key neurotransmitter and metabolite, glutamic acid.[1] As a non-proteinogenic amino acid, it is not incorporated into proteins during translation but plays various roles in metabolic pathways.[2] Its structural similarity to glutamic acid suggests potential interactions with glutamate receptors and transporters, making it a molecule of interest in neuroscience and pharmacology. Accurate and precise quantification of 4-Methyleneglutamic acid in various matrices, such as biological fluids, cell cultures, and pharmaceutical formulations, is crucial for elucidating its biological functions and for quality control in drug development.

This guide will explore and compare three robust analytical techniques for the quantification of 4-Methyleneglutamic acid: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Methodology Comparison: HPLC-FLD vs. GC-MS vs. LC-MS/MS

The selection of an analytical method is a critical decision driven by the specific requirements of the study. Below is a comparative overview of the three methodologies detailed in this guide.

Parameter HPLC-FLD with OPA Derivatization GC-MS with Silylation LC-MS/MS
Principle Separation of fluorescent derivatives by liquid chromatography.Separation of volatile derivatives by gas chromatography, with mass-based detection.Separation by liquid chromatography, with highly selective mass-based detection.
Specificity Good, but susceptible to interference from other primary amines.High, with mass fragmentation patterns aiding in identification.Very High, with parent and daughter ion transitions providing exceptional selectivity.
Sensitivity Good (picomole range).Very Good (picomole to femtomole range).Excellent (femtomole to attomole range).
Sample Throughput Moderate.Lower, due to the derivatization step.High, with rapid chromatographic methods.
Cost Lower instrumentation cost.Moderate instrumentation cost.Higher instrumentation cost.
Robustness Generally robust, but derivatization can be a source of variability.Robust, but derivatization and high temperatures can be challenging for some analytes.Very robust and reliable.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) via Pre-Column Derivatization

This method relies on the reaction of the primary amine group of 4-Methyleneglutamic acid with a fluorescent tagging agent, such as o-phthaldialdehyde (OPA), to create a highly fluorescent derivative that can be detected with high sensitivity.

Causality Behind Experimental Choices
  • Derivatization: 4-Methyleneglutamic acid lacks a native chromophore or fluorophore, necessitating derivatization for sensitive UV or fluorescence detection. OPA is a widely used reagent that reacts specifically with primary amines in the presence of a thiol to yield a fluorescent isoindole derivative.[3]

  • Reversed-Phase HPLC: The non-polar nature of the OPA-derivatized amino acid allows for excellent separation on a C18 stationary phase.

  • Fluorescence Detection: This detection method offers high sensitivity and selectivity, as few endogenous compounds in biological matrices are naturally fluorescent at the chosen excitation and emission wavelengths.

Experimental Protocol
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of 0.1 M borate buffer (pH 9.5).

  • Derivatization:

    • Prepare the OPA reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of β-mercaptoethanol.

    • To the 50 µL of reconstituted sample, add 50 µL of the OPA reagent.

    • Vortex and incubate at room temperature for 2 minutes.

    • Inject 20 µL onto the HPLC system.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Sodium Acetate (pH 7.2) with 5% Methanol.

    • Mobile Phase B: Methanol.

    • Gradient: 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence detector set to Ex: 340 nm, Em: 450 nm.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution (Borate Buffer) Evaporation->Reconstitution Derivatization Add OPA Reagent Reconstitution->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-FLD workflow for 4-Methyleneglutamic acid.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility.

Causality Behind Experimental Choices
  • Derivatization: Silylation is a common derivatization technique for amino acids, where active hydrogens on the amino and carboxyl groups are replaced with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[4]

  • Gas Chromatography: The volatile TMS-derivatized 4-Methyleneglutamic acid can be efficiently separated from other sample components based on its boiling point and interaction with the GC column stationary phase.

  • Mass Spectrometry: MS detection provides high selectivity and structural information through the characteristic fragmentation pattern of the derivatized analyte, allowing for confident identification and quantification.

Experimental Protocol
  • Sample Preparation (Tissue Homogenate):

    • Homogenize 100 mg of tissue in 1 mL of 80% methanol.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600 or Selected Ion Monitoring (SIM) for target ions.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization (Methanol) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Silylation Silylation (BSTFA + TMCS) Evaporation->Silylation Injection GC Injection Silylation->Injection Separation DB-5ms Separation Injection->Separation Detection MS Detection (EI) Separation->Detection Quantification Quantification Detection->Quantification

Caption: GC-MS workflow for 4-Methyleneglutamic acid.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex matrices due to its superior sensitivity and selectivity. This method can often be performed without derivatization, simplifying sample preparation.

Causality Behind Experimental Choices
  • Hydrophilic Interaction Liquid Chromatography (HILIC): 4-Methyleneglutamic acid is a polar molecule, making it well-suited for HILIC, which uses a polar stationary phase and a mobile phase with a high organic content. This provides good retention and separation of polar analytes that are poorly retained in reversed-phase chromatography.[5]

  • Tandem Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. A specific precursor ion (the molecular ion of 4-Methyleneglutamic acid) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interferences from the matrix.[6]

Experimental Protocol
  • Sample Preparation (Cell Culture Media):

    • To 50 µL of cell culture media, add 150 µL of acetonitrile containing an internal standard (e.g., ¹³C₅-¹⁵N-Glutamic Acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transition: To be determined by infusing a standard of 4-Methyleneglutamic acid (e.g., for a molecular weight of 159.14, a potential transition could be m/z 160.1 -> 114.1).

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Media Cell Media Sample Precipitation Protein Precipitation (Acetonitrile + IS) Media->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation HILIC Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS workflow for 4-Methyleneglutamic acid.

Validation of Analytical Methods

According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. In LC-MS/MS, this is achieved by monitoring a specific MRM transition. For HPLC-FLD and GC-MS, it involves demonstrating chromatographic resolution from potential interferents.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a series of at least five standards over the expected concentration range.

  • Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments in the sample matrix.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The choice of an analytical method for the quantification of 4-Methyleneglutamic acid should be guided by the specific research question and available resources.

  • HPLC-FLD offers a cost-effective and sensitive method, particularly for cleaner sample matrices.

  • GC-MS provides high specificity and is a well-established technique, though it requires a derivatization step that can add complexity.

  • LC-MS/MS stands out as the most sensitive and selective method, ideal for complex biological matrices and low analyte concentrations, and is often amenable to high-throughput analysis.

Each of these methods, when properly validated, can provide accurate and reliable data for the quantification of 4-Methyleneglutamic acid, thereby advancing our understanding of its role in biology and facilitating its development in pharmaceutical applications.

References

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • European Union Reference Laboratory for Feed Additives. (2021). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • FURUKAWA, H., MORI, Y., & SAKAKIBARA, S. (1985). Studies on the constituents of the crude drug “shoui-juso” (fruit of liquidambar formosana hance). I. on the constituents of the leaves of liquidambar formosana hance. Yakugaku Zasshi, 105(4), 361-364.
  • Gao, X., Liu, J., & Li, L. (2014). An optimized HPLC/MS/MS method for quantification of excitatory amino acids in rat hippocampus and its application in brain ischemia/reperfusion research.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96407, 4-Methyleneglutamic acid. Retrieved from [Link]

  • Rao, B. M., Kumar, K. R., & Ramana, K. V. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • Tarr, G. E. (1986). Manual Edman sequencing system.
  • Zhang, T., & Li, L. (2014). An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid. Analytical chemistry, 86(15), 7548–7555.
  • Tsanev, R., & Tsanev, R. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. International Journal of Molecular Sciences, 23(18), 10769.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Wikipedia. (2024). Glutamic acid. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

Sources

Evaluating 4-Methyleneglutamic Acid as a Novel Biomarker for Neurological Disease: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Excitotoxicity Hypothesis and the Search for Novel Biomarkers

The role of glutamate as the primary excitatory neurotransmitter in the central nervous system (CNS) is fundamental to our understanding of neural function.[1] However, its overstimulation of receptors leads to a cascade of neurotoxic events, a phenomenon known as excitotoxicity, which is a key pathological feature in a range of devastating neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[2][3][4] This central role of glutamate has driven a search for biomarkers that can reflect this pathological overactivity. While glutamate itself can be measured, its levels are tightly regulated, and obtaining samples from the CNS via cerebrospinal fluid (CSF) is highly invasive.

This guide introduces 4-Methyleneglutamic acid , a non-proteinogenic amino acid, as a compelling, albeit currently hypothetical, candidate for a peripheral biomarker in neurological diseases.[5][6] Evidence suggests that 4-Methyleneglutamic acid possesses potent CNS activity, acting as a depolarizing agent in the spinal cord and interacting with NMDA and metabotropic glutamate receptors.[7][8] This inherent neurological activity provides a strong rationale for investigating its potential as a more accessible, blood-based biomarker that may reflect glutamatergic dysregulation in the brain.

This document will provide a comprehensive framework for the evaluation of 4-Methyleneglutamic acid as a biomarker. It will detail the necessary steps for analytical method development and validation, outline a strategy for preclinical and clinical assessment, and offer a comparative analysis against an established, related biomarker. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the rigorous process of biomarker validation, using 4-Methyleneglutamic acid as a case study.

A Roadmap for Biomarker Validation: From Discovery to Clinical Utility

The journey of a candidate biomarker from initial discovery to clinical application is a multi-stage process. For 4-Methyleneglutamic acid, this hypothetical roadmap would involve three key phases:

  • Analytical Validation: Establishing a robust and reliable method for the quantification of 4-Methyleneglutamic acid in biological matrices.

  • Clinical Validation: Assessing the ability of the biomarker to distinguish between healthy individuals and those with the disease, and to correlate with disease severity or progression.

  • Clinical Utility: Demonstrating that the use of the biomarker positively impacts patient outcomes.

This guide will focus on the first two critical stages.

G cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical Validation cluster_2 Phase 3: Clinical Utility Method Development Method Development Method Validation Method Validation Method Development->Method Validation ICH Guidelines SOP Generation SOP Generation Method Validation->SOP Generation Preclinical Studies Preclinical Studies SOP Generation->Preclinical Studies Pilot Clinical Study Pilot Clinical Study Preclinical Studies->Pilot Clinical Study Safety & Efficacy Pivotal Clinical Trial Pivotal Clinical Trial Pilot Clinical Study->Pivotal Clinical Trial Statistical Power Regulatory Submission Regulatory Submission Pivotal Clinical Trial->Regulatory Submission Clinical Adoption Clinical Adoption Regulatory Submission->Clinical Adoption

Caption: A high-level overview of the biomarker validation workflow.

Part 1: Quantitative Analysis of 4-Methyleneglutamic Acid in Human Plasma by LC-MS/MS

The cornerstone of any biomarker evaluation is a validated analytical method. Given the chemical nature of 4-Methyleneglutamic acid as an amino acid, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the methodology of choice due to its high sensitivity and specificity.[9][10]

Experimental Protocol

This protocol describes a hypothetical method for the sensitive and specific quantification of 4-Methyleneglutamic acid in human plasma.

1. Materials and Reagents:

  • 4-Methyleneglutamic acid reference standard (synthesized as per[11])

  • Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₅,¹⁵N₁-4-Methyleneglutamic acid

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation: Protein Precipitation

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of a pre-prepared precipitation solution containing the SIL-IS in acetonitrile.

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity UHPLC System or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining this polar analyte.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from high organic to increasing aqueous mobile phase.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for 4-Methyleneglutamic acid and its SIL-IS would be determined during method development.

G cluster_0 Sample Preparation Plasma Sample (50 µL) Plasma Sample (50 µL) Add Protein Precipitation Solution (with IS) Add Protein Precipitation Solution (with IS) Plasma Sample (50 µL)->Add Protein Precipitation Solution (with IS) Vortex (30s) Vortex (30s) Add Protein Precipitation Solution (with IS)->Vortex (30s) Centrifuge (14,000 x g, 10 min) Centrifuge (14,000 x g, 10 min) Vortex (30s)->Centrifuge (14,000 x g, 10 min) Transfer Supernatant Transfer Supernatant Centrifuge (14,000 x g, 10 min)->Transfer Supernatant Inject into LC-MS/MS Inject into LC-MS/MS Transfer Supernatant->Inject into LC-MS/MS

Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

Method Validation Parameters

The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). The following table outlines the key parameters and hypothetical acceptance criteria.

Parameter Description Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision criteria met.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.CV of the IS-normalized matrix factor ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of the initial concentration.

Part 2: Comparative Analysis with an Established Biomarker: A Hypothetical Case in Alzheimer's Disease

To illustrate the potential advantages of 4-Methyleneglutamic acid, we will compare it hypothetically to an existing biomarker in the context of Alzheimer's Disease (AD) - CSF glutamate . Altered glutamate levels in the CSF have been observed in AD patients, reflecting the underlying excitotoxicity.[2]

The Glutamate-Glutamine Cycle and Potential Role of 4-Methyleneglutamic Acid

The concentration of glutamate in the synaptic cleft is tightly controlled by the glutamate-glutamine cycle, involving both neurons and glial cells (astrocytes). A disruption in this cycle can lead to an accumulation of synaptic glutamate and subsequent neurotoxicity. 4-Methyleneglutamic acid, as a glutamate analog, could potentially interfere with this cycle or its levels in the periphery might reflect central dysregulation.

G Neuron Presynaptic Neuron Glutamate_N Glutamate Neuron->Glutamate_N Glutaminase Astrocyte Astrocyte Glutamate_A Glutamate Astrocyte->Glutamate_A Uptake (EAATs) Postsynaptic Postsynaptic Neuron Postsynaptic->Astrocyte Uptake (EAATs) Glutamine_N Glutamine Glutamate_N->Postsynaptic Release Glutamine_A Glutamine Glutamine_A->Neuron Transport Glutamine_A->Glutamine_N Transport Glutamate_A->Glutamine_A Glutamine Synthetase MGA 4-Methyleneglutamic acid (Hypothetical) MGA->Astrocyte Uptake? MGA->Postsynaptic Interference?

Caption: The Glutamate-Glutamine cycle and the hypothetical points of interaction for 4-Methyleneglutamic acid.

Performance Comparison: A Qualitative Assessment

This table provides a qualitative comparison between the hypothetical plasma 4-Methyleneglutamic acid and the established CSF glutamate as biomarkers for AD.

Feature Plasma 4-Methyleneglutamic Acid (Hypothetical) CSF Glutamate (Established)
Sample Matrix PlasmaCerebrospinal Fluid (CSF)
Invasiveness Minimally invasive (venipuncture)Highly invasive (lumbar puncture)
Patient Acceptability HighLow
Scalability for Screening HighLow
Proximity to Pathology Indirect reflection of CNS stateDirect measurement of CNS environment
Data Availability None currently availablePublished studies show alterations in AD
Clinical Utility Potentially high for screening and monitoringPrimarily for research and specialized diagnostics

Conclusion and Future Directions

While the evaluation of 4-Methyleneglutamic acid as a biomarker for neurological disease is currently in a nascent, hypothetical stage, the scientific rationale is compelling. Its inherent neurological activity, coupled with the well-established role of glutamatergic excitotoxicity in neurodegeneration, positions it as a candidate worthy of investigation.

The successful development of a validated LC-MS/MS method for its quantification in plasma is the critical first step. Subsequent preclinical studies in relevant animal models and well-designed clinical trials will be necessary to ascertain its true potential. Should these investigations prove fruitful, 4-Methyleneglutamic acid could emerge as a valuable, minimally invasive tool for the early detection, patient stratification, and therapeutic monitoring in a range of debilitating neurological disorders. The roadmap provided in this guide offers a rigorous framework for navigating this challenging but potentially rewarding path of biomarker discovery and validation.

References

  • Kochat, H., Chen, X., Wu, Y., Huang, Q., Wang, J., & Gerusz, V. (2004). Process for synthesizing l-y-methylene glutamic acid and analogs.
  • Valley Medical Center. (2025). Glutamic Acid. Health Library. [Link]

  • Sanford Burnham Prebys Medical Discovery Institute. (2021). Starving tumors by blocking glutamine uptake. ScienceDaily. [Link]

  • Rupa Health. (n.d.). Glutamic Acid. [Link]

  • MDPI. (2024). Metabolomics Study by Amino and Organic Acid Profiling Analyses in Pre- and Post-Milling Barley Using Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • PubChem. (n.d.). 4-Methyleneglutamic acid. National Center for Biotechnology Information. [Link]

  • PMC. (2017). Glutamate in cancers: from metabolism to signaling. Journal of Hematology & Oncology. [Link]

  • PubChem. (n.d.). 4-methylene-L-glutamic acid. National Center for Biotechnology Information. [Link]

  • Memorial Sloan Kettering Cancer Center. (2019). Beyond Sugar: What Cancer Cells Need to Grow. [Link]

  • PMC. (2022). Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review. International Journal of Molecular Sciences. [Link]

  • MDPI. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. [Link]

  • ResearchGate. (2016). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. [Link]

  • PubMed. (2016). MDMA decreases glutamic acid decarboxylase (GAD) 67-immunoreactive neurons in the hippocampus and increases seizure susceptibility. [Link]

  • Google Patents. (2003). Process for synthesizing L-y-methylene glutamic acid and analogs.
  • PubMed. (2008). Effects of 4-methylimidazole on cerebral glutamate decarboxylase activity and specific GABA receptor binding in mice. [Link]

  • National Institutes of Health. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. [Link]

  • PMC. (2012). Glutamic acid as anticancer agent: An overview. [Link]

  • PubMed. (1998). Glutamate in neurologic diseases. [Link]

  • Wikipedia. (n.d.). Glutamic acid. [Link]

  • Google Patents. (2005). Process for synthesizing L-γ-methylene glutamic acid and analogs.
  • Google Patents. (2004). Process for synthesizing l-y-methylene glutamic acid and analogs.
  • Google Patents. (1964).
  • Agilent. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. [Link]

  • Frontiers. (2022). α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells. [Link]

  • Biomedical Chemistry. (2024). Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyleneglutamic acid
Reactant of Route 2
4-Methyleneglutamic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.